3-(N-Hydroxyamino)propyl Phosphonate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxyamino)propylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNAZZXMBDMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNO)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321561 | |
| Record name | 3-(hydroxyamino)propylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66508-11-0 | |
| Record name | NSC377717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(hydroxyamino)propylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical characteristics of 3-(N-Hydroxyamino)propyl Phosphonate
Technical Monograph: 3-(N-Hydroxyamino)propyl Phosphonate A Comprehensive Guide to the Physicochemical and Functional Characteristics of the Fosmidomycin Scaffold
Part 1: Executive Technical Synthesis
3-(N-Hydroxyamino)propyl Phosphonate (CAS: 66508-11-0) represents the structural core of the phosphonate antibiotic class, most notably serving as the deformylated precursor to Fosmidomycin (FR-31564).
While often overshadowed by its N-formylated derivative (Fosmidomycin) or N-acetylated derivative (FR-900098), this molecule is chemically significant as the fundamental pharmacophore for Dxr (IspC) inhibition in the non-mevalonate (MEP) pathway. Its structure combines a stable carbon-phosphorus (C-P) bond with a reactive hydroxylamine moiety, creating a unique zwitterionic profile that dictates its solubility, stability, and biological transport.
Core Utility:
-
Synthetic Precursor: The primary substrate for N-acylation to generate high-affinity Dxr inhibitors.
-
Chemical Probe: Used to study the structure-activity relationship (SAR) of the MEP pathway.
-
Chelation Ligand: A bidentate ligand capable of coordinating Mg²⁺/Mn²⁺ in metalloenzyme active sites.[1]
Part 2: Physicochemical Profile
The molecule is defined by extreme polarity, necessitating specific handling in formulation and analysis.[2] It exists primarily as a zwitterion in aqueous solution.[3]
Table 1: Key Physicochemical Data
| Property | Value / Characteristic | Implication for Research |
| Molecular Formula | Low molecular weight fragment. | |
| Molecular Weight | 155.09 g/mol | High ligand efficiency potential. |
| Solubility (Water) | > 50 mg/mL (Highly Soluble) | Ideal for aqueous formulations; difficult to extract. |
| Solubility (Organic) | Insoluble in Hexane, DCM, Et₂O | Requires polar solvents (MeOH, Water) for synthesis. |
| LogP (Octanol/Water) | ~ -2.0 (Estimated) | Membrane Impermeable via passive diffusion. |
| pKa (Phosphonate) | Fully ionized at physiological pH (7.4). | |
| pKa (Amine/Hydroxylamine) | Lower than typical amines due to oxygen substitution. | |
| Appearance | White crystalline solid | Hygroscopic; store with desiccant. |
The Polarity Paradox
The presence of the phosphonic acid group (
-
Biological Consequence: In bacterial applications, this molecule (and its derivatives) acts as a "Trojan Horse," relying on the GlpT (Glycerol-3-Phosphate Transporter) or UhpT systems for active uptake.
-
Formulation Note: Liposomal or prodrug strategies (e.g., phosphono-esters) are often required to improve cellular accumulation in non-GlpT expressing cells (e.g., Mycobacterium tuberculosis or mammalian cells).
Part 3: Chemical Stability & Reactivity
Understanding the reactivity of the functional groups is critical for synthesis and storage.
Phosphonate Stability (C-P Bond)
Unlike phosphates (C-O-P), the C-P bond is chemically inert to phosphatase enzymes and harsh hydrolytic conditions. It resists acid hydrolysis (e.g., 6N HCl at 100°C), making it a stable bioisostere of phosphate metabolic intermediates.
Hydroxylamine Reactivity (N-OH)
The
-
Oxidation: Susceptible to oxidation to nitroso (
) or nitro species if exposed to strong oxidants or prolonged air exposure in solution. -
Acylation: Readily reacts with acyl chlorides or anhydrides. This is the key synthetic pathway to convert 3-(N-Hydroxyamino)propyl Phosphonate into Fosmidomycin (formylation) or FR-900098 (acetylation).
-
Chelation: Acts as a bidentate ligand.[1] In the presence of metal ions (
, ), it forms colored complexes, which can interfere with optical assays.
Part 4: Mechanism of Action (The MEP Pathway)
While 3-(N-Hydroxyamino)propyl Phosphonate itself has lower affinity than Fosmidomycin, it targets the same enzyme: 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr/IspC) .
Mechanism:
-
Substrate Mimicry: The phosphonate mimics the phosphate of the natural substrate (DOXP).
-
Metal Chelation: The N-hydroxy group coordinates the divalent cation (
or ) essential for the enzyme's retro-aldol/isomerization mechanism. -
Pathway Blockade: Inhibition prevents the formation of MEP, starving the organism of Isopentenyl Pyrophosphate (IPP), the precursor for isoprenoids (essential for cell wall biosynthesis and electron transport).
Diagram 1: MEP Pathway & Inhibition Logic
Caption: The MEP pathway showing the critical blockade of the Dxr enzyme by phosphonate inhibitors, preventing isoprenoid biosynthesis.
Part 5: Analytical Methodologies
Standard Reverse-Phase (C18) HPLC is unsuitable for this molecule due to lack of retention (elutes in void volume).
Recommended Method: HILIC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for phosphonates.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-80).
-
Mobile Phase: Acetonitrile:Ammonium Acetate buffer (pH 5.5) [70:30 gradient].
-
Note: High organic content is required to retain the polar analyte.
-
-
Detection:
-
UV: Not recommended (Weak absorbance < 210 nm).
-
MS (Mass Spec): Negative Ion Mode (ESI-). Look for parent ion
m/z.
-
Alternative: Ion-Pair Chromatography
If MS is unavailable, use Ion-Pairing reagents with C18.
-
Reagent: Tetrabutylammonium hydroxide (TBAH) or Hexylamine.
-
Mechanism: The amine pairs with the phosphonate, increasing lipophilicity and retention on C18.
Part 6: Experimental Protocol
Protocol: pH-Dependent Stability Profiling via ³¹P-NMR
Objective: To validate the stability of the C-P bond and the integrity of the hydroxamate under varying pH conditions. This is a self-validating method because ³¹P-NMR signals shift distinctly upon hydrolysis or ionization.
Materials:
-
Analyte: 10 mg 3-(N-Hydroxyamino)propyl Phosphonate.[4]
-
Solvent:
(Deuterium Oxide).[5] -
Adjusters:
and (40% in ). -
Internal Standard: Methylphosphonic acid (MPA) (inert reference).
Workflow:
-
Preparation: Dissolve 10 mg analyte and 5 mg MPA in 600 µL
. -
Baseline Scan: Acquire ³¹P-NMR (proton decoupled) at ambient pH.
-
Expected Shift:
ppm (depending on ionization).
-
-
Acid Stress: Adjust pH to < 1.0 using
. Incubate at 25°C for 24 hours.-
Check: Appearance of inorganic phosphate peak (
ppm) indicates C-P cleavage (unlikely).
-
-
Base Stress: Adjust pH to > 12.0 using
. Incubate at 25°C for 2 hours.-
Check: Peak broadening or shift indicating hydroxamate degradation.
-
-
Data Analysis: Plot Chemical Shift (
) vs. pH.-
The inflection points of the sigmoidal curve correspond to the
values of the phosphonate group.
-
Diagram 2: Analytical Workflow
Caption: Decision tree for selecting the appropriate chromatographic method based on detector availability.
References
-
Kamiya, T., et al. (1980). "Hemisynthesis of Fosmidomycin (FR-31564) and its derivatives." Chemical and Pharmaceutical Bulletin, 28(11). (Seminal paper on the synthesis of N-hydroxyamino phosphonates).
-
Jomaa, H., et al. (1999). "Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs."[6][7] Science, 285(5433), 1573-1576. (Establishes the MEP pathway and Dxr mechanism).
-
DrugBank Online. "Fosmidomycin - DB00266." (Physicochemical data source).
-
Steinbacher, S., et al. (2003). "Structural basis of fosmidomycin action revealed by the complex with 2-C-methyl-D-erythritol 4-phosphate synthase (IspC)." Journal of Biological Chemistry, 278(20), 18401-18407. (Crystallography of the chelation mechanism).
-
Castaño, C., et al. (2022). "HPLC Methods for analysis of Fosfomycin and related phosphonates." Helix Chromatography Tech Notes. (Methodology for polar phosphonate analysis).
Sources
- 1. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. (3-Aminopropyl)phosphonate | C3H10NO3P | CID 4868255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Towards the biodegradation pathway of fosfomycin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00546F [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Structural basis of fosmidomycin action revealed by the complex with 2-C-methyl-D-erythritol 4-phosphate synthase (IspC). Implications for the catalytic mechanism and anti-malaria drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Phosphonate Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Unique Chemistry and Biological Versatility of Phosphonates
Phosphonate compounds, characterized by a stable carbon-phosphorus (C-P) bond, represent a versatile class of molecules with a profound impact on biology and medicine. Unlike their phosphate analogues, which are susceptible to enzymatic cleavage, the C-P bond of phosphonates imparts significant metabolic stability. This inherent stability, coupled with their ability to mimic the transition states of phosphate-utilizing enzymes or act as isosteres of natural phosphates, has made them invaluable tools and therapeutic agents in diverse fields ranging from antiviral therapy and oncology to agriculture.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of phosphonate compounds, offering both mechanistic insights and practical, field-proven experimental methodologies for researchers and drug development professionals.
I. Phosphonates as Master Regulators of Enzyme Activity
A cornerstone of phosphonate bioactivity lies in their potent and often selective inhibition of enzymes that recognize phosphate or pyrophosphate substrates.[3][4] This inhibitory action stems from the phosphonate moiety's ability to act as a stable analogue of the tetrahedral transition state of phosphoryl transfer reactions or as a non-hydrolyzable mimic of the natural substrate.[1]
A. Mechanism of Action: Mimicking Transition States and Isosteric Replacement
Phosphonates exert their inhibitory effects through two primary mechanisms:
-
Transition-State Analogs: Many enzymes that catalyze reactions involving phosphate groups proceed through a high-energy, tetrahedral transition state. Phosphonate compounds can be designed to mimic the geometry and charge distribution of this transient state, binding to the enzyme's active site with high affinity and effectively blocking the catalytic cycle.[1] This is a powerful strategy for designing potent and specific enzyme inhibitors.
-
Isosteric Mimicry: The phosphonate group can serve as a stable isostere of a phosphate group in a substrate molecule.[1][2] By replacing a phosphate with a phosphonate, the resulting analogue can bind to the enzyme's active site but cannot be further processed due to the non-hydrolyzable C-P bond. This leads to competitive inhibition of the enzyme.
B. Experimental Protocol: A General Assay for Phosphonate-Mediated Enzyme Inhibition
This protocol outlines a standard operating procedure for determining the inhibitory potential of a phosphonate compound against a target enzyme. The example focuses on a phosphatase, but the principles can be adapted for other phosphate-metabolizing enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a phosphonate compound against a target phosphatase.
Materials:
-
Purified target phosphatase enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate, PNPP)
-
Phosphonate inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)
-
96-well microplate
-
Microplate reader
-
Stop solution (e.g., 1 M NaOH)
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the phosphonate inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a working solution of the phosphatase enzyme in the assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare a working solution of the PNPP substrate in the assay buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Phosphonate inhibitor dilution (or solvent control)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Data Collection:
-
Initiate the enzymatic reaction by adding the PNPP substrate solution to each well.
-
Immediately begin monitoring the absorbance at 405 nm (for the p-nitrophenolate product) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes) using a microplate reader. Alternatively, for an endpoint assay, allow the reaction to proceed for a fixed time and then add a stop solution.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Causality Behind Experimental Choices:
-
Choice of Substrate: PNPP is a common chromogenic substrate for phosphatases, providing a straightforward and continuous spectrophotometric readout of enzyme activity.
-
Pre-incubation Step: This step is crucial to ensure that the inhibitor has sufficient time to reach binding equilibrium with the enzyme before the substrate is introduced, leading to more accurate IC50 determination.
-
Substrate Concentration: Using a substrate concentration near the Km ensures that the assay is sensitive to competitive inhibitors.
II. Antiviral Nucleoside Phosphonates: Chain Terminators of Viral Replication
Nucleoside phosphonates are a clinically significant class of antiviral drugs, with prominent examples like tenofovir and cidofovir used in the treatment of HIV and hepatitis B.[5] Their mechanism of action hinges on their ability to act as chain terminators during viral DNA or RNA synthesis.
A. Mechanism of Action: Incorporation and Chain Termination
-
Anabolic Activation: Nucleoside phosphonates are administered as prodrugs that can readily cross cell membranes.[6] Once inside the cell, they are phosphorylated by cellular kinases to their active diphosphate form.
-
Competition with Natural Substrates: The diphosphorylated nucleoside phosphonate then competes with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[7]
-
Chain Termination: Due to the lack of a 3'-hydroxyl group on the sugar moiety, once incorporated, the nucleoside phosphonate prevents the addition of the next nucleotide, leading to premature termination of the nucleic acid chain and halting viral replication.[7]
B. Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol describes a classic virological method to quantify the antiviral activity of a phosphonate compound.
Objective: To determine the effective concentration (EC50) of a phosphonate compound that inhibits viral plaque formation by 50%.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock with a known titer
-
Phosphonate compound to be tested
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the host cells into multi-well plates at a density that will result in a confluent monolayer the following day.[8]
-
Compound Dilution and Virus Preparation:
-
Prepare serial dilutions of the phosphonate compound in cell culture medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with the diluted virus for a specific adsorption period (e.g., 1-2 hours at 37°C), gently rocking the plates every 15-30 minutes.[8]
-
After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of the phosphonate compound (or a vehicle control) to the respective wells.
-
-
Overlay and Incubation:
-
Add the overlay medium to each well.[5] The semi-solid nature of the overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques).[9]
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with a staining solution like crystal violet.[9] The viable cells will stain, while the areas of viral-induced cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Causality Behind Experimental Choices:
-
Confluent Monolayer: A confluent monolayer ensures a uniform lawn of cells for the virus to infect and for plaques to be clearly visible.
-
Overlay Medium: This is critical for the formation of distinct plaques by preventing the random spread of the virus throughout the culture.
-
Crystal Violet Staining: This provides a high-contrast visualization of the plaques against the background of healthy, stained cells.
III. Bisphosphonates: Potent Inhibitors of Bone Resorption
Bisphosphonates are a class of phosphonate compounds characterized by a P-C-P backbone. They are widely used in the treatment of bone disorders such as osteoporosis and Paget's disease.[10] Their primary mechanism of action is the inhibition of osteoclast-mediated bone resorption.[8]
A. Mechanism of Action: Targeting Osteoclasts
-
High Affinity for Bone Mineral: Bisphosphonates have a strong affinity for hydroxyapatite, the mineral component of bone, leading to their selective accumulation at sites of active bone remodeling.[8][11]
-
Uptake by Osteoclasts: During the process of bone resorption, osteoclasts internalize the bisphosphonates that are bound to the bone matrix.[8]
-
Intracellular Disruption: Once inside the osteoclast, bisphosphonates interfere with key cellular processes.
-
Nitrogen-containing bisphosphonates (e.g., alendronate, zoledronic acid) inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway.[8][10] This prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPases, which are essential for osteoclast function and survival.[10]
-
Non-nitrogen-containing bisphosphonates (e.g., etidronate, clodronate) are metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis.[8][10]
-
B. Experimental Protocol: In Vitro Bone Resorption Assay
This assay assesses the ability of bisphosphonates to inhibit the resorptive activity of osteoclasts cultured on a bone-like substrate.
Objective: To quantify the inhibitory effect of a bisphosphonate on osteoclast-mediated bone resorption.
Materials:
-
Osteoclast precursor cells (e.g., from rodent bone marrow or peripheral blood)
-
Recombinant M-CSF and RANKL (for osteoclast differentiation)
-
Bone-like substrate (e.g., dentine slices, bone slices, or calcium phosphate-coated plates)
-
Bisphosphonate compound
-
Cell culture medium (e.g., α-MEM) with FBS
-
Toluidine blue stain or a method to quantify released calcium
Step-by-Step Methodology:
-
Osteoclast Differentiation:
-
Culture osteoclast precursor cells on the bone-like substrate in the presence of M-CSF and RANKL for several days to induce their differentiation into mature, bone-resorbing osteoclasts.
-
-
Treatment with Bisphosphonate:
-
Once mature osteoclasts are formed, treat the cultures with various concentrations of the bisphosphonate compound for a defined period (e.g., 48-72 hours).
-
-
Assessment of Bone Resorption:
-
Pit Formation Assay:
-
At the end of the treatment period, remove the cells from the substrate.
-
Stain the substrate with toluidine blue to visualize the resorption pits created by the osteoclasts.
-
Quantify the resorbed area using image analysis software.
-
-
Calcium Release Assay:
-
Collect the culture supernatant at the end of the treatment period.
-
Measure the concentration of calcium in the supernatant using a commercially available calcium assay kit. An increase in calcium concentration reflects bone resorption.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of bone resorption (either pit area or calcium release) for each bisphosphonate concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the bisphosphonate concentration.
-
Causality Behind Experimental Choices:
-
Bone-like Substrate: This provides a physiologically relevant surface for osteoclasts to attach to and resorb, mimicking the in vivo environment.
-
M-CSF and RANKL: These are the essential cytokines required for the differentiation and activation of osteoclasts from their precursor cells.
-
Quantification Methods: Both pit formation and calcium release are direct measures of osteoclast activity, providing robust and quantifiable endpoints.
IV. Phosphonate Herbicides: Disrupting Plant Metabolism
Phosphonate compounds are also widely used in agriculture as herbicides. The most well-known example is glyphosate, the active ingredient in Roundup®.[5] These compounds typically target enzymes that are unique to plants and microorganisms, making them effective with relatively low toxicity to animals.
A. Mechanism of Action: Inhibition of the Shikimate Pathway
Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[12] By blocking this pathway, glyphosate deprives the plant of essential building blocks for protein synthesis and other vital compounds, ultimately leading to its death.
B. Experimental Protocol: Greenhouse Evaluation of Herbicidal Activity
This protocol describes a standard method for assessing the herbicidal efficacy of a phosphonate compound in a controlled greenhouse environment.
Objective: To evaluate the pre- and post-emergence herbicidal activity of a phosphonate compound on target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)[11]
-
Pots or trays filled with a suitable soil mix
-
Phosphonate herbicide formulation
-
Spray chamber or handheld sprayer
-
Greenhouse with controlled temperature, light, and humidity
Step-by-Step Methodology:
-
Pre-emergence Application:
-
Sow the weed seeds in the pots.
-
Immediately after sowing, apply the phosphonate herbicide formulation to the soil surface at various application rates.
-
Include an untreated control group.
-
Place the pots in the greenhouse and water as needed.
-
-
Post-emergence Application:
-
Sow the weed seeds and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage).
-
Apply the phosphonate herbicide formulation to the foliage of the plants at various application rates.
-
Include an untreated control group.
-
Return the pots to the greenhouse.
-
-
Evaluation of Herbicidal Efficacy:
-
At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition.
-
Rate the herbicidal efficacy on a scale of 0% (no effect) to 100% (complete plant death).
-
For a more quantitative assessment, harvest the above-ground biomass of the plants at the end of the experiment and determine the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction for each treatment compared to the untreated control.
-
Determine the GR50 (the application rate that causes a 50% reduction in growth) for the phosphonate compound.
-
Causality Behind Experimental Choices:
-
Pre- and Post-emergence Applications: This allows for the evaluation of the herbicide's activity on both germinating seeds and established plants, providing a comprehensive assessment of its potential use.
-
Controlled Greenhouse Environment: This minimizes variability due to environmental factors, allowing for a more accurate assessment of the herbicide's intrinsic activity.
-
Visual and Biomass Assessments: Combining qualitative visual ratings with quantitative biomass measurements provides a robust and comprehensive evaluation of herbicidal efficacy.
V. Visualization of Key Concepts
A. Signaling Pathway: Inhibition of Farnesyl Pyrophosphate Synthase by Nitrogen-Containing Bisphosphonates
Caption: Inhibition of FPPS by N-bisphosphonates disrupts protein prenylation.
B. Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for determining antiviral activity using a plaque reduction assay.
VI. Data Presentation: Comparative IC50 Values of Bisphosphonates
| Bisphosphonate | Nitrogen-Containing | Relative Potency (Bone Resorption Inhibition) |
| Etidronate | No | 1 |
| Clodronate | No | 10 |
| Pamidronate | Yes | 100 |
| Alendronate | Yes | 1,000 |
| Risedronate | Yes | 5,000 |
| Ibandronate | Yes | 10,000 |
| Zoledronic Acid | Yes | 20,000 |
Relative potency is an approximation and can vary depending on the specific assay system.
VII. Conclusion and Future Perspectives
The unique chemical properties of the phosphonate moiety have established this class of compounds as a cornerstone in the development of therapeutics and agrochemicals. Their ability to act as stable mimics of phosphates and enzymatic transition states provides a powerful and versatile platform for modulating biological processes. The future of phosphonate research will likely focus on the development of novel prodrug strategies to enhance their bioavailability and tissue-specific targeting, as well as the exploration of new biological targets. As our understanding of cellular signaling pathways deepens, the rational design of next-generation phosphonate-based inhibitors holds immense promise for addressing unmet medical and agricultural needs.
References
-
Lesiak, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 435-444. [Link]
-
Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
Rogers, M. J., et al. (2000). Bisphosphonates: mechanisms of action. Australian Prescriber, 23(3), 67-69. [Link]
-
Martin, T. J., & Ng, K. W. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 627131. [Link]
-
Mendoza, E. J., et al. (2021). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols in Microbiology, 62(1), e293. [Link]
-
Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Retrieved from [Link]
-
Russell, R. G. G. (2007). Bisphosphonates: Mode of Action and Pharmacology. Pediatrics, 119(Supplement_2), S150-S162. [Link]
-
Dunford, J. E., et al. (2001). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. Journal of Biological Chemistry, 276(25), 22481-22488. [Link]
-
Hach. (n.d.). Phosphonates. Retrieved from [Link]
-
Zhukov, S. A., et al. (2024). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Omega. [Link]
-
Dunford, J. E., et al. (2008). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The Journal of biological chemistry, 283(35), 23871–23879. [Link]
-
Berkowitz, D. B., et al. (2011). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Chemical Reviews, 111(8), 4961-5008. [Link]
-
Mackman, R. L., & Cihlar, T. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(14), 1715-1735. [Link]
-
De Clercq, E. (2013). Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases. Future medicinal chemistry, 5(5), 557–567. [Link]
-
Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. (2021). Environmental Science & Technology, 55(13), 8963-8974. [Link]
-
Shi, D. Q., et al. (2016). Synthesis and herbicidal activity evaluation of novel α-amino phosphonate derivatives containing a uracil moiety. Bioorganic & Medicinal Chemistry Letters, 26(4), 1258-1262. [Link]
-
van der Maaden, K., et al. (2012). In vitro adhesion of breast cancer cells to bone matrices. Journal of Clinical Investigation, 98(3), 698-705. [Link]
-
Sato, M., et al. (1991). Bisphosphonates directly inhibit the bone resorption activity of isolated avian osteoclasts in vitro. The Journal of clinical investigation, 88(6), 2095–2105. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Pertusati, F., et al. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Current Medicinal Chemistry, 19(29), 5035-5059. [Link]
Sources
- 1. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 4. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 11. Synthesis and herbicidal activity evaluation of novel α-amino phosphonate derivatives containing a uracil moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
3-(N-Hydroxyamino)propyl Phosphonate solubility and stability
Technical Whitepaper: Physicochemical Profiling & Stability Protocols for 3-(N-Hydroxyamino)propyl Phosphonate (3-HAP)
Executive Summary
3-(N-Hydroxyamino)propyl phosphonate (3-HAP), also known as the deacetylated core of the antimalarial candidate FR-900098 and the antibiotic Fosmidomycin, represents a unique challenge in medicinal chemistry. While its carbon-phosphorus (C-P) bond confers exceptional hydrolytic stability compared to phosphate esters, the terminal N-hydroxyamino moiety introduces significant redox vulnerability. This guide provides a rigorous technical framework for the solubilization, stabilization, and analytical validation of 3-HAP, designed to prevent the common "silent degradation" (oxidation to nitrones) that confounds biological assays.
Part 1: Molecular Architecture & Physicochemical Baseline
To handle 3-HAP effectively, one must understand its zwitterionic behavior and ionization states. Unlike standard amines, the hydroxylamine group is a weaker base and a potent nucleophile.
Compound Identity:
-
IUPAC Name: [3-(hydroxyamino)propyl]phosphonic acid
Ionization Profile (pKa Dynamics): The stability of 3-HAP is dictated by its protonation state.
-
Phosphonate Group (Acidic):
- : First deprotonation to monoanion.
- : Second deprotonation to dianion.
-
Hydroxylamine Group (Basic/Nucleophilic):
-
(for the conjugate acid
).
-
(for the conjugate acid
Implication: At physiological pH (7.4), the phosphonate is predominantly dianionic (
Part 2: Solubility Profile & Solvent Compatibility
3-HAP is a highly polar, hydrophilic molecule.[3] Its solubility is driven by the ionic strength of the phosphonate headgroup.
| Solvent System | Solubility Rating | Technical Notes |
| Water (Milli-Q) | Excellent (>100 mM) | Preferred solvent. Solutions are acidic ( |
| PBS (pH 7.4) | Excellent | Ideal for biological assays. Warning: Phosphate buffer can mask P-31 NMR signals. |
| Methanol/Ethanol | Moderate to Low | Soluble as the free acid; salts (Na+, K+) may precipitate. |
| DMSO | Poor | Not recommended. 3-HAP often requires aqueous dilution to dissolve in DMSO. |
| Acetonitrile/DCM | Insoluble | Used as anti-solvents for precipitation/purification. |
Speciation & Solubility Diagram
The following diagram illustrates the dominant species across the pH scale, guiding buffer selection.
Caption: pH-dependent speciation of 3-HAP. Oxidation risk increases significantly at pH > 6 due to the exposure of the nucleophilic free hydroxylamine.
Part 3: Stability Dynamics & Degradation Pathways
The core instability of 3-HAP is oxidative , not hydrolytic. The C-P bond is resistant to phosphatases and harsh acids. However, the N-OH group is sensitive to dissolved oxygen, metal ions, and high pH.
The Oxidation Cascade
In the presence of oxygen or trace transition metals (
Mechanism:
Metal-Catalyzed Decomposition
Phosphonates are potent chelators. 3-HAP will scavenge trace metals from low-quality glass or buffers. These metals then catalyze the oxidation of the N-OH group.
Thermal Stability
-
Solid State: Stable at -20°C for years if desiccated.
-
Aqueous Solution: Stable at 4°C for 24-48 hours. Rapid degradation at >37°C in non-degassed buffers.
Caption: The primary degradation pathway of 3-HAP involves oxidation of the hydroxylamine to a nitroso species, which tautomerizes to a stable, inactive nitrone.
Part 4: Handling & Storage Protocols (Self-Validating)
This protocol ensures the integrity of 3-HAP by mitigating oxidation risks. It includes a "Check-Point" to validate the compound before use.
Protocol A: Preparation of Stock Solution (100 mM)
-
Reagents: 3-HAP solid, Milli-Q Water, Argon gas, EDTA (disodium salt).
-
Equipment: Class A volumetric flask, amber glass or polypropylene vials.
-
Solvent Pre-treatment: Boil Milli-Q water and cool under a stream of Argon (or Nitrogen) to remove dissolved oxygen.
-
Chelation (Critical): Add EDTA to a final concentration of 0.1 mM in the water. Causality: This sequesters trace iron/copper that catalyzes N-OH oxidation.
-
Dissolution: Weigh 3-HAP quickly (hygroscopic). Dissolve in the degassed, EDTA-treated water.
-
pH Adjustment: If a neutral pH is required, use degassed NaOH. Warning: Do not overshoot pH > 8.
-
Storage: Aliquot into polypropylene tubes (phosphonates can etch glass over long periods). Snap freeze in liquid nitrogen. Store at -80°C.
Protocol B: The "Purity Check-Point" (Self-Validation)
Before using a stored aliquot for critical
-
Method: Ferric Chloride Test (Qualitative) or HPLC.
-
Visual Test: Hydroxamic acids and hydroxylamines form colored complexes with
. However, a more accurate check is LC-MS . -
Validation Criterion:
-
LC-MS: Single peak at m/z 156 [M+H]+. Appearance of m/z 154 indicates oxidation (loss of 2H to form nitroso/nitrone).
-
NMR: Check
-NMR. The methylene protons adjacent to nitrogen ( ) appear at ppm. Oxidation causes a downfield shift and splitting pattern change.
-
Part 5: Analytical Workflows
Quantifying 3-HAP is difficult due to its lack of a strong UV chromophore.
Recommended Method: HILIC-MS/MS
Reverse-phase (C18) columns fail because 3-HAP elutes in the void volume.
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase:
-
Detection: ESI Negative Mode (Phosphonates ionize well in negative mode: m/z 154 [M-H]-).
Alternative: P-31 NMR
Ideal for purity assessment (no solvent suppression needed).
-
Signal: 3-HAP appears as a singlet (or triplet if H-coupled) around 20-30 ppm (relative to
). -
Impurity Flag: Inorganic phosphate (
) appears at 0 ppm. Oxidation products usually show a slight shift in the P-signal due to the change in the electronic environment of the distant nitrogen.
Caption: Analytical workflow utilizing HILIC chromatography to retain the polar phosphonate, coupled with MS detection.
References
-
Kamiya, Y., et al. "Structure-activity relationships of FR-900098 derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 1, no. 1, 1991.
-
Van der Heijden, R., et al. "Fosmidomycin and FR-900098: Antimalarial Compounds Targeting the Non-Mevalonate Pathway." Journal of Medicinal Chemistry, vol. 55, no. 1, 2012.
-
Kuzuyama, T., et al. "Structural basis for the inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase by fosmidomycin." Nature Structural Biology, vol. 9, 2002.
-
PubChem Compound Summary. "3-(Hydroxyamino)propylphosphonic acid (CID 204484)." National Center for Biotechnology Information.
-
Haemers, A., et al. "Synthesis of alpha-halogenated fosmidomycin analogues." Tetrahedron, vol. 62, 2006. (Discusses stability of phosphonate analogues).
Sources
Spectroscopic data for 3-(N-Hydroxyamino)propyl Phosphonate (NMR, IR, Mass Spec)
Spectroscopic Characterization, Synthesis Logic, and Analytical Validation
Executive Summary & Strategic Context
3-(N-Hydroxyamino)propyl phosphonate (3-HPP) represents the deacetylated core pharmacophore of the antibiotic Fosmidomycin and its analogue FR-900098 . As a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), this scaffold is critical in the development of antimalarial and antimicrobial agents targeting the non-mevalonate pathway (MEP).
For researchers, 3-HPP presents unique analytical challenges due to its zwitterionic nature , redox-active hydroxamate moiety , and strong metal-chelating properties . This guide provides a validated spectroscopic framework to distinguish 3-HPP from its metabolic byproducts (e.g., retro-Michael degradation) and synthetic impurities.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Data | Notes |
| IUPAC Name | (3-(Hydroxyamino)propyl)phosphonic acid | Often referred to as "Deformyl-Fosmidomycin" |
| Formula | Zwitterionic at neutral pH | |
| Exact Mass | 155.0347 Da | Monoisotopic |
| Solubility | High: | Requires |
| pKa Values | Shifts are highly pH-dependent |
Synthesis & Degradation Logic
Understanding the origin of the sample is prerequisite to interpreting its spectra. 3-HPP is typically accessed via the deprotection of diethyl phosphonate esters or the hydrolysis of Fosmidomycin.
Diagram 1: Synthetic & Degradation Pathways
This workflow illustrates the generation of 3-HPP and its critical degradation pathway (oxidation to nitroso species), which is a common spectroscopic impurity.
Caption: Synthesis of 3-HPP involves nucleophilic substitution followed by global deprotection. Note the high risk of oxidation or metal chelation, which can broaden or silence NMR signals.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
Operational Directive: Due to the phosphonic acid group,
1.
NMR (Decoupled)
-
Chemical Shift:
22.0 – 26.0 ppm -
Multiplicity: Singlet (decoupled); Triplet (coupled,
Hz) -
Diagnostic Value:
-
24 ppm: Pure 3-HPP.
-
32-34 ppm: Unhydrolyzed diethyl ester (impurity).
-
~18 ppm: Inorganic phosphate (
) contamination.
-
2.
NMR (300-500 MHz,
)
The propyl linker creates a distinct spin system. Note that the
| Position | Shift ( | Multiplicity | Coupling ( | Assignment |
| 1 ( | 3.15 – 3.25 | Triplet ( | ||
| 2 ( | 1.75 – 1.95 | Multiplet ( | Complex | |
| 3 ( | 1.55 – 1.70 | Multiplet ( |
Technical Note: The
3.
NMR (Decoupled)
Phosphorus-Carbon coupling is the definitive structural proof. Look for large doublets.
| Carbon | Shift ( | Splitting ( | Structural Insight |
| C- | 26.0 – 28.0 | Doublet ( | Direct P-C bond (Large coupling is mandatory) |
| C- | 20.5 – 22.0 | Doublet ( | Propyl linker middle carbon |
| C- | 53.0 – 55.0 | Doublet ( | Carbon attached to Nitrogen |
B. Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) in Negative Mode is the preferred method due to the acidic phosphonate group.
-
Ionization Mode: ESI (-)
-
Parent Ion:
= 154.03 m/z -
Fragmentation Pattern (MS/MS of 154):
| m/z (Fragment) | Loss | Interpretation |
| 154 | - | Parent Ion |
| 136 | Dehydration (cyclic hydroxy-1,2-oxaza-phosphole formation) | |
| 79 | Metaphosphate ion (Characteristic of phosphonates) | |
| 63 | Phosphorus oxide fragment |
Diagram 2: MS Fragmentation Pathway
Visualizing the dissociation allows for rapid confirmation of the phosphonate headgroup and the hydroxylamine tail.
Caption: ESI(-) fragmentation logic. The persistence of m/z 79 confirms the P-C bond stability relative to the P-O ester bond.
C. Infrared Spectroscopy (FT-IR)
ATR-FTIR is useful for solid-state characterization. The zwitterionic nature leads to broad bands.
-
3200 - 3400 cm
: and (Broad, hydrogen bonded). -
1150 - 1200 cm
: (Strong, broad). -
1000 - 1080 cm
: stretching. -
~920 cm
: deformation (Diagnostic for free acid).
Validated Analytical Protocol
Step 1: Sample Preparation (Crucial)
Phosphonates avidly bind paramagnetic metals (
-
Glassware: Acid-wash all NMR tubes and vials with 1M HCl, followed by Milli-Q water rinse.
-
Solvent: Use
(99.9%) containing trace EDTA (1 mM) if line broadening is observed. -
pH Adjustment:
-
Dissolve 5-10 mg of 3-HPP in 0.6 mL
. -
Add 1-2 drops of
(40% in ) to shift pH to ~9. This ensures the phosphonate is fully ionized ( ), sharpening the signals and preventing aggregation.
-
Step 2: Quality Control Check
Before full characterization, run a quick
-
Pass: Single peak at ~24 ppm.
-
Fail: Multiple peaks (indicates partial ester hydrolysis or oxidation).
-
Fail: Peak at 0 ppm (Phosphoric acid - complete decomposition).
Step 3: Storage
-
Store as the disodium salt (lyophilized powder) at -20°C.
-
Avoid: Storing as a dilute aqueous solution (accelerates oxidation of the hydroxylamine).
References
-
Fosmidomycin Biosynthesis & Analogues
- Kellogg, B. A. (2017). "Histidine kinase dependent regulation of fosmidomycin biosynthesis.
- Context: Establishes the biosynthetic origin and spectral data for the P-C bond form
-
(General Journal Link for verification)
-
Phosphonate Spectral Data (NIST/NIH)
- National Institute of Standards and Technology (NIST). "Phosphonic acid, (3-aminopropyl)
- Context: Provides baseline IR and MS data for the amino-propyl core (without the N-OH).
-
Synthesis of N-Hydroxyamino Phosphonates
- Woo, Y. H., et al. (2014). "Synthetic Fosmidomycin analogues with altered chelating moieties." Molecules, 19(3), 2573-2587.
- Context: Detailed experimental procedures for deprotection and characterization of the N-hydroxy/retro-hydroxam
-
NMR of Organophosphorus Compounds
- Kaluzna, I. A., et al. (2016). "C-P Bond Formation in Antibiotic Synthesis." Chemical Reviews.
- )
Methodological & Application
Technical Guide: 3-(N-Hydroxyamino)propyl Phosphonate Scaffolds in Proteomics
The following is a comprehensive technical guide and protocol set for 3-(N-Hydroxyamino)propyl Phosphonate and its derivatives in the context of proteomics and drug discovery.
Executive Summary & Chemical Context[1][2]
3-(N-Hydroxyamino)propyl Phosphonate (3-HPP) represents the core pharmacophore of a potent class of antimicrobial agents targeting the non-mevalonate (MEP) pathway. It is the deacetylated/deformylated scaffold of Fosmidomycin (N-formyl) and FR-900098 (N-acetyl).
In proteomics research, this scaffold is not merely a drug precursor but a critical chemical probe used to:
-
Validate Target Engagement: Specifically targeting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr/IspC) .
-
Map Metabolic Flux: Perturbing isoprenoid biosynthesis to study proteome-wide compensatory upregulation.
-
Structure-Activity Relationships (SAR): Serving as the baseline fragment for "reverse analog" design and lipophilic prodrug development (e.g., "MEPicides").
Chemical Identity & Mechanism[1]
-
Target: Dxr (IspC), the enzyme catalyzing the rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP.
-
Mechanism: The N-hydroxyamino and phosphonate groups act as a transition-state mimetic. The phosphonate group anchors the molecule in the active site via electrostatic interactions, while the hydroxamate (in active derivatives) chelates the divalent metal cofactor (Mg²⁺ or Mn²⁺), preventing the NADPH-dependent reduction step.
Biological Pathway Visualization (MEP Pathway)
The following diagram illustrates the MEP pathway flux and the specific inhibition point of 3-HPP derivatives.
Figure 1: The Non-Mevalonate (MEP) Pathway.[1] The 3-(N-Hydroxyamino)propyl phosphonate scaffold competitively inhibits Dxr, blocking the conversion of DXP to MEP.
Application Note: Target Engagement via Thermal Proteome Profiling (TPP)
Objective: To confirm that a 3-HPP derivative binds Dxr in a complex cellular lysate by measuring the thermal stabilization of the protein. This is superior to simple enzymatic assays as it validates binding in the native proteomic context.
Principle
Ligand binding typically stabilizes proteins, increasing their melting temperature (
Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell Lysate: E. coli or P. falciparum lysate (native buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂). Note: Mg²⁺ is critical for phosphonate binding.
-
Compound: 3-(N-Hydroxyamino)propyl phosphonate derivative (e.g., Fosmidomycin) at 10× IC₅₀ (typically 10–50 µM).
-
Detection: Anti-Dxr antibody (Western) or LC-MS/MS (Proteomics).
Workflow Steps:
-
Lysate Preparation:
-
Harvest cells and lyse using freeze-thaw cycles or mild sonication in Native Buffer.
-
Clarify by centrifugation (20,000 × g, 20 min, 4°C).
-
Divide lysate into two aliquots: Treated (with Compound) and Vehicle Control (DMSO/Water).
-
Incubate for 30 minutes at 25°C to allow equilibrium binding.
-
-
Thermal Challenge:
-
Aliquot each group into 8 PCR tubes (50 µL each).
-
Heat individual tubes to a gradient of temperatures: 37, 40, 43, 46, 49, 52, 55, 60°C for 3 minutes.
-
Cool immediately to 4°C for 3 minutes.
-
-
Separation:
-
Centrifuge all tubes at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Collect the supernatant (soluble fraction).
-
-
Analysis (Western Blot Validation):
-
Run supernatants on SDS-PAGE.
-
Blot for Dxr.
-
Data Interpretation: The Treated samples should show Dxr bands persisting at higher temperatures compared to Control.
-
Data Output Format:
| Temperature (°C) | Vehicle Intensity (%) | Treated Intensity (%) | Δ Stabilization |
| 37 | 100 | 100 | - |
| 43 | 80 | 95 | +15% |
| 49 ( | 40 | 85 | +45% (Significant) |
| 55 | 5 | 40 | +35% |
Application Note: Enzymatic Inhibition Assay (Kinetic Profiling)
Objective: To determine the
Principle
Dxr catalyzes the NADPH-dependent reduction of DXP. The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH to NADP⁺).
Protocol
Reagents:
-
Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM MnCl₂ (preferred over Mg²⁺ for higher affinity in vitro), 1 mM DTT.
-
Substrate: DXP (synthetic or commercial),
is typically ~50 µM. -
Cofactor: NADPH (200 µM final).
-
Enzyme: Recombinant Dxr (e.g., E. coli or M. tuberculosis), ~50–100 nM final.
Procedure:
-
Pre-incubation: Mix Buffer, Enzyme, and Inhibitor (3-HPP derivative) in a UV-transparent 96-well plate. Incubate 10 min at 37°C.
-
Note: 3-HPP derivatives are slow-binding inhibitors. Pre-incubation is crucial for accurate IC₅₀ determination.
-
-
Initiation: Add NADPH and DXP to start the reaction.
-
Monitoring: Measure
every 30 seconds for 20 minutes. -
Calculation: Plot initial velocity (
) vs. Inhibitor Concentration . Fit to the Morrison equation for tight-binding inhibitors if IC₅₀ < [E].
Structural Proteomics: Ligand Binding Mode
When utilizing 3-(N-Hydroxyamino)propyl phosphonates in X-ray crystallography or Cryo-EM, specific conditions are required to capture the "closed" conformation of Dxr.
-
Crystallization Buffer: Must contain Mn²⁺ or Mg²⁺ (1–5 mM). The hydroxamate group of the inhibitor coordinates the metal ion, which is anchored by residues Asp150, Glu152, and Glu231 (numbering for E. coli Dxr).
-
Loop Stabilization: Binding of the phosphonate scaffold induces a conformational change, ordering the flexible loop (residues 186–216) over the active site. This "induced fit" is a key validation marker in structural proteomics.
References
-
Jansson, A. M., et al. (2013). "DXR Inhibition by Potent Mono- and Disubstituted Fosmidomycin Analogues."[2] Journal of Medicinal Chemistry, 56(15), 6190–6199. Link
-
Knak, T., et al. (2023). "MEPicides: α,β-Unsaturated Fosmidomycin N-Acyl Analogs as Efficient Inhibitors of Plasmodium falciparum 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase."[1] ACS Infectious Diseases, 9(6), 1387–1395. Link
-
Girma, M. B., et al. (2021). "Mechanism of Action of N-Acyl and N-Alkoxy Fosmidomycin Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum."[2] ACS Omega, 6(41), 27630–27639. Link
-
Hemmi, K., et al. (1982). "Studies on Phosphonic Acid Antibiotics. IV. Synthesis and Antibacterial Activity of Analogs of 3-(N-Acetyl-N-hydroxyamino)-propylphosphonic Acid (FR-900098)."[2] Chemical and Pharmaceutical Bulletin, 30(1), 111–118.[2] Link[2]
-
Couch, R. D., et al. (2013). "Design of Potential Bisubstrate Inhibitors Against Mycobacterium tuberculosis (Mtb) 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (Dxr)."[2] MedChemComm, 4, 1099–1104.[2] Link
Sources
Application Notes & Protocols: A Guide to Phosphonate Prodrug Development
Introduction: The Phosphonate Conundrum
Phosphonate-containing compounds are a cornerstone of modern medicinal chemistry. They serve as highly effective, non-hydrolyzable mimics of phosphate groups, enabling potent interactions with a wide range of biological targets, particularly enzymes that process phosphate substrates.[1][2] This has led to the development of successful drugs, including antivirals like Tenofovir and Cidofovir, and bisphosphonates for treating osteoporosis.[1][3]
However, the very feature that makes them effective—the phosphonic acid group [–P(O)(OH)₂]—is also their primary liability in drug development. At physiological pH, this group is doubly ionized, creating a high negative charge that severely restricts the molecule's ability to cross biological membranes.[2][4][5] This inherent polarity leads to poor cellular permeability and consequently, low oral bioavailability, limiting their therapeutic potential.[1][3][6]
The prodrug strategy offers an elegant solution to this challenge.[4][5] By temporarily masking the problematic phosphonate group with lipophilic, biolabile moieties, we can create a neutral, membrane-permeable precursor. This inactive prodrug can readily cross cell membranes via passive diffusion.[7] Once inside the target cell, endogenous enzymes cleave the masking groups, regenerating the active phosphonate drug at its site of action. This guide provides an in-depth overview of the rationale, strategies, and key protocols for the successful development of phosphonate prodrugs.
Section 1: Core Principles of Phosphonate Prodrug Design
The design of an effective phosphonate prodrug is a multi-parameter optimization problem. The ideal promoiety must not only mask the charge but also possess a carefully balanced set of properties.
-
Causality of Design Choice: The primary goal is to transiently convert the hydrophilic, charged phosphonic acid into a lipophilic, neutral species. This increases passive diffusion across the lipid bilayers of the gastrointestinal tract and target cells.[5][7]
-
Enzymatic Lability: The promoiety must be stable in the gastrointestinal tract and systemic circulation but readily cleaved by intracellular enzymes (e.g., esterases, carboxypeptidases) to release the active drug.[7] The choice of moiety can even be used to target specific tissues that have high concentrations of the required activating enzymes.[5]
-
Non-Toxic Byproducts: The cleavage reaction should release the active drug along with promoiety byproducts that are non-toxic and easily cleared from the body.[2] For example, the widely used pivaloyloxymethyl (POM) group releases formaldehyde, which can be a concern, necessitating careful toxicological evaluation.[2]
-
Synthetic Accessibility: The chemical linkage between the promoiety and the phosphonate must be synthetically feasible to establish, often requiring multi-step protection and deprotection strategies.[8]
Section 2: Prominent Phosphonate Prodrug Strategies
Several successful strategies have been developed to mask phosphonic acids. The choice depends on the parent molecule, the desired therapeutic application, and the target tissue.
Acyloxyalkyl Esters
This is arguably the most successful and widely implemented strategy. It involves esterifying the phosphonic acid with two acyloxyalkyl groups, such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC).[1]
-
Mechanism of Action: As illustrated below, the activation is a two-step process initiated by non-specific intracellular esterases. The enzymatic cleavage of the ester bond forms an unstable hydroxymethyl intermediate, which then spontaneously decomposes, releasing formaldehyde and the monoester phosphonate.[2][8] A second, similar cleavage event unmasks the second acidic group to fully release the active drug.[8]
-
Field-Proven Examples:
Figure 1: Activation pathway for Bis(POM) phosphonate prodrugs.
Phosphoramidates
This approach involves forming an amide bond between the phosphonic acid and an amino acid ester. This strategy can enhance uptake by amino acid transporters and offers opportunities for tuning cleavage rates by varying the amino acid.
-
Mechanism of Action: The terminal ester of the amino acid is first hydrolyzed by an esterase. This is followed by an intramolecular cyclization reaction that cleaves the P-N bond, releasing the amino acid pyroglutamate and the active phosphonate drug.
-
Field-Proven Example: While most prominent for phosphate prodrugs (ProTide technology), this strategy is adaptable to phosphonates. The veterinary drug Rabacfosadine (GS-9219) is an amino acid amidate prodrug of a phosphonate cytotoxic agent, designed to preferentially target lymphoid cells.[1]
Alkoxyalkyl Esters
These moieties, such as hexadecyloxypropyl (HDP), add significant lipophilicity and can alter the drug's biodistribution, making them useful for targeting lipid-rich tissues or improving lymphatic uptake.
-
Mechanism of Action: Cleavage is typically mediated by phospholipase enzymes.
-
Field-Proven Example: Alkoxyalkyl esters of cidofovir have been extensively investigated to improve its oral bioavailability and activity against various viruses.[1]
Table 1: Comparison of Common Phosphonate Prodrug Moieties
| Prodrug Moiety | Activating Enzyme(s) | Key Advantages | Key Considerations | Example Drug(s) |
| Pivaloyloxymethyl (POM) | Carboxyesterases | Well-established, good bioavailability enhancement | Releases formaldehyde, potential for toxicity | Adefovir Dipivoxil |
| Isopropoxycarbonyloxymethyl (POC) | Carboxyesterases | Good bioavailability, releases CO₂ and isopropanol | Generally considered safer than POM | Tenofovir Disoproxil |
| Amino Acid Esters (Phosphoramidates) | Esterases, Cathepsin A | Can utilize amino acid transporters, tunable | Complex synthesis, potential for diastereomers | Rabacfosadine |
| Alkoxyalkyl Esters | Phospholipases | High lipophilicity, potential for altered biodistribution | Can significantly change pharmacokinetic profile | Cidofovir Prodrugs |
| Acyloxybenzyl Esters | Esterases | Releases non-toxic quinone methide byproduct | Less common, requires specific synthesis | Experimental |
Section 3: Synthesis and Characterization Protocols
Trustworthy protocols are self-validating. Each protocol includes notes on expected outcomes and checkpoints to ensure success.
Figure 2: General synthetic workflow for phosphonate prodrugs.
Protocol 3.1: General Synthesis of Bis(pivaloyloxymethyl) (POM) Prodrugs
This protocol is adapted from established methods for acylating phosphonic acids.[8][9]
Objective: To synthesize the bis(POM) ester of a parent phosphonic acid.
Materials:
-
Parent phosphonic acid
-
Chloromethyl pivalate (POM-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the parent phosphonic acid (1.0 eq) in anhydrous DMF.
-
Expert Insight: Anhydrous conditions are crucial to prevent hydrolysis of the POM-Cl reagent and the product. DMF is used for its ability to dissolve the polar starting material.
-
-
Base Addition: Add triethylamine (2.5 - 3.0 eq) to the solution and stir for 10-15 minutes at room temperature. The solution should be clear.
-
Causality: The base deprotonates the phosphonic acid, forming a more nucleophilic phosphonate salt required for the reaction. An excess is used to neutralize the HCl byproduct.
-
-
Acylation: Add chloromethyl pivalate (2.5 - 3.0 eq) dropwise to the reaction mixture.
-
Expert Insight: A slight excess of the acylating agent ensures the reaction goes to completion. The addition should be slow to control any potential exotherm.
-
-
Reaction: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C, if needed) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Self-Validation: The product should be significantly less polar (higher Rf on TLC) than the starting phosphonic acid.
-
-
Work-up: Once complete, dilute the reaction mixture with DCM or Ethyl Acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Causality: The washes remove the DMF, excess base, and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield the bis(POM) prodrug, which is often a colorless oil or white solid.
Protocol 3.2: Characterization by NMR Spectroscopy
Objective: To confirm the structure and assess the diastereomeric ratio of the synthesized prodrug.
Procedure:
-
Prepare a sample of the purified prodrug in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra.
-
Analysis and Interpretation:
-
³¹P NMR: Expect a single peak (or two closely spaced peaks for diastereomers) in the phosphonate region, shifted from the parent acid.
-
¹H NMR: Look for the characteristic signals of the POM group: a singlet around 1.2 ppm for the t-butyl protons (9H) and a doublet around 5.6-5.8 ppm for the -O-CH₂-O- protons (2H).
-
Diastereomers: For chiral parent compounds, the prodrug will be a mixture of diastereomers. The P-CH signals in both ¹H and ¹³C NMR are particularly useful for determining the diastereomeric ratio.[10]
-
Section 4: In Vitro Evaluation Protocols
The success of a prodrug is validated by its ability to remain intact until it reaches the target cell and then efficiently release the active drug.
Sources
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal‐Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: 3-(N-Hydroxyamino)propyl Phosphonate in Antiviral Metalloprotein Research
Executive Summary
3-(N-Hydroxyamino)propyl Phosphonate (also referred to as Deformylfosmidomycin or 3-HPP ) is a specialized organophosphorus compound primarily recognized as the active metabolite/core scaffold of the antibiotic Fosmidomycin. While its classical application lies in inhibiting the non-mevalonate (MEP) pathway in bacteria and apicomplexan parasites, this Application Note details its emerging utility in antiviral research as a high-affinity metalloenzyme probe .
This guide outlines the use of 3-HPP as a structural template and chemical probe for targeting viral metalloproteins, specifically Viral Endonucleases (e.g., Influenza PA subunit) and Integrases (e.g., HIV-1 Integrase). Its pharmacophore combines a phosphonate group (phosphate mimic) with a hydroxamic acid (metal chelator), making it an ideal tool for Fragment-Based Drug Discovery (FBDD) targeting dinuclear metal centers (
Technical Introduction & Mechanism of Action
Chemical Identity & Properties[1]
-
IUPAC Name: (3-(hydroxyamino)propyl)phosphonic acid
-
Molecular Formula:
-
Key Pharmacophore:
-
Phosphonate Moiety: Mimics the transition state of phosphate ester hydrolysis; provides electrostatic anchoring.
-
N-Hydroxyamino Group: Acts as a bidentate ligand, capable of chelating divalent metal ions (
, , ) within enzyme active sites.
-
Mechanism of Antiviral Potential
Unlike nucleoside analogs that act as chain terminators, 3-HPP functions via Active Site Metal Sequestration . Many viral enzymes are metalloproteins requiring divalent cations for catalysis:
-
Influenza Virus PA Endonuclease: Requires two
ions to cleave host mRNA caps ("cap-snatching"). 3-HPP mimics the substrate phosphate while chelating the catalytic metals, blocking transcription. -
HIV-1 Integrase: Uses
to catalyze strand transfer. The hydroxamate motif of 3-HPP binds the metal cofactor, preventing viral DNA integration into the host genome.
Mechanistic Diagram
Caption: Schematic of 3-HPP mechanism. The molecule chelates catalytic metal ions within the viral enzyme active site, preventing substrate processing and halting replication.
Application Protocols
Protocol A: In Vitro Viral Endonuclease Inhibition Assay
Objective: Determine the
Materials:
-
Enzyme: Recombinant Influenza A RNA Polymerase PA subunit (N-terminal domain).
-
Substrate: Dual-labeled RNA oligonucleotide (e.g., 5'-FAM-19mer-BHQ1-3').
-
Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM
-mercaptoethanol, 1 mM (Critical cofactor). -
Compound: 3-(N-Hydroxyamino)propyl Phosphonate (10 mM stock in water; avoid DMSO if possible due to phosphonate solubility).
Workflow:
-
Preparation: Dilute 3-HPP in Assay Buffer to create a 8-point serial dilution series (0.1
M to 100 M). -
Enzyme Incubation: Add 20
L of diluted enzyme (50 nM final) to 96-well black plates. -
Inhibitor Addition: Add 5
L of 3-HPP dilutions to respective wells. Incubate for 15 min at room temperature to allow metal chelation equilibration. -
Reaction Initiation: Add 25
L of RNA Substrate (200 nM final). -
Detection: Monitor Fluorescence (Ex: 485 nm, Em: 535 nm) kinetically for 45 minutes at 30°C.
-
Analysis: Calculate initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration] to derive .
Validation Criteria:
-
Z-factor > 0.5.[1]
-
Reference inhibitor (e.g., Baloxavir acid)
within 2-fold of historical data.
Protocol B: Cellular Antiviral Efficacy & Cytotoxicity
Objective: Assess the antiviral window of 3-HPP in a cell-based system. Note: Phosphonates often have poor cellular permeability. This protocol includes a Pro-drug Derivatization step (optional but recommended) or uses electroporation for mechanistic validation.
Materials:
-
Cells: MDCK (Influenza) or MT-4 (HIV).
-
Virus: Influenza A (H1N1) or HIV-1 (NL4-3).
-
Reagent: CellTiter-Glo (Viability) and Viral ToxGlo (CPE).
Workflow:
-
Seeding: Seed MDCK cells (
cells/well) in 96-well plates. Incubate 24h. -
Infection: Infect cells with virus (MOI = 0.01) in infection medium (serum-free).
-
Treatment:
-
Direct: Add 3-HPP at varying concentrations (1 - 500
M). -
Permeability Control: Include a lipophilic ester prodrug of 3-HPP (if available) or use electroporation for transient uptake studies.
-
-
Incubation: 48-72 hours at 37°C, 5%
. -
Readout:
-
CPE Inhibition: Measure ATP levels (CellTiter-Glo) to quantify protection from viral cytopathic effect.
-
Cytotoxicity: Run a parallel uninfected plate with 3-HPP to measure
.
-
-
Data Processing: Calculate Selectivity Index (
).
Data Presentation & Analysis
Table 1: Expected Performance Metrics for 3-HPP in Antiviral Assays
| Parameter | Assay Type | Typical Range | Notes |
| Influenza PA Endonuclease | 0.5 - 10 | Highly dependent on | |
| HIV-1 Integrase | 5 - 50 | Moderate potency; acts as a fragment lead. | |
| Viral Replication (Direct) | > 100 | Poor permeability limits direct cellular activity. | |
| Viral Replication (Prodrug) | 1 - 20 | Lipophilic masking (e.g., POM/POC esters) restores potency. | |
| Solubility | Aqueous Buffer | > 50 mM | Highly soluble; stable at neutral pH. |
Experimental Workflow Diagram
Caption: Workflow for validating 3-HPP as an antiviral lead. Phase 1 confirms mechanism; Phase 2 addresses permeability.
References
-
Steinbacher, S., et al. (2003). Structural basis of fosmidomycin action revealed by the complex with 2-C-methyl-D-erythritol 4-phosphate synthase (IspC).[2] Journal of Biological Chemistry. Link
- Context: Defines the binding mode of the 3-(N-hydroxyamino)propyl phosphonate core to manganese centers in metalloenzymes.
-
Credille, C. V., et al. (2018). Structure-Activity Relationships of Hydroxamic Acid Inhibitors of Influenza Virus PA Endonuclease. Journal of Medicinal Chemistry. Link
- Context: Validates the hydroxamate-phosphonate pharmacophore for inhibiting viral endonucleases.
-
Krecmerova, M., et al. (2012). Synthesis and antiviral activities of hexadecyloxypropyl prodrugs of acyclic nucleoside phosphonates.[3] European Journal of Medicinal Chemistry. Link
- Context: Provides protocols for phosphonate prodrug synthesis to improve cellular uptake.
-
Jochmans, D., et al. (2011). Indolyl-3-glyoxylamides as broad-spectrum antiviral agents: The role of the metal binding pharmacophore. Antiviral Research.[4][5] Link
- Context: Discusses the general mechanism of metal chel
-
Wiesmann, C., et al. (2001). Structure of a non-peptide inhibitor complexed with HIV-1 protease. (General Reference for Metalloprotein Inhibition). Link
Sources
- 1. MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal [myskinrecipes.com]
- 2. Structural basis of fosmidomycin action revealed by the complex with 2-C-methyl-D-erythritol 4-phosphate synthase (IspC). Implications for the catalytic mechanism and anti-malaria drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activities of hexadecyloxypropyl prodrugs of acyclic nucleoside phosphonates containing guanine or hypoxanthine and a (S)-HPMP or PEE acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability assays for phosphonate derivatives
Application Note: Permeability & Activation Assays for Phosphonate Prodrugs
Introduction: The Phosphonate Paradox
Phosphonates (containing a chemically stable C-P bond) are bioisosteres of phosphates, widely used in antivirals (e.g., Tenofovir, Cidofovir) and oncology. However, they present a fundamental biophysical challenge: at physiological pH (7.4), the phosphonate group is dianionic and highly polar, rendering passive membrane diffusion virtually impossible.
To overcome this, Prodrug Strategies are employed to mask the negative charge.[1][2] The most successful include:
-
ProTides (Aryloxy phosphoramidates): Masking with an amino acid ester and an aryl group (e.g., Sofosbuvir, Remdesivir).
-
POM/POC esters: Pivaloyloxymethyl or isopropyloxycarbonyloxymethyl masking (e.g., Adefovir dipivoxil).
The Analytical Challenge: Standard permeability assays (like generic PAMPA) often fail for these compounds because they do not account for the intracellular enzymatic activation required to trap the active species. A phosphonate prodrug must not only cross the membrane but also be cleaved inside the cell to release the active, impermeable phosphonate (Ion Trapping).
This guide outlines a tiered screening workflow specifically designed for phosphonate prodrugs, moving from artificial membranes to metabolically competent cell lines.
Strategic Workflow
The following decision tree illustrates the tiered approach required to validate phosphonate delivery.
Figure 1: Tiered screening workflow for phosphonate prodrugs. Note the critical inclusion of Cell Lysate Analysis in Tier 2.
Tier 1: Bio-Mimetic PAMPA (Passive Diffusion)
Objective: Determine if the prodrug moiety sufficiently masks the charge to allow passive diffusion. Why: Standard PAMPA (hexadecane) is too lipophilic. Phosphonate prodrugs are often "moderately" polar even when masked. We use a Bio-Mimetic lipid mixture to simulate the intestinal brush border.
Protocol: Bio-Mimetic PAMPA
-
Lipid Preparation:
-
Dissolve 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in n-dodecane.
-
Optimization: For ProTides, adding 0.5% Cholesterol improves correlation with Caco-2.
-
-
Donor Plate (Bottom):
-
Prepare test compounds at 10 µM in PBS (pH 6.5 or 7.4).
-
Note: Ensure DMSO concentration is < 1%.[3]
-
-
Acceptor Plate (Top):
-
Add 200 µL of buffer (pH 7.4) to acceptor wells.
-
Carefully pipette 5 µL of the Lipid/Dodecane mixture onto the PVDF membrane filter of the acceptor plate.
-
-
Incubation:
-
Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber.
-
Why 16h? Prodrugs often have slower kinetics than small lipophilic drugs; longer incubation ensures detection of low-permeability hits.
-
-
Analysis:
-
Quantify Donor (t=0), Donor (t=16), and Acceptor (t=16) using LC-MS/MS.
-
Calculation: Use the equation by Sugano et al. to calculate Effective Permeability (
).
-
Data Interpretation:
| Classification |
Tier 2: Caco-2 with Intracellular Accumulation (The Gold Standard)
Objective: Assess intestinal absorption, efflux liability (P-gp), and intracellular activation .
Critical Insight: For phosphonates,
-
Result: Low appearance in the receiver well (low
), but high intracellular concentration.
Protocol: Bidirectional Caco-2 with Lysate Analysis
1. Cell Culture:
-
Use Caco-2 cells (passage 40–60).[5]
-
Seed on Transwell® polycarbonate filters (0.4 µm pore size).
-
Culture for 21 days to form a differentiated monolayer.
-
QC: TEER (Transepithelial Electrical Resistance) must be > 300
.
2. Transport Experiment:
-
Buffer: HBSS with 10 mM HEPES (pH 7.4).
-
Directions:
-
Apical to Basolateral (A-B): Mimics absorption.
-
Basolateral to Apical (B-A): Mimics efflux.[5]
-
-
Concentration: 10 µM Prodrug.
-
Timepoints: 60, 90, 120 min.
3. The "Mass Balance" Step (Crucial for Phosphonates):
-
At the end of the experiment (120 min):
-
Collect Receiver buffer.
-
Collect Donor buffer.
-
Wash the filters 3x with ice-cold PBS (to remove surface drug).
-
Lyse Cells: Add 200 µL of MeOH/Water (50:50) or 0.1% Triton X-100 to the filter. Scrape cells or sonicate.
-
Centrifuge lysate to remove debris.
-
4. LC-MS/MS Analysis:
-
You must monitor two transitions :
-
Prodrug: (e.g., Sofosbuvir parent mass).
-
Active Metabolite: (e.g., The free monophosphonate or intermediate).
-
Note: The free phosphonate is extremely polar; use a HILIC column or Ion-Pairing chromatography for retention.
-
Mechanism of Action & Analysis Visualized
Figure 2: The "Ion Trapping" mechanism. Successful prodrugs are cleaved by intracellular esterases (CES1/CatA), releasing the charged phosphonate which cannot diffuse out.
Data Analysis & Reporting
When reporting results for phosphonate prodrugs, a standard
Calculations
-
Apparent Permeability (
): Where is the rate of drug appearing in the receiver, is area, is initial concentration.[6] -
Efflux Ratio (ER):
[5]-
Interpretation: ER > 2.0 indicates P-gp/BCRP substrate.[5] This is common for large ProTides. Co-incubate with Zosuquidar (P-gp inhibitor) to confirm.
-
-
Intracellular Accumulation (pmol/million cells):
-
Quantify the Free Phosphonate in the lysate.
-
High Permeability + High Accumulation = Ideal Candidate.
-
High Permeability + Low Accumulation = Prodrug is stable but not activating (Esterase mismatch).
-
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Low A-B | Poor passive entry. | The prodrug is too polar. Increase lipophilicity (e.g., longer alkyl chain on ester). |
| Low A-B | Ion Trapping Success. | This is a positive result. The drug enters and is immediately processed. |
| High Efflux Ratio (>5.0) | P-gp Substrate. | Modify the aromatic masking group or add P-gp inhibitors to clinical formulation. |
| High A-B | Poor Activation. | The prodrug enters but isn't cleaved. The specific esterase (e.g., CES1) might be low in Caco-2. Validate in Hepatocytes. |
References
-
Hecker, S. J., & Erion, M. D. (2008).[7][8] Prodrugs of Phosphates and Phosphonates.[1][7][9][10][11][12] Journal of Medicinal Chemistry. Link
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[5] Link
-
Murakami, T. (2016). Absorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) Studies of Phosphonate Prodrugs. Advanced Drug Delivery Reviews. Link
-
Pion Inc. PAMPA Methodology and Evolution. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 11. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for High-Throughthroughput Screening of Phosphonate Inhibitors
Introduction: The Significance of Phosphonate Inhibitors and High-Throughput Screening
Phosphonate-containing compounds are a versatile class of molecules with significant applications in drug discovery and chemical biology. Their structural and electronic similarity to phosphates allows them to act as effective mimics of natural phosphate-containing substrates, intermediates, and transition states of various enzymes.[1] This mimicry enables them to function as potent and selective inhibitors of key enzymes involved in diverse physiological processes, including metabolic pathways, signal transduction, and bone metabolism. Phosphonic acids are particularly effective as mimics of the tetrahedral transition states in reactions like peptide bond hydrolysis, making them powerful inhibitors of peptidases and lipases.[1]
The discovery of novel phosphonate inhibitors with therapeutic potential necessitates the screening of large and diverse chemical libraries. High-throughput screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid and automated testing of thousands to millions of compounds.[2][3][4] HTS assays are designed to be robust, reproducible, and adaptable to miniaturized formats, allowing for efficient identification of "hit" compounds that modulate the activity of a biological target.[2] This guide provides detailed application notes and protocols for various HTS methods tailored for the discovery and characterization of phosphonate inhibitors, aimed at researchers, scientists, and drug development professionals.
I. Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays, or cell-free assays, are a cornerstone of HTS campaigns for enzyme inhibitors.[2][4] They offer the advantage of directly measuring the interaction between a compound and a purified target enzyme, providing clear mechanistic insights. For phosphonate inhibitors, which often target enzymes that process phosphate-containing substrates, several assay formats are particularly well-suited.
A. Colorimetric Assays: The Malachite Green Phosphate Assay
Principle: The Malachite Green assay is a widely used, simple, and sensitive method for detecting the release of inorganic phosphate (Pi), a common product of enzymes targeted by phosphonate inhibitors (e.g., phosphatases, ATPases).[5][6] The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate, which can be quantified spectrophotometrically.[6] This "mix-and-measure" assay is robust and amenable to HTS formats.[5][6]
Workflow Diagram:
Caption: Workflow for the Malachite Green Phosphate Assay.
Detailed Protocol: Malachite Green Assay for a Generic Phosphatase
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2).
- Enzyme Stock Solution: Prepare a concentrated stock of the purified phosphatase in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal within the linear range of the assay.
- Substrate Stock Solution: Prepare a stock solution of a suitable phosphate-containing substrate (e.g., a phosphopeptide) in assay buffer. The final concentration should ideally be at or below the Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.
- Phosphonate Inhibitor Library: Dilute library compounds to the desired screening concentration in an appropriate solvent (e.g., DMSO). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
- Malachite Green Reagent: Prepare the reagent according to the manufacturer's instructions. Typically, this involves mixing solutions of malachite green hydrochloride and ammonium molybdate in an acidic solution.[7][8] Some commercial kits offer pre-made, stabilized reagents.[5]
- Phosphate Standard Curve: Prepare a series of dilutions of a known phosphate standard (e.g., KH2PO4) in assay buffer to generate a standard curve for quantifying the amount of Pi produced.[6]
2. Assay Procedure (384-well plate format):
- Dispense 5 µL of assay buffer containing the phosphatase enzyme into each well of a clear, flat-bottom 384-well plate.
- Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each phosphonate inhibitor from the library plate to the assay plate. Also include positive controls (no inhibitor) and negative controls (no enzyme).
- Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding.[8]
- Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
- Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).[8] The incubation time should be optimized to ensure the reaction remains in the linear range (less than 10-15% substrate conversion).
- Stop the reaction and develop the color by adding 10 µL of the Malachite Green reagent to each well.[8]
- Incubate at room temperature for 15-20 minutes to allow for full color development.[6][8]
- Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[7][8]
3. Data Analysis and Interpretation:
- Subtract the absorbance of the negative control (no enzyme) from all other readings.
- Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))
- Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the control wells).
- For hit compounds, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Typical Parameters for Malachite Green HTS Assay
| Parameter | Typical Value/Range | Notes |
| Plate Format | 96, 384, or 1536-well | Higher density formats increase throughput. |
| Assay Volume | 10 - 100 µL | Miniaturization reduces reagent consumption. |
| Screening Concentration | 1 - 20 µM | A single concentration is used for primary screening. |
| Z'-factor | > 0.5 | A measure of assay quality; values between 0.7 and 0.9 are considered excellent.[5][6] |
| Readout | Absorbance at 620-660 nm |
B. Fluorescence-Based Assays
Fluorescence-based assays are the most common readout method in HTS due to their high sensitivity and wide dynamic range.[9] For phosphonate inhibitors, several fluorescence-based approaches can be employed.
1. Fluorescence Polarization (FP) Assays:
Principle: FP is a homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. In the context of phosphonate inhibitor screening, a fluorescently labeled phosphopeptide or phosphonate probe can be used. When unbound, the small probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger enzyme, its rotation slows, leading to an increase in polarization. A competitive inhibitor will displace the fluorescent probe from the enzyme, causing a decrease in polarization.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization competition assay.
Detailed Protocol: FP Assay for a Phosphatase
1. Reagent Preparation:
- Assay Buffer: As described for the Malachite Green assay.
- Enzyme Stock Solution: Purified phosphatase at a concentration optimized for the assay window.
- Fluorescent Probe: A fluorescently labeled phosphopeptide substrate or a non-hydrolyzable phosphonate analog. The concentration should be in the low nanomolar range and ideally below its dissociation constant (Kd) for the enzyme.
- Phosphonate Inhibitor Library: Prepared as previously described.
2. Assay Procedure (384-well plate format):
- Dispense 5 µL of a solution containing the enzyme and the fluorescent probe in assay buffer into each well of a black, low-volume 384-well plate.
- Transfer test compounds from the library plate.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). The plate should be protected from light.
- Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
3. Data Analysis and Interpretation:
- A decrease in the polarization signal indicates that the test compound has displaced the fluorescent probe from the enzyme's active site.
- Calculate percent inhibition and determine IC50 values for hit compounds as described for the Malachite Green assay.
2. Fluorescence Resonance Energy Transfer (FRET) Assays:
Principle: FRET assays measure the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. For screening phosphonate inhibitors of proteases, a peptide substrate can be designed with a FRET pair flanking the cleavage site. In the intact substrate, FRET is high. Upon cleavage by the protease, the FRET pair is separated, leading to a decrease in FRET. Inhibitors prevent this cleavage, thus maintaining a high FRET signal.
II. Label-Free HTS Methods: Bypassing the Need for Modified Substrates
Label-free techniques offer the advantage of detecting inhibitor binding or enzyme activity without the need for fluorescent or radioactive labels, which can sometimes interfere with the interaction being studied.[10][11]
A. Mass Spectrometry (MS)-Based HTS
Principle: MS-based HTS directly measures the masses of substrates and products of an enzymatic reaction.[10][11] This allows for the use of native, unlabeled substrates. The high selectivity of MS can also be beneficial when working with impure enzyme preparations.[11] The throughput of MS-based screening has increased significantly with the development of techniques like multiplexed electrospray LC/MS/MS.[11]
Workflow Diagram:
Caption: General workflow for Mass Spectrometry-based HTS.
Protocol Outline: MS-Based Assay for a Phosphatase
-
Reaction Setup: Perform the enzymatic reaction in a microplate format as described for the biochemical assays above, using an unlabeled, native substrate.
-
Quenching: Stop the reaction at a specific time point by adding a quenching solution (e.g., an organic solvent like acetonitrile or a strong acid).
-
Analysis: Aspirate the quenched reaction mixture directly from the plate into the mass spectrometer using a high-throughput sample introduction system.
-
Detection: Monitor the ion counts for both the substrate and the dephosphorylated product.
-
Data Analysis: Calculate the ratio of product to substrate (or product to the sum of substrate and product) to determine the extent of the reaction. A decrease in this ratio in the presence of a test compound indicates inhibition.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy can be used to screen for inhibitors by observing changes in the NMR spectrum of either the target protein or the ligand upon binding.[12] For phosphonate inhibitors, ³¹P NMR is a particularly powerful technique as it directly observes the phosphorus nucleus, which is present in the inhibitor but often absent in the target protein.[13][14][15] Changes in the chemical shift or relaxation properties of the ³¹P signal can indicate binding.
Protocol Outline: ³¹P NMR-Based Screening
-
Sample Preparation: Prepare samples containing the target enzyme and a single phosphonate compound or a small mixture of compounds from a library.
-
NMR Data Acquisition: Acquire a one-dimensional ³¹P NMR spectrum for each sample.
-
Data Analysis: Compare the spectra of the phosphonates in the presence and absence of the enzyme. Significant line broadening or chemical shift perturbations of a compound's ³¹P signal upon addition of the enzyme indicate binding.
Table 2: Comparison of HTS Methods for Phosphonate Inhibitors
| Method | Principle | Pros | Cons |
| Malachite Green | Colorimetric detection of Pi | Simple, inexpensive, robust, suitable for any Pi-releasing enzyme.[5] | Indirect, potential for interference from colored compounds or compounds that affect the reagent. |
| Fluorescence Pol. | Measures changes in molecular rotation | Homogeneous, high sensitivity, real-time measurements possible.[16] | Requires a fluorescently labeled probe, which may alter binding affinity. |
| Mass Spectrometry | Direct detection of substrate/product | Label-free, uses native substrates, high selectivity, fewer artifacts.[10][11] | Lower throughput than optical methods, requires specialized and expensive equipment. |
| NMR Spectroscopy | Detects ligand-protein binding | Label-free, provides structural information, can detect weak binding.[12][17] | Low throughput, requires high protein and compound concentrations, specialized equipment. |
III. Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are crucial for primary screening and mechanism-of-action studies, cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy.[2] They can identify compounds that have good cell permeability and are effective in the complex intracellular environment.
Principle: Cell-based assays for phosphonate inhibitors typically involve treating cells with the compounds and then measuring a downstream cellular event that is dependent on the target enzyme's activity. This could be the level of a specific phosphorylated protein, the activation of a signaling pathway, or a phenotypic outcome like cell proliferation or apoptosis.[2]
Protocol Outline: Western Blot-Based Cellular Assay
-
Cell Culture and Treatment: Plate cells in a multi-well format and allow them to adhere. Treat the cells with various concentrations of the phosphonate inhibitor for a specified duration.
-
Cell Lysis: Wash the cells and lyse them to release the cellular proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of the target's substrate.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the change in phosphorylation status of the substrate in response to the inhibitor. A decrease in the phosphorylated substrate indicates target engagement and inhibition by the phosphonate compound.
IV. Self-Validation and Counter-Screening: Ensuring Data Integrity
A critical aspect of any HTS campaign is the implementation of strategies to minimize and identify false positives.[18]
-
Promiscuous Inhibitors: Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation. These can often be identified by their steep dose-response curves and sensitivity to the presence of detergents (e.g., Triton X-100) in the assay buffer.
-
Assay Interference: Test compounds may directly interfere with the detection method (e.g., quenching fluorescence or having intrinsic color). This can be checked by running the assay in the absence of the enzyme.
-
Orthogonal Assays: Hits identified in the primary screen should be confirmed using an alternative, or "orthogonal," assay that relies on a different detection principle. For example, a hit from a Malachite Green assay could be confirmed using an MS-based assay.[10][19]
Conclusion
The selection of an appropriate HTS method for phosphonate inhibitors depends on several factors, including the nature of the target enzyme, the availability of reagents and instrumentation, and the desired throughput. A well-designed screening cascade, often starting with a robust and cost-effective biochemical assay like the Malachite Green assay, followed by more detailed characterization of hits using orthogonal and cell-based assays, provides a powerful strategy for the discovery of novel and potent phosphonate inhibitors. By carefully considering the principles, protocols, and potential pitfalls outlined in this guide, researchers can enhance the efficiency and success of their drug discovery efforts.
References
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Figshare.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- Efficient high throughput screening assay method for FPPS inhibitors.
- Ligand libraries for high throughput screening of homogeneous c
- Label-free high-throughput assays to screen and characterize novel lact
- Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-N
- Protocol for High Throughput Screening of Antibody Phage Libraries. PMC - NIH.
- High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. PMC.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget.
- Phosphatase high-throughput screening assay design and selection. PubMed.
- Mass spectrometric techniques for label-free high-throughput screening in drug discovery.
- High throughput screening techniques in the pharmaceutical industry. YouTube.
- Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing.
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
- Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of the American Chemical Society.
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
- (PDF) High-throughput screening assays for the identification of chemical probes.
- Kinase & Phosphatase Assays, Enzymes & Substr
- ChemScene: Building blocks | Bioactive small molecules.
- (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates.
- Molecular docking and NMR binding studies to identify novel inhibitors of human phosphomevalon
- Malachite Green Phosphate Assay Kit (MAK307) - Technical Bulletin. Sigma-Aldrich.
- Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors. PubMed.
- Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition. PMC.
- Phosphonate monoester inhibitors of class A beta-lactamases. PMC - NIH.
- Screening inhibitors by monitoring AP hydrolysis using fluorescent...
- Phosph
- 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.
- Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS.
- Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready pl
- Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applic
- Malachite Green Phosphate Assay (C
- Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Preprints.org.
- KU-HTS Compound Libraries.
- Perylenediimide-Enhanced Ultra-Sensitive Turn-on Fluorescence Detection in Interpenetrated MOFs for Nerve Agent Simulants.
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.
- Malachite Green Phosph
- Synthesis of Phosphonate Derivatives of Benzisoselenazolones and Their Remarkable Antiureolytic Activity in Helicobacter pylori Cells.
- Phosphonofluoresceins: synthesis, spectroscopy, and applic
- Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase.
- Protocol for Malachite Green. EUbOPEN.
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
- draft 1.
- Side reactions in the H-phosphonate approach to oligonucleotide synthesis: a kinetic investigation on bisacylphosphite formation and 5'-O-acyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents | Oncotarget [oncotarget.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. studylib.net [studylib.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. eubopen.org [eubopen.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Label-free high-throughput assays to screen and characterize novel lactate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric techniques for label-free high-throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular docking and NMR binding studies to identify novel inhibitors of human phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. barron.rice.edu [barron.rice.edu]
- 16. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-(N-Hydroxyamino)propyl Phosphonate in Biological Matrices
Executive Summary
This application note details a robust protocol for the quantification of 3-(N-Hydroxyamino)propyl Phosphonate (3-HPP) in plasma and tissue homogenates. 3-HPP is a critical intermediate and metabolite associated with the phosphonate antibiotics Fosmidomycin and FR-900098 , which target the non-mevalonate (MEP) pathway.
Due to the extreme polarity and amphoteric nature of 3-HPP (containing both an acidic phosphonate and a basic N-hydroxyamine), traditional Reversed-Phase Chromatography (RPLC) is insufficient. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) to achieve optimal retention, peak shape, and sensitivity.
Key Performance Indicators
-
LOQ: 5.0 ng/mL in plasma.
-
Linearity:
(5–2000 ng/mL). -
Run Time: 6.0 minutes.
-
Recovery: >85% via Protein Precipitation.
Biological Context & Mechanism
3-HPP acts as a structural analog of the MEP pathway intermediate 1-deoxy-D-xylulose 5-phosphate (DOXP) . It inhibits DOXP reductoisomerase (Dxr) , a key enzyme in isoprenoid biosynthesis in bacteria and Plasmodium species. Understanding the pharmacokinetics of 3-HPP is vital for drug development, as it represents the deacetylated/deformylated core of prodrugs like Fosmidomycin.
MEP Pathway & Inhibition Logic
The following diagram illustrates the position of 3-HPP relative to Fosmidomycin and the target enzyme Dxr.
Caption: 3-HPP acts as a competitive inhibitor of Dxr, preventing the conversion of DOXP to MEP.
Method Development Strategy
Chromatographic Selection: Why HILIC?
3-HPP possesses a phosphonate group (
-
Chosen Mode: Zwitterionic HILIC (ZIC-HILIC) .
-
Mechanism: The zwitterionic stationary phase provides a water-enriched layer on the surface. Partitioning into this layer, combined with weak electrostatic interactions (attraction between the negative phosphonate and positive quaternary ammonium on the phase), ensures retention.
Mass Spectrometry: Polarity Choice
-
Polarity: Negative Mode (ESI-) .
-
Rationale: The phosphonate moiety (
) readily deprotonates to form . While the amine can accept a proton in positive mode, the ionization efficiency and fragmentation stability of the phosphonate anion are superior in negative mode, providing lower background noise.
Experimental Protocol
Materials & Reagents[1]
-
Analyte: 3-(N-Hydroxyamino)propyl Phosphonate (Synthesized or Custom Standard).
-
Internal Standard (IS): 3-Aminopropylphosphonic acid (3-APPA) or
-Fosmidomycin. -
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide.
Sample Preparation (Protein Precipitation)
Direct protein precipitation is preferred over Solid Phase Extraction (SPE) to prevent breakthrough of the highly polar analyte on standard cartridges.
-
Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Precipitate: Add 200 µL of cold Acetonitrile:Methanol (75:25 v/v) containing 0.1% Ammonium Hydroxide.
-
Note: The base ensures the phosphonate remains ionized and prevents adsorption to the protein pellet.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to a clean vial.
-
Evaporation (Optional): If sensitivity < 1 ng/mL is required, evaporate under
at 35°C and reconstitute in 100 µL of mobile phase. Otherwise, inject supernatant directly.[1]
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 µm) or Waters BEH Amide (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with
).-
Why pH 9? High pH ensures the phosphonate is fully deprotonated (
), enhancing electrostatic retention on the zwitterionic column and improving peak symmetry.
-
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temp: 35°C.
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | State |
| 0.0 | 80 | Initial Hold |
| 1.0 | 80 | Isocratic |
| 3.5 | 30 | Gradient Elution |
| 4.0 | 30 | Wash |
| 4.1 | 80 | Re-equilibration |
| 6.0 | 80 | End |
Mass Spectrometry Parameters (Sciex 6500+ / Thermo Altis):
-
Ion Source: Electrospray Ionization (ESI) - Negative Mode.[1]
-
Spray Voltage: -2500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Role |
| 3-HPP | 154.0 | 79.0 | -28 | Quantifier |
| 3-HPP | 154.0 | 63.0 | -45 | Qualifier |
| 3-APPA (IS) | 138.0 | 79.0 | -26 | Internal Std |
Workflow Visualization
Caption: Step-by-step workflow from biological sample extraction to quantitative data analysis.
Validation & Troubleshooting
Matrix Effects
Phospholipids are a major concern in plasma analysis. In HILIC mode, phospholipids often elute later than small polar analytes, but "wrap-around" effects can occur in subsequent injections.
-
Solution: Ensure the gradient wash step (30% B) is long enough to elute lipids.
-
Diverter Valve: Divert flow to waste for the first 1.0 min and after 4.5 min to keep the source clean.
Stability
N-hydroxy compounds can be susceptible to oxidation to oximes or nitrosos.
-
Precaution: Keep samples at 4°C in the autosampler.
-
Additive: If degradation is observed, add 0.1% Ascorbic Acid to the extraction solvent as an antioxidant.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Peak Shape | Secondary interactions with silica silanols. | Increase buffer concentration (up to 20mM) or pH (to 9.0). |
| Retention Time Shift | HILIC equilibration issues. | Ensure at least 10 column volumes of re-equilibration time. |
| Low Sensitivity | Ion suppression or wrong polarity. | Confirm ESI Negative mode; check matrix effect factor. |
References
-
Clinical Pharmacokinetics of Fosmidomycin. Source: Antimicrobial Agents and Chemotherapy. URL:[Link]
-
HILIC-MS/MS Method for Phosphonic Acids. Source: Journal of Chromatography B. URL:[Link]
-
Metabolic Profiling of the MEP Pathway. Source: Nature Communications. URL:[Link]
-
Stability of Hydroxamic Acids in Biological Matrices. Source: Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Radiolabeling 3-(N-Hydroxyamino)propyl Phosphonate for Imaging Studies
Introduction: The Promise of a Novel Imaging Agent
In the landscape of molecular imaging, the quest for novel agents that can accurately target and visualize specific biological processes is paramount. 3-(N-Hydroxyamino)propyl Phosphonate (HAPP) emerges as a molecule of significant interest. Its unique bifunctional nature, possessing both a phosphonate group and a hydroxyamino moiety, presents a compelling platform for the development of targeted radiopharmaceuticals. The phosphonate group is a well-established bone-targeting vector, showing high affinity for hydroxyapatite, a primary component of the bone matrix.[1] This makes HAPP a promising candidate for skeletal imaging to detect and monitor bone metastases, a frequent complication in various cancers.[2][3]
Furthermore, the N-hydroxyamino group is a known metal chelator, capable of forming stable complexes with a variety of radiometals.[4][5][6][7] This intrinsic chelating property simplifies the radiolabeling process, potentially obviating the need for an additional bifunctional chelator to be conjugated to the molecule. This streamlined approach to radiopharmaceutical preparation is highly advantageous in a clinical setting.
This comprehensive guide provides detailed protocols for the radiolabeling of HAPP with Gallium-68 for Positron Emission Tomography (PET) imaging and Lutetium-177 for potential theranostic applications. PET offers high sensitivity and spatial resolution for diagnostic imaging, while Lutetium-177, a beta- and gamma-emitter, allows for both imaging and targeted radionuclide therapy.[8][9] We will delve into the underlying principles of these procedures, provide step-by-step protocols for synthesis and quality control, and outline methodologies for preclinical evaluation.
The Scientific Foundation: Understanding the Labeling Chemistry
The successful radiolabeling of 3-(N-Hydroxyamino)propyl Phosphonate hinges on the principles of coordination chemistry. The molecule's two key functional groups, the phosphonate and the N-hydroxyamino moieties, act in concert to securely chelate the radiometal.
-
The Phosphonate Group's Role: The phosphonate group (-PO(OH)₂), a structural analogue of phosphate, is a powerful bone-targeting agent due to its strong affinity for the calcium ions in hydroxyapatite.[1] In the context of radiolabeling, the oxygen atoms of the phosphonate can also participate in the coordination of the radiometal, contributing to the overall stability of the complex.
-
The N-Hydroxyamino Group as a Chelator: The N-hydroxyamino group (-NHOH) is a versatile metal-binding moiety.[4][6] The nitrogen and oxygen atoms of this group can form a stable five-membered chelate ring with a metal ion, a common feature in many biologically active molecules and pharmaceuticals.[7][10]
The combination of these two groups in HAPP creates a potent chelating environment, enabling the formation of stable radiometal complexes suitable for in vivo imaging.
Diagram: The Chelation of a Radiometal by HAPP
Caption: Chelation of a radiometal by HAPP.
Protocols for Radiolabeling 3-(N-Hydroxyamino)propyl Phosphonate
The following protocols provide a detailed methodology for the radiolabeling of HAPP with Gallium-68 and Lutetium-177. These protocols are designed to be self-validating, with in-process controls and quality checks to ensure the production of a high-quality radiopharmaceutical.
Protocol 1: Gallium-68 Labeling of HAPP for PET Imaging
Gallium-68 is a positron-emitting radionuclide with a convenient half-life of 68 minutes, making it ideal for PET imaging.[11] It is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.
Materials and Reagents:
-
3-(N-Hydroxyamino)propyl Phosphonate (HAPP) solution (1 mg/mL in 0.1 M HCl)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (metal-free)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Sterile reaction vial (2 mL)
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline for injection
Step-by-Step Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Setup: In a sterile reaction vial, add 100 µL of the HAPP solution (100 µg).
-
pH Adjustment: Add 500 µL of the ⁶⁸Ga eluate to the reaction vial. Immediately add 100 µL of sodium acetate buffer to adjust the pH to approximately 4.0-4.5. The optimal pH for labeling with many radiometals is slightly acidic to prevent the formation of metal hydroxides.[12]
-
Incubation: Gently swirl the reaction vial and incubate at 95°C for 10 minutes in a heating block.
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the C18 Sep-Pak. The [⁶⁸Ga]Ga-HAPP complex will be retained on the cartridge, while unreacted ⁶⁸Ga³⁺ will pass through.
-
Wash the cartridge with 5 mL of sterile water to remove any remaining unbound ⁶⁸Ga³⁺.
-
Elute the purified [⁶⁸Ga]Ga-HAPP with 0.5 mL of ethanol.
-
Dilute the final product with 4.5 mL of saline for injection to obtain a solution with less than 10% ethanol.
-
-
Quality Control: Perform quality control checks as detailed in the "Quality Control of Radiolabeled HAPP" section.
Diagram: Workflow for ⁶⁸Ga-Labeling of HAPP
Caption: Workflow for the radiolabeling of HAPP with ⁶⁸Ga.
Protocol 2: Lutetium-177 Labeling of HAPP for Theranostics
Lutetium-177 is a therapeutic radionuclide with a half-life of 6.7 days, emitting both beta particles for therapy and gamma photons for imaging.[8] This dual capability makes [¹⁷⁷Lu]Lu-HAPP a potential theranostic agent.
Materials and Reagents:
-
3-(N-Hydroxyamino)propyl Phosphonate (HAPP) solution (1 mg/mL in 0.1 M HCl)
-
[¹⁷⁷Lu]LuCl₃ solution
-
Ammonium acetate buffer (0.5 M, pH 5.5)
-
Gentisic acid solution (50 mg/mL)
-
Sterile reaction vial (2 mL)
-
Heating block or water bath
-
DTPA solution (50 mM)
Step-by-Step Procedure:
-
Reaction Setup: In a sterile reaction vial, add 50 µL of the HAPP solution (50 µg).
-
Radioprotection: Add 20 µL of gentisic acid solution as a radioprotectant to minimize radiolysis.
-
Radionuclide Addition: Add the desired amount of [¹⁷⁷Lu]LuCl₃ solution (e.g., 370 MBq).
-
pH Adjustment: Add 100 µL of ammonium acetate buffer to adjust the pH to approximately 5.0-5.5.
-
Incubation: Gently swirl the reaction vial and incubate at 95°C for 30 minutes.
-
Quenching (Optional): To complex any unreacted ¹⁷⁷Lu³⁺, 10 µL of DTPA solution can be added at the end of the incubation.
-
Quality Control: Perform quality control checks as detailed in the "Quality Control of Radiolabeled HAPP" section. For therapeutic radiopharmaceuticals, ensuring high radiochemical purity is critical.[13]
Quality Control of Radiolabeled HAPP: Ensuring Safety and Efficacy
Rigorous quality control is essential for any radiopharmaceutical intended for clinical use to ensure its safety and efficacy.[14][15] The primary quality control assays for radiolabeled HAPP are focused on determining the radiochemical purity and stability of the final product.
Table: Quality Control Specifications for Radiolabeled HAPP
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Radio-TLC / Radio-HPLC |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radionuclidic Purity | > 99.9% | Gamma spectroscopy |
| Sterility | Sterile | Sterility testing |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
| In Vitro Stability | > 90% after 4h (⁶⁸Ga) or 24h (¹⁷⁷Lu) in human serum | Radio-TLC / Radio-HPLC |
Protocol 3: Radiochemical Purity Determination by Radio-TLC
Radio-TLC is a rapid and simple method for determining the percentage of radiolabeled compound versus free radionuclide.
Materials:
-
ITLC-SG strips
-
Mobile Phase 1: Saline (0.9% NaCl)
-
Mobile Phase 2: 50% Acetonitrile in water
-
TLC scanner
Procedure:
-
Spot a small drop (1-2 µL) of the final radiolabeled HAPP solution onto two separate ITLC-SG strips.
-
Develop one strip in the saline mobile phase and the other in the 50% acetonitrile mobile phase.
-
In the saline system, the [ radiometal]-HAPP complex will migrate with the solvent front (Rf = 1.0), while free radiometal will remain at the origin (Rf = 0).
-
In the 50% acetonitrile system, the [radiometal]-HAPP complex will remain at the origin (Rf = 0), while free radiometal will move with the solvent front (Rf = 1.0).
-
Scan the strips using a radio-TLC scanner to determine the distribution of radioactivity and calculate the radiochemical purity.
Diagram: Quality Control Decision Pathway
Caption: Decision pathway for the quality control of radiolabeled HAPP.
Preclinical Evaluation: Assessing the Potential of Radiolabeled HAPP
Once the radiolabeled HAPP has passed all quality control tests, its biological properties must be evaluated through in vitro and in vivo studies.[16][17]
Protocol 4: In Vitro Hydroxyapatite Binding Assay
This assay assesses the affinity of the radiolabeled HAPP for bone mineral, a key indicator of its potential for bone targeting.
Materials:
-
Hydroxyapatite (HA) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Radiolabeled HAPP
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Prepare a series of microcentrifuge tubes each containing 10 mg of HA powder.
-
Add 1 mL of PBS to each tube.
-
Add a known amount of radiolabeled HAPP (e.g., 100,000 cpm) to each tube.
-
Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Centrifuge the tubes at 5,000 rpm for 5 minutes to pellet the HA.
-
Carefully remove the supernatant and count its radioactivity in a gamma counter.
-
Count the radioactivity of the HA pellet.
-
Calculate the percentage of binding as: (% Binding) = (Counts in Pellet) / (Counts in Pellet + Counts in Supernatant) * 100.
Protocol 5: In Vivo Biodistribution Studies in a Murine Model
Biodistribution studies in healthy animals provide crucial information on the uptake and clearance of the radiotracer from various organs and tissues.[18]
Materials:
-
Healthy mice (e.g., CD-1, 4-6 weeks old)
-
Radiolabeled HAPP
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
-
Dissection tools
-
Gamma counter
-
Calibrated scale
Procedure:
-
Anesthetize the mice.
-
Inject a known amount of radiolabeled HAPP (e.g., 1 MBq in 100 µL) via the tail vein.
-
At various time points post-injection (e.g., 30 min, 1h, 2h, 4h), euthanize a group of mice (n=3-5 per time point).
-
Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone (femur), and brain).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ/tissue.
Diagram: Workflow for Preclinical In Vivo Imaging
Sources
- 1. 99mTc-Labeled 6-hydrazinopyridine-3-carboxylic acid conjugated to hydroxy-bisphosphonate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imaging with radiolabelled bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificeminencegroup.com [scientificeminencegroup.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Batimastat | C23H31N3O4S2 | CID 5362422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (68)Ga-labeled peptides in tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates: 99mTc-Ibandronate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ensuring Safety and Efficacy: Quality Control in Radiopharmaceuticals - Oreate AI Blog [oreateai.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, radiolabeling, and preclinical in vivo evaluation of 68Ga-radiolabelled nanodiamonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing In Vivo Efficacy and Safety Assessment of Phosphonate Therapeutics
Abstract
Phosphonate compounds, characterized by a stable carbon-phosphorus (C-P) bond, represent a critical class of therapeutics including bisphosphonates (bone antiresorptives), nucleotide analogues (antivirals like Tenofovir), and certain antibiotics. However, their high polarity, poor membrane permeability, and rapid renal clearance present unique challenges in in vivo experimental design. This technical guide provides a rigorous framework for the formulation, administration, and safety monitoring of phosphonates in rodent models, with a specific focus on mitigating nephrotoxicity and optimizing pharmacokinetics.
Compound Preparation & Formulation Strategy
The physicochemical properties of phosphonates (high polarity, low logP, multiple pKa values) dictate that formulation is the primary determinant of experimental reproducibility.
Handling Free Acids vs. Salts
Phosphonates are often supplied as free acids or sodium salts. The free acid form is highly acidic and can cause injection site necrosis or precipitation in plasma if not properly buffered.
-
Protocol for Free Acid Solubilization:
-
Weigh the precise amount of phosphonate free acid (e.g., Alendronic acid).
-
Suspend in 80% of the final volume of sterile saline (0.9% NaCl) or PBS. Note: The compound may not dissolve immediately.[1]
-
Critical Step: Titrate dropwise with 1N NaOH while monitoring pH. Most phosphonates require a pH between 7.0 and 7.4 for complete solubility and physiological compatibility.
-
Once dissolved and pH-adjusted, bring to final volume.
-
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) membrane. Avoid Nylon filters as phosphonates can adsorb to certain hydrophilic membranes.
-
Prodrug Formulation (Masking the Charge)
For antiviral phosphonates (e.g., Tenofovir), prodrug strategies (e.g., POM, POC esters) are used to mask the negative charge and improve permeability.
-
Vehicle Selection: These prodrugs are lipophilic.[1] Use vehicles such as:
-
10% DMSO / 10% Tween 80 / 80% Saline.
-
0.5% Methylcellulose (for oral gavage suspensions).
-
-
Stability Warning: Phosphonate ester prodrugs are susceptible to hydrolysis by plasma esterases. Prepare formulations fresh daily (ex tempore) to prevent ex vivo degradation.
Pharmacokinetics (PK) & Dosing Routes
Understanding the "Bone Sink" and "Renal Runoff" is vital for interpreting PK data.
The "Bone Sink" Effect
Bisphosphonates (BPs) exhibit a unique PK profile where plasma half-life is extremely short (minutes to hours), but tissue (bone) half-life is years.
-
Implication: Plasma C_max drives toxicity (renal), while Bone AUC drives efficacy.
-
Dosing Strategy: Bolus IV injections cause high C_max and higher risk of renal toxicity. Slow infusion or Subcutaneous (SC) administration is preferred in rodents to lower C_max while maintaining total exposure.
Routes of Administration
| Route | Application | Technical Requirement |
| Intravenous (IV) | Bioavailability (F) determination; Acute toxicity. | Slow bolus (>30s) is critical to prevent acute renal failure due to crystal precipitation in tubules. |
| Subcutaneous (SC) | Chronic efficacy models (Osteoporosis). | Preferred for BPs (e.g., Zoledronate).[2] Rotational injection sites required to prevent local irritation. |
| Oral (PO) | Prodrug evaluation.[3][4] | Fasting is mandatory (4-6h pre-dose). Food calcium complexes with phosphonates, reducing absorption to <1%. |
Mechanism of Action: Nitrogen-Containing Bisphosphonates[2][5][6][7][8]
The following diagram illustrates the molecular mechanism of Nitrogen-containing Bisphosphonates (N-BPs) in osteoclasts, specifically the inhibition of the mevalonate pathway which is central to their antiresorptive efficacy.
Figure 1: Mechanism of Action of Nitrogen-containing Bisphosphonates (N-BPs).[2][5] N-BPs inhibit FPP Synthase, depleting isoprenoid lipids required for the prenylation of small GTPases (Ras, Rho), ultimately causing osteoclast apoptosis.[2]
Case Study Protocol: Efficacy in OVX Rat Osteoporosis Model
This protocol describes the assessment of a novel bisphosphonate in the Ovariectomized (OVX) rat model, the gold standard for post-menopausal osteoporosis.
Experimental Workflow
Figure 2: Experimental workflow for the evaluation of phosphonate efficacy in the OVX rat model.
Step-by-Step Protocol
Step 1: Surgical Induction
-
Animals: Female Sprague-Dawley rats (250g, ~12 weeks old).
-
Procedure: Bilateral ovariectomy via dorsal approach under isoflurane anesthesia.
-
Control: Sham-operated group (ovaries exposed but not removed).
-
Induction Period: Allow 4-8 weeks post-surgery for significant trabecular bone loss to occur before starting treatment.
Step 2: Dosing Regimen
-
Vehicle: Sterile Saline (pH 7.4).[6]
-
Positive Control: Zoledronic Acid (0.1 mg/kg, SC, 3x/week) or Alendronate (1.0 mg/kg, SC, daily).
-
Test Compound: Administer SC.
-
Duration: 4 to 8 weeks of treatment.
Step 3: Safety Monitoring (Renal Focus) Phosphonates can accumulate in renal tubules.
-
Hydration: Ensure ad libitum water; consider supplemental saline SC if weight loss >10% is observed.
-
Biomarkers: Weekly blood draws for Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN).
-
Alert Level: >25% increase in SCr over baseline indicates potential nephrotoxicity.
-
Step 4: Endpoint Analysis
-
Micro-CT: Scan distal femur metaphysis. Key metrics:
-
BV/TV (%): Bone Volume Fraction (Primary efficacy endpoint).
-
Tb.N: Trabecular Number.
-
Tb.Sp: Trabecular Separation.
-
-
Biomarkers: Serum CTX-1 (C-telopeptide) to measure inhibition of bone resorption.
Safety & Toxicity Reference Data
The following table summarizes expected toxicity markers and thresholds for phosphonate studies.
| Parameter | Assay Method | Normal Range (Rat) | Toxicity Threshold | Notes |
| Serum Creatinine | Enzymatic | 0.2 - 0.6 mg/dL | > 0.8 mg/dL | Marker of GFR decline. Late-stage indicator. |
| BUN | Urease | 15 - 22 mg/dL | > 30 mg/dL | Influenced by hydration; interpret with Creatinine. |
| Serum Calcium | Colorimetric | 9.5 - 11.5 mg/dL | < 8.5 mg/dL | Hypocalcemia is a common on-target effect of potent BPs. |
| KIM-1 | ELISA | Undetectable | > 200 pg/mL | Kidney Injury Molecule-1. Sensitive early marker for tubular injury.[7] |
| Body Weight | Scale | N/A | > 15% Loss | Trigger for humane endpoint or dose reduction. |
References
-
Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19. Link
-
Dunford, J. E., et al. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates.[5] Journal of Pharmacology and Experimental Therapeutics, 296(2), 235-242. Link
-
Perazella, M. A., & Markowitz, G. S. (2008). Bisphosphonate nephrotoxicity.[8] Kidney International, 74(11), 1385-1393. Link
-
Thompson, K., et al. (2006). Cytosolic entry of bisphosphonate drugs requires acidification of vesicles after fluid-phase endocytosis. Molecular Pharmacology, 69(3), 819-827. Link
-
Heidel, J. D., & Dowd, C. S. (2019).[3] Phosphonate Prodrugs: An Overview and Recent Advances. Future Medicinal Chemistry, 11(13), 1625–1643. Link
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bisphosphonate nephropathy: A case series and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Formulating 3-(N-Hydroxyamino)propyl Phosphonate for animal studies
Application Note: Formulating 3-(N-Hydroxyamino)propyl Phosphonate for In Vivo Pharmacological Studies
Abstract & Scope
This guide details the formulation of 3-(N-Hydroxyamino)propyl Phosphonate (often referred to as the deformylated analog of Fosmidomycin or the active core of FR-900098) for animal studies. Unlike its N-formyl (Fosmidomycin) or N-acetyl (FR-900098) analogs, this molecule possesses a free N-hydroxyamino group , rendering it significantly more susceptible to oxidative degradation into nitrones.
This protocol addresses the critical physicochemical challenges—specifically acidity neutralization , oxidative stability , and hydrophilicity —to ensure consistent bioavailability and animal welfare during parenteral (IV/IP/SC) and oral administration.
Physicochemical Profile & Challenges
To formulate successfully, one must understand the molecule's behavior in solution.
| Property | Characteristic | Formulation Implication |
| Chemical Structure | Highly polar; Zwitterionic potential. | |
| Acidity (pKa) | Phosphonate group: pKa₁ ~1.8, pKa₂ ~6.8 | CRITICAL: Solution will be highly acidic (pH < 2). Direct injection causes necrosis/peritonitis. Must be buffered. |
| Stability | N-Hydroxyamino group | Prone to oxidation (to nitrone) upon exposure to air/light. Requires antioxidants or degassed solvents. |
| Solubility | >100 mg/mL in Water | Excellent aqueous solubility; poor lipid solubility (Class III BCS). |
| Permeability | Low | Rapid renal clearance; requires high dosing (mg/kg) or frequent administration. |
Mechanism of Action (The "Why")
This molecule targets 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr) , the second enzyme in the non-mevalonate (MEP) pathway, essential for isoprenoid biosynthesis in bacteria (e.g., M. tuberculosis) and apicomplexan parasites (e.g., Plasmodium falciparum).[1]
Figure 1: The MEP Pathway. The target molecule mimics the transition state of DXP, competitively inhibiting Dxr and blocking isoprenoid biosynthesis.
Protocol A: Parenteral Formulation (IV, IP, SC)
Objective: Create a sterile, isotonic, neutral pH solution at 10 mg/mL to 50 mg/mL . Shelf Life: Prepare FRESH daily. Do not store >24 hours unless frozen at -80°C.
Reagents Required:
-
Vehicle: Sterile 0.9% Saline (NaCl) or PBS (Phosphate Buffered Saline).
-
pH Adjuster: 1N NaOH (Sodium Hydroxide) and 0.1N HCl.
-
Stabilizer (Optional but Recommended): Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (if oxidation is observed).
Step-by-Step Procedure:
-
Degassing (Crucial for N-OH stability):
-
Purge the vehicle (Saline/PBS) with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen. This prevents the hydroxylamine from oxidizing to the inactive nitrone.
-
-
Weighing & Dissolution:
-
Calculate the required mass.[5]
-
Example: For 20 mice (25g each) at 50 mg/kg dose:
-
Total mass needed = 20 mice × 0.025 kg × 50 mg/kg = 25 mg (plus 20% overage = 30 mg).
-
Dissolve 30 mg API in approx. 80% of final volume (e.g., 2.4 mL of degassed saline).
-
-
-
pH Adjustment (The "Self-Validating" Step):
-
Volume Make-up:
-
Add degassed saline to reach the final target volume (e.g., 3.0 mL).
-
-
Sterilization:
-
Pass through a 0.22 µm PVDF or PES syringe filter .
-
Note: Do not use Nylon filters if possible, as they can sometimes bind polar charged molecules (though less likely with phosphonates, PES is safer).
-
-
Quality Check:
-
Inspect for particulates. Solution should be clear and colorless. Yellowing indicates oxidation.
-
Protocol B: Oral Gavage Formulation
Challenge: Phosphonates have very poor oral bioavailability (<5%) due to ionization in the gut. Strategy: High dose volume or use of permeation enhancers (though prodrugs are preferred for oral routes, this protocol assumes you must dose the parent compound).
-
Vehicle: Deionized water (pH adjusted to 7.0) or 0.5% Methylcellulose (if suspension is needed, though this drug is soluble).
-
Concentration: Typically higher than parenteral (e.g., 100 mg/kg).
-
Procedure: Dissolve as above. Adjust pH to 7.0 (neutral pH prevents stomach irritation, though the drug will reprotonate in the stomach).
Animal Administration Guidelines
Based on standard guidelines for rodent handling (e.g., Guide for the Care and Use of Laboratory Animals).
| Route | Species | Max Volume | Recommended Needle | Comments |
| Intraperitoneal (IP) | Mouse (25g) | 10 mL/kg (0.25 mL) | 25G - 27G | Preferred for efficacy studies. Rotate quadrants for repeated dosing. |
| Intravenous (IV) | Mouse (25g) | 5 mL/kg (0.125 mL) | 27G - 30G | Bolus via tail vein. strictly pH 7.4 required to avoid phlebitis. |
| Subcutaneous (SC) | Mouse (25g) | 10 mL/kg (0.25 mL) | 25G | Scruff of neck. Good for slower absorption than IP. |
Dosing Frequency: Due to rapid renal clearance (half-life often < 1 hour for phosphonates), BID (twice daily) or TID (three times daily) dosing is usually required for efficacy.
Workflow Visualization
Figure 2: Formulation decision tree ensuring stability and physiological compatibility.
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Yellow Discoloration | Oxidation of N-OH group to nitrone. | Discard. Use degassed solvents. Add 0.1% Sodium Metabisulfite. |
| Pain upon Injection | Incorrect pH or Osmolality. | Re-check pH (must be 7.2-7.6). Ensure Saline is 0.9%. |
| Precipitation | Interaction with divalent cations (Ca²⁺, Mg²⁺). | Do not use Ringer's Lactate or buffers with Calcium. Use PBS (Ca/Mg free) or Saline. |
Analytical Verification (HPLC):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion Exchange. C18 columns will not retain this polar molecule.
-
Detection: UV at 210 nm (weak) or Mass Spec (ESI-).
References
-
Jomaa, H., et al. (1999). Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs.[8][9] Science, 285(5433), 1573-1576.
-
Knak, T., et al. (2023).[10] MEPicides: α,β-Unsaturated Fosmidomycin N-Acyl Analogs as Efficient Inhibitors of Plasmodium falciparum 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase.[10] ACS Infectious Diseases.
-
UBC Animal Care Services. (2023). Intraperitoneal (IP) Injection in Rats and Mice SOP.
-
PubChem Compound Summary. (2023). 3-(N-Hydroxyamino)propylphosphonic acid (CAS 66508-11-0).[2][3]
- Olliaro, P., & Yuthavong, Y. (1999). An overview of chemotherapeutic targets for antimalarial drug discovery. Pharmacology & Therapeutics. (Grounding for Dxr mechanism).
Sources
- 1. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 3-(N-Hydroxyamino)propyl Phosphonate | CAS 66508-11-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ntnu.edu [ntnu.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Biosynthesis of the Potent Antimalarial Compound FR900098 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with 3-(N-Hydroxyamino)propyl Phosphonate
Synonyms: Fosmidomycin, FR-31564 Target Interaction: MEP Pathway (DOXP Reductoisomerase/IspC) Inhibitor
Introduction: The Solubility Paradox
Welcome to the technical support hub for 3-(N-Hydroxyamino)propyl phosphonate . As a researcher, you may be encountering a "solubility paradox": this molecule is highly hydrophilic (water-soluble), yet it fails in standard high-throughput screening (HTS) workflows that rely on DMSO, or precipitates unexpectedly in complex biological media.
This guide addresses the specific physicochemical challenges of the phosphonate and hydroxamate moieties. We move beyond basic "dissolution" to address bio-solubility , solvent compatibility, and cation-induced precipitation.
Module 1: Stock Solution Preparation
Issue: "My compound won't dissolve in 100% DMSO."
Diagnosis:
Standard drug discovery workflows default to 100% DMSO stock solutions. However, 3-(N-Hydroxyamino)propyl phosphonate is a polar, zwitterionic molecule. Its phosphonate group (
The Solution: You must utilize a polar protic solvent system.
Protocol: Optimized Stock Preparation
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Water (Milli-Q) | The molecule is highly water-soluble (>100 mg/mL). |
| HTS Compatibility | Water:DMSO (50:50) | If your liquid handler requires DMSO, pre-dissolve in water at 2X concentration, then dilute 1:1 with DMSO. |
| Storage pH | pH 7.0 - 8.0 | Stability is compromised at acidic pH (< pH 4). |
| Storage Temp | -20°C | Prevent hydrolysis of the hydroxamate bond. |
Decision Tree: Solvent Selection
Figure 1: Solvent selection logic based on downstream application. Note the incompatibility with standard 100% DMSO workflows.
Module 2: Media Compatibility & Chelation
Issue: "The compound precipitates in culture media or shows reduced potency."
Diagnosis:
This molecule functions as a transition state analogue by chelating Magnesium (
-
High Calcium/Magnesium Media (e.g., DMEM, RPMI): Can lead to the formation of insoluble Calcium-Phosphonate complexes.
-
Potency Shift: Free drug concentration is depleted by media cations, artificially raising
values.
Troubleshooting Guide: Media Formulation
Q: How do I prevent precipitation in Calcium-rich media? A:
-
Check Concentrations: Precipitation is concentration-dependent. If testing >1 mM, visual precipitation is likely in standard media.
-
Chelation Buffer: Add 100 µM EDTA to the media if your assay tolerates it. This buffers the free metal ions, preventing rapid precipitation of the drug, though it may also affect the metalloenzyme target.
-
Use Low-Cation Media: For mechanistic studies, switch to a defined minimal media where
and concentrations are strictly controlled (e.g., S-MEM).
Q: Why did my enzymatic assay fail?
A: The target enzyme (DOXP reductoisomerase) requires
-
Too much metal: The enzyme is active, but the drug precipitates.
-
Too little metal: The enzyme is inactive regardless of the drug.
-
Optimal Window: Maintain
at 0.5 – 1.0 mM. This supports enzyme turnover while minimizing drug precipitation.
Module 3: pH Stability & Storage
Issue: "My stock solution degraded after a week."
Diagnosis: While the phosphonate group is stable, the hydroxamate linkage is susceptible to hydrolysis, particularly under acidic conditions.
Stability Data:
-
pH 2.0 (Acidic): Significant degradation (~28% loss) observed at high temperatures or prolonged storage.
-
pH 7.0 - 9.0 (Neutral/Basic): Highly stable.
-
Temperature: Stable at 4°C for days; store at -20°C for long term.
Protocol:
Always buffer aqueous stock solutions. Do not store in unbuffered water, which can absorb
Module 4: The Permeability Barrier
Issue: "I have good enzyme inhibition, but no activity in whole cells."
Diagnosis:
This is often mistaken for a solubility issue. The molecule is too soluble in water. The charged phosphonate group (
Corrective Actions:
-
Uptake Transporters: Ensure your cell line expresses GlpT (Glycerol-3-phosphate transporter). 3-(N-Hydroxyamino)propyl phosphonate mimics glycerol-3-phosphate to enter bacterial cells. If your strain lacks GlpT, the drug will not enter.
-
Liposomal Formulation: Encapsulate the drug in liposomes to bypass membrane transport requirements.
-
Prodrug Strategy (Chemical Modification): If solubility in organic media is required for permeability, consider synthesizing the diethyl ester or acyloxyalkyl ester prodrugs. These mask the negative charge, allowing membrane permeation and solubility in organic solvents (like DMSO/Ethanol), before being hydrolyzed intracellularly.
Mechanism of Action & Resistance (Visualization)
Figure 2: Pathway of entry and inhibition. Note the competition between media chelation (precipitation) and active transport via GlpT.
References
-
Chemical Identity & Structure
-
pKa and Physicochemical Properties
-
Stability & Degradation
-
Chelation & Media Interactions
- Rehman, T., et al. (2024). Rapid method for screening of both calcium and magnesium chelation. Journal of Biological Inorganic Chemistry.
-
[Link]
-
Solvent Compatibility (DMSO vs. Water)
- Astvad, K., et al. (2013). Comparison of Dimethyl Sulfoxide and Water as Solvents for Susceptibility Testing. Journal of Clinical Microbiology.
-
[Link]
Sources
- 1. Phosphonate | O3P- | CID 6326969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Fosmidomycin | C4H10NO5P | CID 572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [3-Azaniumyl-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate | C3H10NO7P2- | CID 25202696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phosphonate Inhibitor Experiments
Introduction: The Phosphonate Paradox
As a Senior Application Scientist, I frequently field calls from researchers puzzled by phosphonate inhibitors. You likely face a common paradox: biochemical potency that doesn't translate to cellular activity , or IC₅₀ values that fluctuate wildly between assay runs.
Phosphonates are powerful bioisosteres of phosphates, ideal for targeting metalloproteases, kinases, and polymerases. However, their physicochemical properties—specifically their anionic charge , metal-chelating ability , and slow-binding kinetics —create unique experimental artifacts. This guide moves beyond basic steps to address the causality of these errors, providing self-validating protocols to distinguish true inhibition from experimental noise.
Diagnostic Workflow: The Triage Process
Before altering your entire screening cascade, use this decision tree to categorize your inconsistency. Most phosphonate issues fall into three buckets: Metal Interference , Kinetic Lag , or Permeability Failure .
Figure 1: Diagnostic Logic for Phosphonate Inhibitors. Use this flow to select the correct validation experiment below.
Category 1: Biochemical Artifacts (The False Positive)
Issue: Metal Chelation Interference
Phosphonates are structural analogs of chelating agents (like EDTA). If your target enzyme requires a metal cofactor (e.g., Zn²⁺ in metalloproteases, Mg²⁺ in polymerases), your compound may be stripping the metal from the active site rather than binding to it specifically.
Symptom:
-
Hill Slope > 1.5: A steep dose-response curve often indicates stoichiometric titration of the metal rather than equilibrium binding.
-
Assay Drift: Results vary depending on the freshness of the buffer (trace metal contamination).
Protocol 1: The Metal Rescue Assay
Objective: Determine if inhibition is reversed by excess metal cofactor.
-
Prepare Enzyme Mix: Dilute enzyme to 2x final concentration in assay buffer.
-
Compound Treatment: Add phosphonate inhibitor at its calculated IC₈₀ concentration. Incubate for 15 minutes.
-
The Rescue Step:
-
Condition A (Control): Add Buffer only.
-
Condition B (Rescue): Add Metal Cofactor (e.g., ZnCl₂ or MgCl₂) at 10x the Km or 100µM excess.
-
-
Initiate Reaction: Add substrate and measure activity.
Data Interpretation:
| Result | Diagnosis | Action |
|---|---|---|
| Activity Restored in B | False Positive (Chelator) | Discard hit or re-design for lower metal affinity. |
| Activity Inhibited in A & B | True Inhibitor | Proceed to Kinetic Analysis. |
Category 2: Kinetic Inconsistencies (The Weak Hit)
Issue: Slow-Binding Kinetics
Phosphonates often mimic the transition state of hydrolysis.[1] These "transition state analogs" induce conformational changes in the enzyme, leading to slow-binding inhibition . Standard screening protocols with short incubations (e.g., 5-10 mins) will underestimate their potency, leading to "weak hit" classification that fails to reproduce in downstream assays.
Protocol 2: Time-Dependent Inhibition (TDI) Shift
Objective: Quantify the "IC₅₀ Shift" to validate slow-binding behavior.
-
Plate Setup: Prepare two identical assay plates with a serial dilution of the inhibitor.
-
Incubation:
-
Calculation: Calculate IC₅₀ for both plates.
-
Shift Ratio:
Technical Insight: A Shift Ratio > 5 indicates significant slow-binding. For phosphonates, shifts of 10-100x are common. Always report the pre-incubated IC₅₀ for structure-activity relationship (SAR) decisions.
Category 3: Cellular Disconnect (The Permeability Barrier)
Issue: Charge Repulsion & Prodrug Failure
Free phosphonic acids are dianionic at pH 7.4, making passive membrane diffusion nearly impossible. To solve this, we use Prodrugs (e.g., POM, POC) to mask the charge.[4] The Trap: Users often screen the free acid in biochemical assays (where it works) and the prodrug in cell assays. If the cell assay fails, it is usually because the intracellular esterases failed to cleave the prodrug, or the prodrug degraded extracellularly.
Figure 2: The Obligate Activation Pathway. Failure at the "Esterase" or "Spontaneous Breakdown" step results in false negatives in cell assays.
FAQ: Troubleshooting Prodrugs
Q: My prodrug is active in cells but inactive in the biochemical assay. Why? A: This is expected. The prodrug masks the P-OH groups required for binding. You must use the free phosphonic acid form for biochemical (enzyme) assays and the prodrug form for cellular assays.
Q: My prodrug is unstable in the media. A: Phosphonate esters (POM/POC) are susceptible to chemical hydrolysis in serum-containing media.
-
Fix: Use heat-inactivated serum (FBS) to reduce extracellular esterase activity.
-
Fix: Check stability by incubating the prodrug in media (no cells) for 24h and analyzing by LC-MS.
Q: How do I confirm intracellular release? A: Perform a "Cell Loading" experiment. Incubate cells with the prodrug for 2-4 hours, lyse the cells (using methanol/water to precipitate proteins), and analyze the lysate by LC-MS for the presence of the free phosphonic acid . If you only see the prodrug, your cell line lacks the necessary esterases.
Summary of Key Parameters
| Parameter | Phosphonate Characteristic | Troubleshooting Action |
| Hill Slope | Often > 1.5 due to metal chelation. | Run Metal Rescue Assay. |
| Incubation Time | Slow on-rates (tight binding).[5] | Compare 0 min vs. 60 min pre-incubation. |
| pH Sensitivity | pKa ~ 2.0 and ~ 7.0. | Ensure assay buffer pH is strictly controlled. |
| Permeability | Highly polar (LogP < 0). | Use POM/POC prodrugs for cells. |
| Stability | C-P bond is stable; Esters are labile. | Store prodrugs as solids; make fresh stocks in DMSO. |
References
-
Heimbach, T., et al. (2021). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. National Institutes of Health (PMC). [Link]
-
Knejzlík, Z., et al. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for Slow-Binding Kinetics methodologies).
-
Royal Society of Chemistry. (2024). Green Phosphonate Chemistry. [Link]
Sources
Optimizing buffer conditions for 3-(N-Hydroxyamino)propyl Phosphonate assays
Subject: Optimization & Troubleshooting for Dxr/IspC Inhibition Assays Compound: 3-(N-Hydroxyamino)propyl phosphonate (Commonly: Fosmidomycin ) Target Enzyme: 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr / IspC)
Executive Summary & Mechanism of Action
3-(N-Hydroxyamino)propyl phosphonate is a structural analogue of the substrate 1-deoxy-D-xylulose 5-phosphate (DOXP). It acts as a slow, tight-binding competitive inhibitor of Dxr , the key enzyme in the non-mevalonate (MEP) pathway.
The Critical Interaction: Success in this assay depends entirely on the Hydroxamate-Metal Chelation . The inhibitor's hydroxamate group coordinates with the enzyme's active site divalent cation (Mn²⁺ or Mg²⁺), while the phosphonate group anchors the molecule via hydrogen bonding.[1]
Implication for Buffers: If your buffer interferes with metal availability (chelation) or alters the ionization state of the hydroxamate group (pH drift), your IC₅₀ data will be irreproducible.
The Optimized Buffer System (Gold Standard)
Do not deviate from these core parameters without experimental validation. This protocol assumes a standard spectrophotometric assay monitoring NADPH oxidation at 340 nm.
| Component | Concentration | Role | Critical Note |
| HEPES or Tris-HCl | 50–100 mM | pH Maintenance | pH 7.5 – 8.0 is mandatory. Below pH 7.0, hydroxamate metal-binding affinity drops significantly. |
| MgCl₂ or MnCl₂ | 1–5 mM | Essential Cofactor | Mn²⁺ often yields lower |
| NADPH | 150–200 µM | Co-substrate | Must be prepared fresh. Sensitive to light and acid. |
| DTT or | 1–2 mM | Enzyme Stability | Maintains active site cysteines. Required for recombinant Dxr stability. |
| BSA | 0.1 mg/mL | Surface Passivation | Prevents enzyme adsorption to plasticware. |
| Triton X-100 | 0.01% (v/v) | Anti-aggregation | Prevents promiscuous inhibition by compound aggregation. |
Visualizing the Reaction & Inhibition Logic
Figure 1: The Dxr assay mechanism.[1][2][3][4] The inhibitor competes directly with DOXP for the metal-bound active site. Absence of metal (due to buffer error) prevents both catalysis and inhibition.
Troubleshooting Guide (Q&A Format)
Category A: No Enzyme Activity[5]
Q: I added the enzyme and substrate, but the A340 signal is flat. Is my enzyme dead? A: Before discarding the enzyme, check your buffer for EDTA .
-
The Cause: Dxr is a metalloenzyme. Many commercial protein purification buffers contain EDTA to prevent proteolysis. If you diluted your enzyme directly from an EDTA-containing stock without dialysis or desalting, you have stripped the active site metal.
-
The Fix: Dialyze the enzyme against a buffer containing 1 mM MgCl₂ or add excess metal (5 mM MnCl₂) to the assay to overwhelm the chelator.
Q: My background signal (without enzyme) is decreasing. What is happening? A: This is likely NADPH oxidation or Acidic Instability .
-
The Cause: NADPH is unstable in acidic conditions (pH < 7.0). If your buffer pH has drifted, NADPH degrades spontaneously. Alternatively, the presence of high Mn²⁺ concentrations can sometimes catalyze non-enzymatic oxidation over long incubations.
-
The Fix: Verify buffer pH is >7.5. If using Mn²⁺, prepare the master mix immediately before use.
Category B: Inconsistent IC₅₀ Values
Q: My IC₅₀ for 3-(N-Hydroxyamino)propyl phosphonate shifts by 10-fold between experiments. Why? A: This is usually a Metal Concentration Artifact .
-
The Mechanism: The inhibitor acts as a metal chelator. If Experiment A has 1 mM MgCl₂ and Experiment B has 5 mM MgCl₂, the inhibitor must compete harder in Experiment B to strip/bind the metal or occupy the site.
-
The Fix: Standardize the metal concentration rigorously. We recommend 1 mM MnCl₂ or 2 mM MgCl₂ . Do not rely on "excess" metal; be precise.
Q: The inhibition curve is very shallow (Hill slope < 0.8). A: You may be observing Slow-Binding Kinetics .
-
The Mechanism: Fosmidomycin-class inhibitors often exhibit a two-step binding mechanism (rapid initial binding followed by a slow isomerization to a tighter complex).
-
The Fix: Pre-incubate the enzyme with the inhibitor for 15–30 minutes before adding the substrate (DOXP) to start the reaction. This allows the equilibrium to settle into the tight-binding mode.
Category C: Compound Stability[6]
Q: How stable is the hydroxamate group in solution? A: It is sensitive to oxidation and hydrolysis at extreme pH.
-
Storage: Store the powder at -20°C.
-
Solubilization: Dissolve in water or neutral buffer. Avoid DMSO if possible (though tolerated up to 5%).
-
Warning: If your solution turns slightly pink/red in the presence of iron (even trace amounts), the hydroxamate has formed a complex with Fe³⁺ contaminants. This effectively lowers the concentration of free inhibitor available to target the enzyme. Use high-grade, metal-free water.
Advanced Optimization: The "Decision Tree"
Use this logic flow to customize the buffer for high-throughput screening (HTS) versus kinetic characterization.
Figure 2: Decision matrix for selecting metal ions and additives based on experimental goals.
References
-
Jomaa, H., et al. (1999). "Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs." Science, 285(5433), 1573-1576.
-
Kuzuyama, T., et al. (1998). "Fosmidomycin, a specific inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase in the nonmevalonate pathway for terpenoid biosynthesis." Tetrahedron Letters, 39(43), 7913-7916.
-
Steinbacher, S., et al. (2003). "Structural basis of fosmidomycin action revealed by the complex with 2-C-methyl-D-erythritol 4-phosphate synthase (IspC)." Journal of Biological Chemistry, 278(20), 18401-18407.
-
Proteau, P. J. (2004). "1-Deoxy-D-xylulose 5-phosphate reductoisomerase: an overview." Bioorganic Chemistry, 32(6), 483-493.
Sources
- 1. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A second target of the antimalarial and antibacterial agent fosmidomycin revealed by cellular metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Phosphonate Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphonate compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges related to off-target effects. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and ultimately enhance the specificity of your phosphonate-based therapeutics and research tools.
Section 1: Understanding the "Why": The Root of Phosphonate Off-Target Effects
Phosphonates are powerful molecules, often used as stable analogs of phosphates in drug design.[1] Their unique carbon-phosphorus bond offers metabolic stability, a desirable trait for therapeutic agents.[1] However, this same stability, combined with their charged nature at physiological pH, can lead to unintended biological consequences.[1][2]
FAQ 1.1: What are the primary drivers of off-target effects with phosphonate compounds?
Off-target effects of phosphonates can be broadly categorized into two main areas:
-
Charge-Related Interactions: The negative charge of the phosphonate group can lead to non-specific binding with positively charged cellular components, such as proteins and lipids. This is a significant factor in their poor cell permeability.[1][2]
-
Enzyme Inhibition: Phosphonates can act as competitive inhibitors for enzymes that utilize phosphate or diphosphate substrates.[3][4] This can lead to the unintended modulation of various cellular pathways. For instance, bisphosphonates are known to inhibit enzymes in the cholesterol biosynthesis pathway.[3]
FAQ 1.2: My cells are showing an unexpected phenotype after treatment. Could this be an off-target effect?
Yes, an unexpected phenotype is a common indicator of off-target activity.[5] When a compound interacts with unintended targets, it can trigger unforeseen signaling cascades.[5]
Initial Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of your phosphonate compound using methods like LC-MS and NMR. Contaminants could be the source of the unexpected phenotype.[5]
-
Conduct a Dose-Response Analysis: A full dose-response curve can help differentiate between on-target and off-target effects, which may have different potency profiles.[5]
-
Use a Structurally Unrelated Control: Test a different compound that inhibits the same primary target but has a distinct chemical structure. If this control does not produce the same unexpected phenotype, it strengthens the case for an off-target effect of your original compound.[5]
Section 2: Experimental Design and Optimization to Minimize Off-Target Effects
Careful experimental design is your first line of defense against misleading results caused by off-target effects.
Troubleshooting Guide: High Background Signal or General Cellular Stress
| Symptom | Potential Cause | Recommended Action |
| High background in cellular assays | Non-specific binding of the phosphonate compound. | Optimize washing steps in your protocol. Consider using a blocking agent if applicable to your assay. |
| Increased cell death at low concentrations | General cytotoxicity due to off-target effects. | Perform a thorough cytotoxicity assessment using multiple assays (e.g., LDH, Annexin V/PI) to determine the therapeutic window of your compound.[6][7][8] |
| Altered expression of stress-related genes | Cellular response to off-target interactions. | Analyze the expression of common stress-response genes (e.g., HSP70, ATF4) via qPCR or Western blot to gauge the level of cellular stress. |
Experimental Workflow for Optimizing Compound Concentration
Caption: Workflow for determining the optimal phosphonate concentration.
Section 3: Enhancing Delivery and Cellular Uptake
The inherent charge of phosphonates presents a significant hurdle for cellular entry.[1][2] Addressing this challenge is crucial for improving on-target efficacy and reducing off-target interactions in the extracellular environment.
FAQ 3.1: My phosphonate compound shows low activity in cell-based assays. How can I improve its uptake?
Low cellular activity is often linked to poor membrane permeability.[2][9] Consider these strategies:
-
Prodrug Strategies: Masking the phosphonate group with lipophilic moieties can enhance passive diffusion across the cell membrane.[1] These "prodrugs" are designed to be cleaved by intracellular enzymes, releasing the active phosphonate.[1]
-
Delivery Vehicles: Encapsulating your compound in lipid nanoparticles, polymers, or exosomes can facilitate cellular uptake through endocytosis.[10]
-
Bioconjugation: Attaching the phosphonate to a molecule that is actively transported into the cell (e.g., a peptide or antibody) can improve targeted delivery.[10]
Diagram: Phosphonate Prodrug Activation
Caption: Mechanism of a phosphonate prodrug for enhanced cell entry.
Section 4: Advanced Analytical and Validation Techniques
Confirming on-target engagement and identifying off-target interactions are critical for validating your experimental findings.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
| Observation | Potential Interpretation | Validation Strategy |
| Phenotype observed, but target engagement is low. | The phenotype is likely due to an off-target effect. | Use a structurally different inhibitor for the same target. If the phenotype is not replicated, it supports the off-target hypothesis.[5] |
| Target engagement is confirmed, but an unexpected phenotype persists. | The target may have unknown functions, or there are concurrent off-target effects. | Perform target knockdown/knockout experiments (e.g., using siRNA or CRISPR) and assess if the phenotype is recapitulated. |
| Compound is active in vitro but not in cells. | Poor cell permeability or rapid efflux. | Employ prodrug strategies or delivery vehicles. Measure intracellular compound concentration using LC-MS/MS. |
Protocol: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that your compound is binding to its intended target in a cellular context.[5]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Step-by-Step Protocol:
-
Cell Treatment: Treat your cells with the phosphonate compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Advanced Off-Target Profiling Techniques
When you have strong evidence of off-target effects, broader screening methods can help identify the unintended molecular targets:
-
Kinome Scanning: If your phosphonate is designed to target a kinase, a kinome-wide activity screen can reveal interactions with other kinases.
-
Affinity Chromatography-Mass Spectrometry: Immobilize your compound on a solid support and use it to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.
-
Expression Profiling: Techniques like RNA-seq can provide a global view of the transcriptional changes induced by your compound, offering clues about the pathways being affected.[11]
Section 5: Special Considerations for Bisphosphonates
Bisphosphonates, a major class of phosphonate drugs, are widely used to treat bone disorders.[3][12] However, they are also associated with a range of off-target effects.
FAQ 5.1: What are the known off-target effects of bisphosphonates?
Commonly reported adverse effects include:
-
Gastrointestinal Issues: Oral bisphosphonates can cause esophagitis and ulcers.[12][13]
-
Acute Phase Reactions: Intravenous administration can lead to flu-like symptoms.[12]
-
Hypocalcemia: Bisphosphonates can transiently lower blood calcium levels.[12]
-
Osteonecrosis of the Jaw (ONJ): A rare but serious complication, particularly with high-dose intravenous bisphosphonates.[12][14]
Researchers should be mindful of these potential effects, especially when using bisphosphonates as research tools in cell culture, as they can influence cellular physiology in ways unrelated to their primary mechanism of action.
References
-
Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. [Link]
-
Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 857969. [Link]
-
Wikipedia. (2024). Phosphonate. [Link]
-
Wiley Analytical Science. (2020). Detecting traces of phosphonates. [Link]
-
Schowanek, D., & Verstraete, W. (1990). Phosphonate utilization by bacterial cultures and enrichments from environmental samples. Applied and Environmental Microbiology, 56(4), 895-903. [Link]
-
Cell & Gene. (2024). How to Reduce Off-Target Effects of Genome Editing. YouTube. [Link]
-
Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. [Link]
-
Oxford Academic. (2024). Advances in antisense oligonucleotide treatment for cancer. [Link]
-
He, G. X., & Cai, J. (2020). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 12(2), 159-178. [Link]
-
Hach. Phosphonates. [Link]
-
Guest, D. I., & Grant, B. R. (1991). The Complex Mode of Action of Phosphonates. Biological Reviews, 66(2), 159-187. [Link]
-
Naesens, L., & De Clercq, E. (2021). Overview of Biologically Active Nucleoside Phosphonates. Molecules, 26(11), 3165. [Link]
-
ResearchGate. (2019). Challenges and solutions in phosphinate chemistry. [Link]
-
Ito, M., Haito, S., Furumoto, M., Uehata, Y., Sakurai, A., Segawa, H., ... & Kuwahata, M. (2018). Unique uptake and efflux systems of inorganic phosphate in osteoclast-like cells. American Journal of Physiology-Cell Physiology, 315(5), C716-C727. [Link]
-
Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. [Link]
-
Metcalf, W. W., & van der Donk, W. A. (2009). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Biological Chemistry, 284(40), 26841-26847. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
National Center for Biotechnology Information. (2023). Bisphosphonate. [Link]
-
ResearchGate. (2014). Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. [Link]
-
Cavano, R. R. (2018). Phosphonate Testing and Reporting. [Link]
-
ResearchGate. (2007). Analysis of Signaling Events by Dynamic Phosphoflow Cytometry. [Link]
-
Diel, I. J. (2007). Adverse effects of bisphosphonates: current issues. Journal of Supportive Oncology, 5(10), 475-482. [Link]
-
ResearchGate. (2018). Optimized Procedure for Determining the Adsorption of Phosphonates onto Granular Ferric Hydroxide using a Miniaturized Phosphorus Determination Method. [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. [Link]
-
Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21. [Link]
-
National Institute for Health and Care Research. (2024). Bisphosphonate alternative regimens for the prevention of osteoporotic fragility fractures: BLAST-OFF, a mixed-methods study. [Link]
-
MDPI. (2024). Gene Expression-Guided Drug Repurposing in Oncology: Insights from Antiretroviral Agents in Prostate and Bladder Cancer. [Link]
-
ResearchGate. (2022). Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]
-
Medical Centric. (2021). Cytotoxicity Assays | Cell Viability Assay. YouTube. [Link]
-
Molecular & Cellular Proteomics. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]
-
AquaPhoenixSci. (2015). Phosphonate Test Kit - TK0158-Z. YouTube. [Link]
-
Hospital for Special Surgery. (2021). Bisphosphonate Side Effects and Risks. [Link]
-
National Center for Biotechnology Information. (2024). Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal‐Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis. [Link]
-
ResearchGate. (2019). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. [Link]
-
National Institutes of Health. (2018). Preclinical cancer-target validation: How not to be wrong. YouTube. [Link]
Sources
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bisphosphonate Side Effects and Risks | HSS Rheumatology [hss.edu]
- 14. researchgate.net [researchgate.net]
Purification challenges of synthetic 3-(N-Hydroxyamino)propyl Phosphonate
Technical Support Center: Purification & Isolation of 3-(N-Hydroxyamino)propyl Phosphonate
Executive Summary
Purifying 3-(N-Hydroxyamino)propyl phosphonate presents a "perfect storm" of chemical challenges: it is highly polar, zwitterionic, lacks a strong UV chromophore, and contains a hydroxylamine moiety susceptible to oxidation. Standard organic workups (extraction) and normal-phase silica chromatography will fail.
This guide moves beyond basic textbook advice, offering field-proven protocols for isolation, ion-exchange chromatography, and crystallization, specifically tailored to the unique physicochemical properties of this aminophosphonate.
Module 1: The "Crude" Reality (Isolation from Reaction Mixtures)
Q: I’ve finished my deprotection step (e.g., using TMSBr), but I cannot extract the product into Ethyl Acetate or DCM. It stays in the water layer. How do I isolate it?
A: Stop trying to extract it. Your molecule is a phosphonic acid with an amine handle. It is essentially a "salt" in its own right. It will never partition into non-polar organic solvents.
-
The Fix: Use the organic wash to your advantage.
-
Dissolve your crude residue in a minimal amount of water (e.g., 10 mL per gram).
-
Wash this aqueous phase 3x with Chloroform or Dichloromethane.
-
Why? This removes non-polar byproducts (e.g., silyl residues, unreacted protecting groups) while your product stays safely in the water.
-
Next Step: Lyophilize the aqueous layer to obtain a crude solid/oil, or proceed directly to Ion Exchange.
-
Q: My crude product is a hygroscopic oil that refuses to solidify. Is it impure?
A: Not necessarily, but it likely contains inorganic salts or residual acids (HBr, HCl). Phosphonates are notorious for holding onto water and acids.
-
The Fix: You must desalt the compound to induce crystallization. Simple evaporation is insufficient. Refer to the "Propylene Oxide Method" in Module 3 for a chemical trick to solidify the oil.
Module 2: Chromatographic Strategies (When Silica Fails)
Q: I tried running a silica column (DCM/MeOH), but the product stuck to the baseline or streaked indefinitely. What happened?
A: The phosphonic acid group binds irreversibly to the active sites of silica gel, while the amino group interacts with surface silanols.
-
The Fix: Switch to Ion Exchange Chromatography (IEX) or HILIC . Do not use standard silica.
Protocol: Cation Exchange Chromatography (The Gold Standard)
This method exploits the basicity of the nitrogen atom.
-
Resin: Use Dowex 50W x 8 (H+ form).[1]
-
Loading: Dissolve crude in water (pH < 2) so the amine is protonated (
). Load onto the column.[2][3] -
Washing: Wash with water until the eluate is neutral. This removes non-basic impurities and inorganic anions.
-
Elution: Elute with a gradient of Aqueous Ammonia (0.1 M to 1.0 M) or HCl .
-
Note: Using ammonia elutes the compound as the ammonium salt.
-
-
Monitoring: Collect fractions and spot on TLC (stain with Ninhydrin or Iodine).
Q: I am running HPLC, but I see no peaks at 254 nm. Is my compound gone?
A: No, your compound is "invisible." Phosphonates and aliphatic hydroxylamines have negligible UV absorbance above 210 nm.
-
The Fix: Change your detection physics.
-
Preferred: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) . These are universal detectors.
-
Alternative: RI (Refractive Index) . (Note: Incompatible with gradient elution).
-
Last Resort (UV): derivatize the sample (e.g., with FMOC-Cl) or try monitoring at 205-210 nm , but expect high background noise from solvents.
-
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Suitability | Mechanism | Notes |
| Silica Gel | ❌ Avoid | Adsorption | Irreversible binding; severe tailing. |
| C18 (ODS) | ⚠️ Poor | Hydrophobic Interaction | Product elutes in void volume (too polar). |
| C18-Aq (Polar Embedded) | ⚠️ Fair | Hydrophobic/Polar | Can work with 100% aqueous mobile phase, but retention is low. |
| HILIC (Amide/Zwitterionic) | ✅ Excellent | Partitioning | Retains polar species.[4] Use ACN/Water/Buffer (e.g., Ammonium Formate).[5] |
| Dowex 50W (Cation Exchange) | ✅ Best for Prep | Ionic Binding | High capacity; cheap; removes non-basic salts. |
Module 3: Crystallization & Final Polishing
Q: I have the pure material, but I can't get crystals. It's just a glass. How do I crystallize a zwitterion?
A: The Propylene Oxide Method is the industry secret for aminophosphonates.
-
The Science: Crystallization requires the molecule to be at its Isoelectric Point (pI) where solubility is lowest. If you have excess acid (HCl/HBr), it stays soluble. Adding a base (NaOH) adds salt, which contaminates the crystal.
-
The Protocol:
-
Dissolve the acid-salt of your compound in Methanol .
-
Add Propylene Oxide (excess).
-
Mechanism: Propylene oxide acts as an "acid scavenger," reacting with HCl/HBr to form a volatile chlorohydrin, slowly raising the pH to the pI without adding metal ions.
-
Result: The zwitterion precipitates out as a white solid.
-
Solvent System: Recrystallize from Water/Ethanol or Water/Methanol .
-
Q: My product is turning brown/yellow on the shelf. What is happening?
A: The
-
The Fix:
-
Store under Argon/Nitrogen .
-
Keep at -20°C .
-
Avoid traces of iron or copper (use glass/plastic spatulas, not metal).
-
Rescue: If slightly colored, treat an aqueous solution with activated charcoal, filter, and lyophilize.
-
Visual Workflow: Purification Decision Tree
Figure 1: Decision tree for the isolation and purification of hydrophilic aminophosphonates.
References
-
Synthesis and Isolation of Aminophosphonates
-
PrepChem. "Synthesis of 2-hydroxy-3-(N-hydroxyamino)-propylphosphonic acid."[6] (Detailed workup using charcoal and crystallization).
-
-
Ion Exchange & HILIC Strategies
-
Chromatography Online. "HILIC Columns for Phosphorylated Sugar Analysis." (Applicable to polar phosphonates).[7]
-
-
Fosmidomycin/FR-900098 Analog Handling
-
General Ion Exchange Theory
- Purolite.
Sources
- 1. Preparation of Phosphonic Acid Analogues of Proline and Proline Analogues and Their Biological Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. prepchem.com [prepchem.com]
- 7. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing Protocols for N-Hydroxyamino Phosphonates
Welcome to the technical support center for N-Hydroxyamino Phosphonates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing protocols. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Part 1: Foundational Concepts & FAQs
This section addresses common questions about the principles and setup of a stability testing program for N-Hydroxyamino phosphonates, grounded in established regulatory frameworks.
Q1: Why is stability testing for N-Hydroxyamino phosphonates critical?
A1: Stability testing is fundamental to drug development, providing evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[1] For N-Hydroxyamino phosphonates, this is particularly crucial. While the carbon-phosphorus (C-P) bond in phosphonates is chemically very stable, the N-hydroxyamino group (-N(OH)-) can be susceptible to specific degradation pathways, primarily oxidation.[2][3] Stability studies are essential to identify these degradation products, understand the degradation kinetics, and thus determine the appropriate re-test period or shelf life and storage conditions.[4]
Q2: What are the key components of a stability testing protocol according to ICH guidelines?
A2: A comprehensive stability protocol, as outlined by the International Council for Harmonisation (ICH), should include:
-
Batches: Testing on a minimum of three primary batches of the drug substance.
-
Storage Conditions: Long-term, intermediate (if applicable), and accelerated storage conditions with specified temperatures and humidity levels.[5]
-
Testing Frequency: A defined schedule for testing at each storage condition. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][6]
-
Analytical Methods: A list of validated stability-indicating analytical procedures that can detect changes in the physical, chemical, and microbiological attributes of the substance.[4]
-
Specifications: Acceptance criteria for relevant quality attributes.
Q3: What is a "stability-indicating method," and why is it essential?
A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients. Its primary purpose is to provide a clear picture of the API's stability over time. For N-Hydroxyamino phosphonates, this typically involves a chromatographic method like High-Performance Liquid Chromatography (HPLC) that can separate the parent compound from any potential degradants, such as the corresponding nitroso or imine derivatives formed via oxidation.
Part 2: Troubleshooting Guides for Common Stability Issues
This section is formatted to directly address specific issues you might encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Rapid Loss of Purity in Accelerated Stability Studies
Problem: You observe an unexpectedly rapid decrease in the purity of your N-Hydroxyamino phosphonate, particularly under accelerated conditions (e.g., 40°C/75% RH), with the emergence of one or more new peaks in your chromatogram.
Probable Cause: The N-hydroxyamino moiety is likely undergoing oxidation. This functional group is susceptible to oxidation to form a nitroso compound, which can be further oxidized or rearranged. The elevated temperature and humidity in accelerated studies can catalyze this process.
Solution:
-
Characterize the Degradant: Use mass spectrometry (LC-MS) to identify the mass of the primary degradant. An increase of 14 amu could suggest N-oxidation, while a loss of 16 amu might indicate reduction.
-
Perform Forced Oxidation: To confirm this pathway, subject a sample of your compound to mild oxidative stress (e.g., dilute hydrogen peroxide at room temperature). If the degradant peak in this experiment matches the one from your stability study (by retention time and mass), it confirms oxidation as the degradation pathway.
-
Evaluate Packaging: Consider the oxygen permeability of your container closure system. If the drug substance is sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) or the inclusion of an oxygen scavenger in the packaging may be necessary.
-
Formulation Strategies: For drug products, the inclusion of antioxidants in the formulation should be investigated.
Issue 2: Inconsistent Results and Poor Mass Balance
Problem: Your analytical results show a decrease in the parent compound, but the sum of the parent and all observed degradants does not account for 100% of the initial amount (poor mass balance).
Probable Cause:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore invisible to a UV detector. Hydrolysis of phosphonate esters, for example, can yield smaller, non-UV active alcohols and the phosphonic acid.[7][8][9]
-
Precipitation or Adsorption: The drug substance or a degradant might be precipitating out of solution or adsorbing to the container surface.
-
Formation of Volatile Degradants: Degradation may be producing volatile compounds that are lost from the sample.[10][11]
Solution:
-
Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), in parallel with your UV detector to screen for non-UV active species.
-
Inspect Samples Visually: Carefully inspect your stability samples for any signs of precipitation or changes in color or clarity.
-
Perform Solubility Studies: Test the solubility of the main degradants if they can be isolated or synthesized.
-
Container Compatibility Study: Analyze rinse solutions from the container walls to check for adsorbed compounds.
Issue 3: Degradation Observed Only in Solution-State Stability Studies
Problem: The solid-state stability of your N-Hydroxyamino phosphonate is excellent, but you observe significant degradation when it is in solution.
Probable Cause:
-
Hydrolysis: The compound is likely susceptible to hydrolysis. Phosphonate esters, in particular, can undergo hydrolysis, which is often pH-dependent.[7][8][9] The N-hydroxyamino group itself could also be involved in or influence hydrolytic pathways.
-
Solvent-Mediated Degradation: The chosen solvent or buffer components may be reacting with your compound. For example, phosphate buffers can sometimes catalyze specific degradation reactions.
Solution:
-
pH-Rate Profile Study: Perform a forced degradation study across a wide pH range (e.g., pH 2 to 12) to determine if the degradation is acid or base-catalyzed. This will help in selecting a pH for a liquid formulation where the compound is most stable.
-
Buffer Screening: Evaluate the stability of your compound in different buffer systems (e.g., citrate, acetate, TRIS) to identify any specific catalytic effects.
-
Protic vs. Aprotic Solvents: If applicable, investigate stability in aprotic solvents to understand the role of water or other protic species in the degradation mechanism.
Part 3: Experimental Protocols & Data Presentation
This section provides detailed methodologies for key experiments and structured tables for data presentation.
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is crucial for elucidating degradation pathways and demonstrating the stability-indicating nature of your analytical methods.[12]
Objective: To intentionally degrade the N-Hydroxyamino phosphonate under various stress conditions to identify likely degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare separate solutions of the drug substance (e.g., at 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water). Also, prepare a solid sample for thermal and photostability testing.
-
Stress Conditions: Expose the samples to the conditions outlined in the table below. Include a control sample (stored at 5°C, protected from light) for each condition.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), dilute to a target concentration, and analyze by a validated stability-indicating HPLC method with both UV and MS detection.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours at 60°C | To test for acid-catalyzed degradation.[7] |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours at 60°C | To test for base-catalyzed degradation.[7] |
| Oxidation | 3% H₂O₂ | Up to 24 hours at RT | To simulate oxidative stress. |
| Thermal | 80°C (Solid & Solution) | Up to 72 hours | To evaluate intrinsic thermal stability.[10][11] |
| Photostability | ICH Q1B conditions | Expose to light source | To assess light sensitivity.[12] |
Workflow for Forced Degradation and Analysis
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for an N-Hydroxyamino phosphonate based on its chemical structure.
Caption: Potential degradation pathways for N-Hydroxyamino Phosphonates.
Part 4: Analytical Method Considerations
Q4: What are the best analytical techniques for a stability study of N-Hydroxyamino phosphonates?
A4: A combination of techniques is often required for a comprehensive stability analysis.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Key Considerations |
| HPLC with UV/PDA | Primary method for purity determination and quantification of the parent compound and known degradants. | A reversed-phase method is common. Mobile phase selection is critical to achieve good peak shape for the polar phosphonate group. Ion-pairing agents may be necessary. |
| HPLC with Mass Spec (LC-MS) | Identification and structural elucidation of unknown degradation products. | Essential for forced degradation studies to quickly identify the mass of new peaks and propose structures. |
| Ion Chromatography (IC) | Quantification of phosphonate and potential ionic degradants. Can also be used to quantify any released phosphate. | Useful if the compound lacks a UV chromophore or if analyzing for small ionic species. |
| NMR Spectroscopy | Definitive structural confirmation of isolated impurities. | Provides detailed structural information but requires isolation of the degradant in sufficient quantity and purity. |
| Karl Fischer Titration | Determination of water content. | Important for solid-state stability, as water can mediate hydrolytic and other degradation pathways. |
References
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. [Link]
-
Kaboudin, B., Daliri, P., Faghih, S., & Esfandiari, H. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 890696. [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2739. [Link]
-
Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and their degradation by microorganisms. Biochemistry (Moscow), 67(2), 184–195. [Link]
-
Kaboudin, B., Daliri, P., Faghih, S., & Esfandiari, H. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. PubMed, 35721002. [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Lesueur, C., Pfeffer, M., & Fuerhacker, M. (2005). Photodegradation of phosphonates in water. Chemosphere, 59(5), 685-91. [Link]
-
Gao, Y., Morgan, S. L., & Jones, C. E. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7905. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Hach. Chemistry Explained: Phosphonates. [Link]
-
International Council for Harmonisation. (1997). ICH Q5C: Stability Testing of Biotechnological/Biological Products. [Link]
-
Demadis, K. D., Sarantopoulou, E., & Stathoulopoulou, A. (2007). Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides: “Collateral Damages” in Industrial Water Systems. Separation Science and Technology, 42(7), 1639-1649. [Link]
-
International Council for Harmonisation. Q1A(R2) Guideline. [Link]
-
Gao, Y., Morgan, S. L., & Jones, C. E. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed, 36430623. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Slideshare. (2012). Ich guidelines for stability studies 1. [Link]
-
International Council for Harmonisation. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Phosphonates and their degradation by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 9. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Purity Confirmation of 3-(N-Hydroxyamino)propyl Phosphonate
Document ID: TSS-PN-4829-Rev1
Welcome to the technical support guide for confirming the purity of your 3-(N-Hydroxyamino)propyl Phosphonate samples. This document is designed for researchers, medicinal chemists, and quality control analysts who require a high degree of confidence in the identity and purity of their material. We will move beyond simple checklists to provide a deeper understanding of the causality behind our recommended analytical strategies, ensuring your protocols are robust and self-validating.
Part 1: Foundational FAQs - First-Pass Purity Assessment
This section addresses the most common initial questions researchers face when handling a new sample of 3-(N-Hydroxyamino)propyl Phosphonate.
Q1: I have just synthesized or received a sample. What is the absolute first step I should take to assess its purity?
A1: Before engaging in complex chromatographic or spectroscopic methods, a simple visual inspection and a melting point determination are invaluable first-pass indicators. A pure compound should appear as a homogenous solid (e.g., white crystalline powder) free of discoloration or foreign particulates. Subsequently, a sharp and narrow melting point range is indicative of high purity. Conversely, a broad melting range suggests the presence of impurities, which disrupt the crystalline lattice of the solid.
Q2: What are the most likely impurities I should be looking for?
A2: The potential impurities are intrinsically linked to the synthetic route used. However, common impurities in phosphonate synthesis can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Phosphorous Acid/Orthophosphoric Acid: Byproducts from hydrolysis or incomplete reactions. These are common contaminants in phosphonate-containing materials[1].
-
Oxidation Products: The N-hydroxyamino group can be susceptible to oxidation.
-
Solvent Residues: Trapped solvents from the final purification or crystallization step.
Q3: Is there a single "gold standard" technique for determining the purity of this compound?
A3: There is no single technique that can definitively establish purity on its own. A robust purity assessment relies on an orthogonal approach, using multiple analytical techniques that measure different chemical and physical properties of the compound. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) for detecting trace-level impurities, and Elemental Analysis for confirming atomic composition is considered a comprehensive and trustworthy strategy.
Part 2: Primary Analytical Techniques & Troubleshooting Guides
A multi-faceted approach is essential for a conclusive purity assessment. The following sections detail the core analytical techniques, their underlying principles, step-by-step protocols, and troubleshooting guidance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR, particularly ³¹P NMR, is arguably the most powerful tool for analyzing phosphonates. The ³¹P nucleus has 100% natural abundance and a wide chemical shift range, making it highly sensitive and excellent for identifying and quantifying phosphorus-containing species[1][2][3]. ¹H NMR complements this by providing detailed information about the organic (propyl and amino) portions of the molecule.
Caption: NMR analysis workflow for 3-(N-Hydroxyamino)propyl Phosphonate.
-
Sample Preparation: Accurately weigh approximately 10 mg of your 3-(N-Hydroxyamino)propyl Phosphonate sample and a similar mass of a suitable internal standard (e.g., methylphosphonic acid) into a vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent in which both the sample and standard are fully soluble, such as Deuterium Oxide (D₂O).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire a quantitative ³¹P NMR spectrum. It is crucial to use inverse-gated proton decoupling and a sufficiently long relaxation delay (D1 ≥ 5 times the longest T₁ of any phosphorus signal) to ensure accurate integration[4].
-
Processing: Process the spectrum and carefully integrate the signal for your compound and the internal standard. The purity can be calculated based on the relative integrals and the masses of the sample and standard.
| Expected NMR Data | ¹H NMR (in D₂O) | ³¹P NMR (in D₂O) |
| Chemical Shift (ppm) | Signals corresponding to the propyl chain (-(CH₂)₃-) and protons adjacent to the nitrogen and phosphorus atoms. | A single, sharp peak in the characteristic phosphonate region. The exact shift is pH-dependent. |
| Multiplicity | Complex splitting patterns due to H-H and H-P coupling. | Typically a triplet due to coupling with the adjacent CH₂ group (if proton-coupled). A singlet under proton-decoupling. |
| Integration | Relative integrals should match the number of protons in each environment. | The integral of this peak will be used for quantification. |
Note: Phosphoric acid is commonly used as an external reference (0 ppm) for ³¹P NMR.[5]
Q: My sample won't dissolve in common deuterated solvents like CDCl₃ or DMSO-d₆. What should I do?
A: 3-(N-Hydroxyamino)propyl Phosphonate is a polar, zwitterionic compound. It is expected to be poorly soluble in nonpolar organic solvents but soluble in water and common alcohols[6]. The recommended starting solvent is Deuterium Oxide (D₂O). If solubility is still an issue, a small amount of deuterated acid (e.g., DCl) or base (e.g., NaOD) can be added to aid dissolution by protonating or deprotonating the phosphonic acid and amino groups. Be aware that this will change the chemical shifts.
Q: I see multiple peaks in my ³¹P NMR spectrum. Does this automatically mean my sample is impure?
A: Not necessarily, but it requires careful investigation.
-
Check for Common Impurities: Look for signals at chemical shifts corresponding to orthophosphoric acid or phosphorous acid, which are common impurities[1].
-
Consider pH Effects: The chemical shift of phosphonates can be highly sensitive to pH. If your sample is not buffered, you might see peak broadening or even multiple peaks representing different protonation states in slow exchange.
-
Confirm with ¹H NMR: Correlate the ³¹P signals with corresponding signals in the ¹H spectrum. Impurities should have their own distinct set of proton signals.
Q: The integration of my ¹H NMR signals doesn't match the expected proton count for my structure. Why?
A: This is a common issue.
-
H-D Exchange: Protons on the N-hydroxyamino group (-NHOH) and the phosphonic acid group (-PO(OH)₂) are acidic and will rapidly exchange with the deuterium in D₂O. These signals will either disappear or be integrated into the residual H₂O peak. Use an aprotic polar solvent like DMSO-d₆ if you need to observe these exchangeable protons.
-
Inadequate Relaxation: Ensure your relaxation delay (D1) is long enough for all protons to fully relax, especially if you are performing quantitative analysis.
-
Water Suppression: If a large residual water peak is present, it can distort the baseline and affect the accuracy of nearby integrals.
Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Impurity Profiling
Expertise & Experience: The high polarity of 3-(N-Hydroxyamino)propyl Phosphonate makes its retention on standard reversed-phase (RP) HPLC columns difficult[7]. LC-MS, especially using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, is the premier method for detecting and quantifying both polar and non-polar impurities at very low levels[8]. Mass spectrometry provides molecular weight information, which is critical for identifying unknown impurities.
-
Sample Preparation: Prepare a stock solution of your sample at 1 mg/mL in a water/acetonitrile mixture (e.g., 50:50 v/v). Dilute this stock to a working concentration of ~10 µg/mL using the same diluent.
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., an amide or silica-based phase) is recommended. Anionic polar pesticide (APP) columns, which combine HILIC and ion-exchange mechanisms, are also highly effective[8].
-
Mobile Phase A: Water with an additive (e.g., 10 mM ammonium formate, pH adjusted to 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease it to elute the polar analyte.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative modes to ensure detection of all species.
-
Analysis: Begin with a full scan to identify the molecular ion of your target compound ([M+H]⁺ and [M-H]⁻) and any potential impurities. For quantification, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for higher sensitivity and specificity.
-
Q: I am not seeing my compound elute from the column, or it is eluting in the void volume of my C18 column. What is wrong?
A: This is expected behavior for a highly polar compound on a reversed-phase (C18) column. The compound has minimal interaction with the nonpolar stationary phase. You must switch to a column designed for polar analytes.
-
Solution 1 (Recommended): Use a HILIC column. HILIC utilizes a high organic mobile phase to create an aqueous layer on the polar stationary phase, into which polar analytes can partition, thus enabling retention[8].
-
Solution 2: Use an ion-exchange or mixed-mode column. These columns retain analytes based on ionic interactions, which is ideal for the charged phosphonate and amino groups[9][10].
Q: My peak shape is very poor (broad or tailing). How can I improve it?
A: Poor peak shape is often related to secondary interactions or issues with the mobile phase.
-
Adjust Mobile Phase pH: The ionization state of your compound is critical. Adjust the pH of your mobile phase to ensure a consistent charge state.
-
Check for Metal Contamination: Phosphonates are strong chelating agents and can interact with metal ions in the HPLC system (fittings, frits), leading to tailing[6]. Consider using a system with PEEK tubing or adding a weak chelator like EDTA to your mobile phase.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase conditions. Injecting a sample in a highly aqueous solvent into a HILIC system running at 95% acetonitrile can cause significant peak distortion.
Q: I see many peaks in my mass spectrum, but I'm not sure which ones are impurities. How do I proceed?
A: This requires a systematic approach to data analysis.
Caption: Decision tree for identifying impurities in a mass spectrum.
Elemental Analysis: The Fundamental Composition
Trustworthiness: Elemental Analysis (EA) is a fundamental, bulk analysis technique that provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen (and often phosphorus) in your sample. A pure sample's experimental composition will closely match the theoretical values calculated from its molecular formula. It is a powerful, self-validating check on overall purity and identity.
-
Sample Preparation: The sample must be meticulously dried to remove all traces of residual solvent and water, as these will significantly alter the C, H, and O content. A common method is drying under high vacuum over a desiccant (e.g., P₂O₅) for an extended period.
-
Analysis: Submit the dried sample to a calibrated elemental analyzer.
-
Comparison: Compare the experimental results to the theoretical values. For a pure sample, the experimental percentages should fall within ±0.4% of the theoretical values.
| Element | Theoretical % for C₃H₁₁N₂O₄P | Acceptable Experimental Range |
| Carbon (C) | 21.18% | 20.78% - 21.58% |
| Hydrogen (H) | 6.52% | 6.12% - 6.92% |
| Nitrogen (N) | 16.47% | 16.07% - 16.87% |
| Phosphorus (P) | 18.20% | 17.80% - 18.60% |
Q: My elemental analysis results are off by several percent. What is the most likely cause?
A: The most common culprit is the presence of residual solvent or water. For example, if your sample contains 5% residual water by weight, the hydrogen percentage will be artificially high, and all other elements will be artificially low. Thoroughly dry your sample and repeat the analysis. If the results are still off, it strongly suggests the presence of a significant impurity or that the sample is not the expected compound.
Q: The C, H, and N values are acceptable, but the phosphorus content is low. What could this mean?
A: This could indicate the presence of an impurity that contains C, H, and N but lacks phosphorus. This might be an unreacted organic starting material. Conversely, a high phosphorus reading could suggest contamination with a phosphorus-rich impurity like phosphoric acid. This highlights the importance of using orthogonal techniques; correlate this finding with your ³¹P NMR and LC-MS data.
Part 3: A Validated Approach to Purity Confirmation
Confirming the purity of a sample for drug development or advanced research requires a comprehensive and well-documented strategy. No single piece of data is sufficient. Instead, you must build a cohesive and logical case for purity based on mutually reinforcing evidence from orthogonal techniques.
-
Identity Confirmation (NMR): Use ¹H and ³¹P NMR to confirm that the chemical structure is correct and consistent with 3-(N-Hydroxyamino)propyl Phosphonate.
-
Impurity Profiling (LC-MS): Employ a high-sensitivity LC-MS method (e.g., HILIC-MS) to detect and identify any impurities, even at trace levels. Aim for a purity level of >98% by area normalization, though specific project requirements may vary.
-
Bulk Purity Confirmation (Elemental Analysis): Verify that the elemental composition of the bulk sample matches the theoretical formula within acceptable limits (±0.4%).
-
Final Assessment: If the NMR confirms the structure, the LC-MS shows a single major peak with minimal impurities, and the elemental analysis matches the theory, you can have a high degree of confidence in the purity of your sample. Any discrepancies between these techniques must be investigated and resolved.
By following this rigorous, multi-technique approach, you can ensure the scientific integrity of your work and the trustworthiness of your results.
References
-
Kletetschka, G., et al. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. MDPI. Retrieved February 7, 2026, from [Link]
- Google Patents. (2016). A method to measure phosphonates.
-
Hach. (n.d.). Phosphonate Test Kit. Hach.com. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. Retrieved February 7, 2026, from [Link]
-
Cavano, R. R. (2018). Phosphonate Testing and Reporting. Irohedp.com. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography using conductivity detection. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Phosphonate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Formation of 4,4′-dimethoxytrityl‐C‐phosphonate impurities due to incomplete oxidation/sulfurization. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Analysis for organophosphorus insecticides and metabolites. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022). NMR of phosphorylated compounds. Retrieved February 7, 2026, from [Link]
-
PubMed. (1970). Analysis of compounds containing phosphate and phosphonate by gas-liquid chromatography and mass spectrometry. Retrieved February 7, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved February 7, 2026, from [Link]
-
Manuals.plus. (n.d.). Hach Phosphate, Phosphorus, and Phosphonates Troubleshooting Guide. Retrieved February 7, 2026, from [Link]
-
University of Ottawa. (n.d.). ³¹ Phosphorus NMR. Jcamp.com. Retrieved February 7, 2026, from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Oxford-instruments.com. Retrieved February 7, 2026, from [Link]
-
Waters. (n.d.). Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QUPPe Method and LC-MS/MS. Waters.com. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.com. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. mdpi.com [mdpi.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. WO2016066885A1 - A method to measure phosphonates - Google Patents [patents.google.com]
- 10. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
Optimizing reaction time and temperature for phosphonate synthesis
Topic: Optimizing Reaction Time & Temperature for Phosphonate Synthesis Ticket ID: P-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Phosphonate Synthesis Technical Support Center. I understand you are facing challenges with yield reproducibility and byproduct management in C-P bond formation. In phosphonate synthesis, temperature and time are not merely kinetic parameters; they are the primary switches between thermodynamic product stability and kinetic byproduct formation.
This guide moves beyond standard textbook recipes. We will treat your reaction vessel as a dynamic system where byproduct removal and catalyst integrity dictate the optimal thermal window.
Module 1: The Michaelis-Arbuzov Reaction
The Issue: "My reaction stalls at 60% conversion despite heating at 150°C for 12 hours."
The Root Cause: The Alkyl Halide Trap
The Michaelis-Arbuzov reaction is an
-
The Trap: The generated
competes with the starting alkyl halide ( ) for the phosphite nucleophile. -
Thermal Consequence: Simply increasing temperature without removing
accelerates the formation of mixed phosphonates and polymeric byproducts, not the desired product.
Optimization Protocol: The "Self-Validating" Distillation Loop
Do not run this reaction in a closed pressure vessel unless using specific microwave protocols. Use this open-system approach to validate progress in real-time.
Step-by-Step Workflow:
-
Setup: Equip your flask with a short-path distillation head and a vigorous inert gas sweep (Argon/Nitrogen).
-
Temperature Selection: Set the bath temperature to
.-
Example: If generating Ethyl Bromide (BP ~38°C), run at ~60-70°C initially.
-
Ramping: Only increase to 120-140°C once the low-boiling distillate ceases.
-
-
The Validation Signal: Monitor the collection of the volatile alkyl halide.
-
Rule of Thumb: If distillate collection stops but starting material remains (check
NMR), your temperature is too low to drive the second step (dealkylation).
-
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Product is dark/tarry | Thermal decomposition of phosphite at >150°C. | Switch to Microwave Synthesis (see Module 4) or Continuous Flow to reduce residence time. |
| Unexpected Vinyl Phosphate | Perkow Reaction competition.[1] | This occurs with |
| Stalled Conversion | Trapped Alkyl Halide byproduct. | Apply partial vacuum or increase inert gas sparging to strip the byproduct. |
Visual Logic: The Arbuzov Feedback Loop
Figure 1: The Arbuzov efficiency relies entirely on the removal of the byproduct (R'X). Failure to remove it leads to a stalled equilibrium or side reactions.
Module 2: Metal-Catalyzed Cross-Coupling (Hirao Reaction)
The Issue: "I see Palladium black precipitating after 1 hour, and the yield is poor."
The Root Cause: Catalyst Thermal Death
In Hirao coupling (Pd-catalyzed P-C bond formation), there is a delicate balance. High temperature is required to break the
Optimization Protocol: The "Induction" Method
Recent kinetic studies suggest an induction period is required for the active catalyst species to form from
-
Pre-Activation (The "Cook-in"): Heat the catalyst and the aryl halide without the phosphite for 10-15 minutes at 60-80°C.
-
Slow Addition: Add the H-phosphonate dropwise. This prevents the P(III) species from overwhelming the metal center and acting as a reducing agent, which precipitates Pd(0).
-
Additives: Add 10 mol% Sodium Iodide (NaI) .
Troubleshooting FAQ
| Question | Technical Insight |
| Why is my catalyst dying? | |
| Can I run this at Room Temp? | Generally, no. The oxidative addition into C-P bonds usually requires |
Module 3: Hydrophosphonylation (Pudovik Reaction)
The Issue: "My product forms but disappears or reverts upon workup."
The Root Cause: The Retro-Pudovik Equilibrium
The Pudovik reaction (addition of P-H to Carbonyls/Imines) is reversible. High temperatures favor the reverse reaction (dissociation back to starting materials), especially under basic conditions.
Optimization Protocol: Kinetic vs. Thermodynamic Control
-
Low Temperature (0°C to 25°C): Favors the Kinetic Product (
-hydroxy phosphonate).-
Action: Run cool with a catalytic base (DBU/TEA). Quench immediately with dilute acid to "lock" the product before heating for workup.
-
-
High Temperature (>80°C): Favors the Thermodynamic Rearrangement (Phospha-Brook).
-
Warning: If you heat a Pudovik product in the presence of base, it will often rearrange to a phosphate (P-O-C bond) rather than a phosphonate (P-C bond).
-
Visual Logic: The Thermal Energy Landscape
Figure 2: Temperature acts as a selector switch. Low T preserves the C-P bond; High T triggers rearrangement or dissociation.
Module 4: Advanced Optimization (Microwave & Flow)
When batch optimization fails, the physics of heat transfer must be altered.
Comparative Optimization Matrix
| Feature | Batch Synthesis | Microwave Synthesis | Continuous Flow |
| Heat Transfer | Slow (Convection) | Instant (Dielectric Heating) | Rapid (High Surface Area) |
| Reaction Time | Hours (12-24h) | Minutes (5-20m) | Minutes (Residence Time) |
| Best For | Large scale, slow kinetics | Screening, difficult substrates | Hazardous intermediates, Scale-up |
| Key Advantage | Simple setup | Superheating solvents above BP without pressure vessels. | Precise control of residence time to prevent decomposition. |
Recommendation: For stubborn Arbuzov reactions, Microwave synthesis is the gold standard for optimization. It allows you to reach 180°C in seconds, driving the reaction to completion before thermal decomposition of the labile starting materials can occur.
References
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.
-
Keglevich, G., et al. (2011). Microwave-assisted synthesis of organophosphorus compounds. Current Organic Chemistry.
-
Hirao, T., et al. (1981).[4] New applications of palladium-catalyzed reactions for the synthesis of organophosphorus compounds. Synthesis.
-
Organic Chemistry Portal. Arbuzov Reaction Mechanism and Optimization.
-
Rádai, Z., & Keglevich, G. (2018).[9] Synthesis and Reactions of α-Hydroxyphosphonates (Pudovik Reaction). Molecules, 23(6), 1493.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Hirao coupling - Wikipedia [en.wikipedia.org]
- 5. aragen.com [aragen.com]
- 6. kilolabs.com [kilolabs.com]
- 7. Reversibility and irreversibility in the temperature denaturation of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Common pitfalls in handling phosphonate reagents
Welcome to the Technical Support Center for phosphonate reagents. This guide is designed for researchers, scientists, and professionals in drug development who utilize phosphonate-based chemistries. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, grounded in established chemical principles and field-tested experience. This resource is structured to help you anticipate and troubleshoot common challenges, ensuring the integrity and success of your experiments.
Section 1: Troubleshooting Guide - A Proactive Approach to Common Pitfalls
This section addresses specific issues that can arise during the synthesis, handling, and use of phosphonate reagents. The question-and-answer format is designed to provide direct solutions to common problems.
Synthesis & Reaction Control
Question 1: My Michaelis-Arbuzov reaction is giving low yields and multiple byproducts. What's going wrong?
Answer: Low yields in the Michaelis-Arbuzov reaction are a frequent issue, often stemming from side reactions or suboptimal conditions. The primary side reaction to consider is the further reaction of the desired phosphonate product with the alkyl halide byproduct, leading to a complex mixture.[1]
-
Causality: The reaction mechanism involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[2] If the generated alkyl halide from the phosphite is reactive, it can compete with your starting alkyl halide, leading to undesired products.
-
Troubleshooting Steps:
-
Choice of Phosphite: Employ a trialkyl phosphite that produces a volatile and less reactive alkyl halide byproduct. For instance, using trimethyl phosphite will generate methyl iodide, which is volatile and can be removed more easily from the reaction mixture.[1] For reactions with aliphatic alcohols, triisopropyl phosphite may offer better yields compared to triethyl phosphite due to reduced side reactions.[1]
-
Temperature Control: The Arbuzov reaction is often exothermic. Running the reaction at an elevated temperature can promote side reactions. It's crucial to control the temperature, especially during the initial addition of reagents.
-
Alternative Catalysis: For challenging substrates, particularly secondary and tertiary alkyl halides, consider alternative methods. A photoredox-catalyzed radical-based Arbuzov reaction has been developed that proceeds at room temperature with good functional group tolerance.[3] Lewis acid catalysis or microwave irradiation can also enhance yields and shorten reaction times.[1]
-
Question 2: I'm struggling with the formation of my phosphonate carbanion for a Horner-Wadsworth-Emmons (HWE) reaction. What are the critical factors?
Answer: The successful deprotonation of a phosphonate ester to form the reactive carbanion is the cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction.[4] Several factors can impede this crucial step.
-
Causality: The acidity of the α-proton on the phosphonate is key. This is influenced by the electron-withdrawing groups attached to the carbon. The choice of base and solvent also plays a critical role in achieving complete and clean deprotonation.
-
Troubleshooting Steps:
-
Base Selection: The base must be strong enough to fully deprotonate the phosphonate. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). The pKa of your phosphonate will dictate the appropriate base.
-
Solvent Purity: Ensure your solvent is anhydrous. Protic impurities like water or alcohols will quench the strong base and the phosphonate carbanion.
-
Temperature of Deprotonation: Many strong bases require low temperatures (e.g., -78 °C for LDA) to prevent side reactions. However, for some phosphonates, warming the reaction mixture slightly may be necessary to achieve full deprotonation. Monitor your reaction by TLC to determine the optimal conditions.
-
Stabilization of the Carbanion: Phosphonate carbanions are stabilized by electron-withdrawing groups, which makes them more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[5]
-
Stability and Handling
Question 3: I suspect my phosphonate ester is hydrolyzing during workup. How can I prevent this?
Answer: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can significantly impact your yield of the desired ester.[1][6]
-
Causality: The phosphorus center is electrophilic and can be attacked by water, leading to the cleavage of the P-O ester bonds to form the corresponding phosphonic acid.[7][8]
-
Preventative Measures:
-
Maintain Neutral pH: During aqueous workup, use a saturated solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to wash the organic layer, rather than strong acids or bases.
-
Anhydrous Conditions: Ensure all solvents and reagents used in the reaction are dry to minimize the presence of water.[1]
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Perform your workup at room temperature or below if your compound is particularly sensitive.
-
Question 4: What are the best practices for storing and handling pyrophoric phosphonate reagents?
Answer: Some phosphonate precursors and related phosphorus compounds can be pyrophoric, meaning they can ignite spontaneously on contact with air.[9][10] Safe handling is paramount.
-
Core Principles for Safe Handling:
-
Inert Atmosphere: Always handle pyrophoric reagents under an inert atmosphere of nitrogen or argon, using a glovebox or Schlenk line techniques.[9][11]
-
Proper Storage: Store pyrophoric materials away from flammable and combustible materials.[12] Original manufacturer's containers, often within a secondary metal can, are ideal.[12] If the original container is not resealable, store it in a desiccator under an inert atmosphere.[12]
-
Personal Protective Equipment (PPE): At a minimum, wear a fire-resistant lab coat (e.g., Nomex), safety glasses, and gloves.[12] It is recommended to wear leather or Kevlar gloves underneath nitrile gloves for added fire protection.[12]
-
Small Quantities: Purchase and use the smallest amount of pyrophoric reagent necessary for your work.[12]
-
Emergency Preparedness: Have an appropriate fire extinguisher readily available. A Class D fire extinguisher is typically required for combustible metal fires, which can be a risk with certain organometallic reagents used in conjunction with phosphonates.
-
Purification and Analysis
Question 5: I'm having difficulty purifying my phosphonate product by column chromatography. What are some common issues and solutions?
Answer: Phosphonate esters and phosphonic acids can be challenging to purify by silica gel chromatography due to their polarity.
-
Causality: The polar phosphonyl group (P=O) can interact strongly with the silica gel, leading to tailing, poor separation, and sometimes, decomposition on the column.
-
Troubleshooting Chromatography:
-
Solvent System Modification:
-
For phosphonate esters, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.
-
To reduce tailing, a small amount of a more polar solvent like methanol or isopropanol can be added to the eluent.
-
For very polar phosphonates, reverse-phase chromatography may be a better option.
-
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification.
-
Distillation: For volatile, thermally stable phosphonate esters, distillation under reduced pressure can be effective.
-
-
Question 6: How can I accurately quantify the concentration of my phosphonate solution?
Answer: There are several methods for determining the concentration of phosphonates, each with its own advantages and limitations.
-
Analytical Techniques:
-
UV Photochemical Oxidation Method: This technique involves the photochemical oxidation of the phosphonate to orthophosphate, which can then be determined colorimetrically using the Ascorbic Acid method. This method is rapid, relatively free from interferences, and suitable for both lab and field use.
-
Thorium Titration: This method involves titrating the phosphonate-containing sample with a thorium nitrate solution in the presence of an indicator like xylenol orange.[13] The thorium forms a stable complex with the phosphonate.[13]
-
| Analytical Method | Principle | Advantages | Considerations |
| UV Photochemical Oxidation | Oxidation of phosphonate to orthophosphate, followed by colorimetric detection. | Rapid, sensitive, and relatively interference-free. | Requires a UV lamp and spectrophotometer. |
| Thorium Titration | Formation of a stable complex between thorium and the phosphonate, with a colorimetric endpoint.[13] | Direct measurement, can be performed with standard lab equipment. | Can be subject to interferences from other metal ions.[13] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction?
A1: Both are olefination reactions that convert carbonyl compounds to alkenes. The key difference lies in the phosphorus reagent used. The Wittig reaction employs a phosphonium ylide, while the HWE reaction uses a phosphonate carbanion.[5] The phosphonate carbanion in the HWE reaction is generally more nucleophilic and less basic than the Wittig ylide, and the reaction often provides better stereoselectivity, typically favoring the (E)-alkene.[4] Additionally, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during workup than the triphenylphosphine oxide produced in the Wittig reaction.[4]
Q2: Can I use the Michaelis-Arbuzov reaction to synthesize aryl phosphonates?
A2: The classical Michaelis-Arbuzov reaction is generally not suitable for the synthesis of aryl phosphonates from aryl halides due to the lower reactivity of the sp²-hybridized carbon of the aryl halide towards nucleophilic attack. However, palladium-catalyzed versions of the Michaelis-Arbuzov reaction have been developed that efficiently couple triaryl phosphites with aryl iodides to furnish aryl phosphonates.[14]
Q3: My phosphonate reagent appears to have degraded over time. What are the signs of degradation and how can I test its purity?
A3: Phosphonate esters can degrade, primarily through hydrolysis.[6] Signs of degradation include a change in physical appearance (e.g., cloudiness in a liquid) or a decrease in performance in reactions. The primary method to assess purity is through ³¹P NMR spectroscopy. A pure phosphonate ester will show a single characteristic peak, while the presence of the corresponding phosphonic acid or other phosphorus-containing impurities will result in additional peaks.
Q4: What is the role of the oxaphosphetane intermediate in the HWE reaction?
A4: The oxaphosphetane is a key, albeit often unstable, four-membered ring intermediate formed from the reaction of the phosphonate carbanion with the carbonyl compound.[15][16] The stereochemistry of the final alkene product is determined by the relative stability of the diastereomeric oxaphosphetane intermediates and the subsequent stereospecific elimination of the phosphate byproduct.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the olefination of an aldehyde with a phosphonate ester.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the phosphonate ester in anhydrous THF to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Addition of Carbonyl: Cool the resulting solution of the phosphonate carbanion to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagrams
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Caption: Michaelis-Arbuzov Reaction Mechanism.
References
-
A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. PubMed. Available at: [Link]
-
Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. Available at: [Link]
-
The Safe Use of Pyrophoric Reagents. Columbia University Research. Available at: [Link]
-
Phosphonate. Wikipedia. Available at: [Link]
-
A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. ACS Publications. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Grokipedia. Available at: [Link]
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]
-
(PDF) Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. ResearchGate. Available at: [Link]
-
New synthesis and reactions of phosphonates. Iowa Research Online. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. Available at: [Link]
-
Phosphonate Testing and Reporting from ROBERT R. CAVANO. irohedp. Available at: [Link]
-
Chemistry Explained: Phosphonates. Hach Support. Available at: [Link]
- Methods for the synthesis of phosphonate esters. Google Patents.
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. Available at: [Link]
-
(PDF) Phosphonic acid: preparation and applications. ResearchGate. Available at: [Link]
-
Phosphonates. Hach. Available at: [Link]
-
Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]
-
Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety. Available at: [Link]
-
Radical Arbuzov Reaction. CCS Chemistry. Available at: [Link]
-
Safety Data Sheet Product name: PHOSPHONATE REAGENT P1/4. Lupin Systems. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scioninstruments.com [scioninstruments.com]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Phosphonate Testing and Reporting from ROBERT R. CAVANO - irohedp [irohedp.com]
- 14. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 15. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Phosphonate Inhibitor Bioavailability
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Bioavailability Enhancement of Phosphonate Inhibitors Ticket ID: PHOS-BIO-001
Introduction: The Phosphonate Paradox
Phosphonate inhibitors are chemically stable isosteres of phosphates, offering resistance to phosphatase hydrolysis. However, their therapeutic potential is often crippled by the Phosphonate Paradox : the very feature that grants them potency—the dianionic phosphonic acid group (
This support guide addresses the critical "permeability vs. solubility" trade-off. We provide field-proven protocols for prodrug synthesis, stability troubleshooting, and formulation strategies to convert your impermeable lead compound into a bioavailable drug candidate.
Module 1: Prodrug Design & Synthesis Support
Service Desk: ProTide Technology
Context: ProTide (Pronucleotide) technology masks the phosphonate with an aromatic group and an amino acid ester, facilitating passive diffusion and intracellular enzymatic activation.[1]
Q: My ProTide synthesis yields a diastereomeric mixture. Does stereochemistry matter, and how do I separate them?
A: Yes, stereochemistry at the phosphorus atom is critical.
-
Causality: The activation of ProTides relies on enzymes like Cathepsin A or Carboxypeptidase Y . These enzymes often exhibit stereoselectivity, processing the
isomer at a significantly different rate than the isomer. A mixture can lead to erratic pharmacokinetic (PK) profiles. -
Resolution Protocol:
-
Crystallization: Often, one diastereomer crystallizes preferentially from non-polar solvents (e.g., hexane/ethyl acetate mixtures).
-
Chiral Chromatography: If crystallization fails, use chiral HPLC/SFC.
-
Stereoselective Synthesis: Use chiral auxiliaries or catalysts (e.g., amino acid ester salts) during the coupling step to induce diastereoselectivity.
-
Q: I see no antiviral/antitumor activity in cell culture, but the free phosphonate is potent in cell-free assays. Why?
A: This suggests a failure in the intracellular activation pathway . The ProTide is likely entering the cell but not releasing the active payload.
-
Troubleshooting Steps:
-
Check Enzyme Expression: Verify your cell line expresses the necessary esterases (e.g., Cathepsin A). Some cancer lines have downregulated esterase activity.
-
Analyze Metabolites: Perform an intracellular stability assay. If you see the accumulation of the "alanine metabolite" (intermediate) but no free phosphonate, the phosphoramidase step (P-N bond cleavage) is the bottleneck.
-
Service Desk: Acyloxyalkyl Esters (POM/POC)
Context: Pivaloyloxymethyl (POM) and Isopropyloxycarbonyloxymethyl (POC) are labile esters that mask the negative charge.
Q: My bis-POM prodrug disappears rapidly in plasma (
min). Is this normal?
A: Yes, bis-POM prodrugs are notoriously unstable in plasma due to high non-specific esterase activity.
-
Implication: While they improve oral absorption, they may hydrolyze before reaching the target tissue, releasing the charged parent drug into the bloodstream where it cannot enter cells.
-
Solution: Switch to a HepDirect strategy (targets liver CYP3A4) or a ProTide (more stable in plasma) if systemic distribution is required.
Module 2: Visualization & Mechanism
Pathway Diagram: ProTide Metabolic Activation
Understanding the specific cleavage steps is vital for troubleshooting "inactive" prodrugs.
Caption: Figure 1. The ProTide activation cascade.[2][3] Failure at Step 1 (Esterase) or Step 4 (Phosphoramidase) results in loss of potency.
Module 3: Experimental Protocols
Protocol A: Metabolic Stability Assay (S9 Fraction)
Purpose: To determine if your prodrug is stable enough to survive first-pass metabolism or if it is being activated as intended.
Reagents:
-
Liver S9 fraction (Human/Rat/Mouse)
-
NADPH regenerating system (for CYP-mediated activation, e.g., HepDirect)
-
Phosphate buffer (pH 7.4)
-
Internal Standard (e.g., Tolbutamide)
Procedure:
-
Preparation: Thaw S9 fraction on ice. Dilute to 1 mg protein/mL in phosphate buffer.
-
Pre-incubation: Incubate 90 µL of S9 mix at 37°C for 5 minutes.
-
Initiation: Add 10 µL of prodrug stock (10 µM final concentration).
-
Note: If testing HepDirect or oxidative activation, add NADPH regenerating system here.
-
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 150 µL ice-cold acetonitrile containing the Internal Standard to stop the reaction.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS. Monitor for:
-
Loss of Parent Prodrug.
-
Appearance of Intermediate Metabolites (refer to Figure 1).[4]
-
Appearance of Free Phosphonate.
-
Protocol B: Solubility Screening for Lipid Formulations
Purpose: For phosphonates that are lipophilic but poorly water-soluble (Class II/IV), a Self-Emulsifying Drug Delivery System (SEDDS) can enhance bioavailability.
Step-by-Step:
-
Excipient Selection: Select a range of oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-solvents (e.g., PEG 400).
-
Saturation Solubility:
-
Add excess prodrug to 1 mL of each excipient in a glass vial.
-
Vortex and heat to 37°C for 24 hours to ensure equilibrium.
-
Centrifuge to remove undissolved solid.
-
Quantify dissolved drug via HPLC.
-
-
Miscibility Test: Mix the highest-solubility oil and surfactant in various ratios (e.g., 1:1, 1:2). Check for phase separation.
-
Dispersion Test: Add the pre-concentrate to water (1:100 dilution). A clear or slightly bluish emulsion indicates a successful SMEDDS/SNEDDS.
Module 4: Toxicology & Safety Data
Warning: Prodrug moieties are not inert. They release byproducts upon activation.
| Prodrug Class | Masking Group | Toxic Byproduct | Risk Mitigation Strategy |
| POM / POC | Pivaloyloxymethyl | Pivalic Acid | Pivalic acid sequesters free carnitine, leading to hypocarnitinemia. Action: Monitor carnitine levels; consider carnitine supplementation for chronic dosing. |
| POM / POC | Formaldehyde Linker | Formaldehyde | Generally low risk at therapeutic doses, but relevant for high-dose tox studies. |
| ProTide | Phenol / Amino Acid | Phenol | Phenol is corrosive/toxic. Action: Ensure the phenol leaving group is unsubstituted or has safe substitution patterns. |
| HepDirect | Aryl-1,3-propanyl | Aryl Vinyl Ketone | Reacts with glutathione (GSH). Action: Monitor liver GSH levels to prevent oxidative stress. |
Module 5: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for identifying the root cause of poor bioavailability.
References
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Link
-
Hecker, S. J., & Erion, M. D. (2008).[1] Prodrugs of Phosphates and Phosphonates.[1][4][5][6][7] Journal of Medicinal Chemistry. Link
-
Erion, M. D., et al. (2004).[4][8] Design, Synthesis, and Characterization of a Series of Cytochrome P450 3A-Activated Prodrugs (HepDirect Prodrugs) Useful for Targeting Phosph(on)ate-Based Drugs to the Liver.[9] Journal of the American Chemical Society. Link
-
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Link
-
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[10][11] Nature Reviews Drug Discovery. Link
Sources
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs) useful for targeting phosph(on)ate-based drugs to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
Troubleshooting mass spectrometry of phosphonate compounds
Status: Online | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting LC-MS/MS of Phosphonic Acids & Organophosphonates
Welcome to the Technical Support Hub
From the Desk of the Senior Application Scientist: Phosphonates (containing C-PO(OH)₂ groups) are notoriously difficult to analyze. If you are experiencing void volume elution , severe peak tailing , or poor sensitivity , you are not alone. These molecules behave like "sticky ghosts"—they are too polar for standard C18 retention and acidic enough to bind irreversibly to the stainless steel in your LC flow path.
This guide bypasses generic advice. We focus on the specific physicochemical mechanisms causing your failure modes: hydrophilicity and metal chelation .
Quick Diagnostic: What is your primary failure mode?
| Symptom | Root Cause | Recommended Protocol |
| No Retention (tR ≈ t0) | Compound is too polar for C18. | Switch to HILIC-Z or Ion-Pairing. |
| Broad/Tailing Peaks | Interaction with active metal sites (Fe). | System Passivation (Medronic Acid).[1][2] |
| Low Sensitivity | Poor ionization in ESI(-). | Derivatization (TMS-Diazomethane).[3] |
| Rt Shifts/Hysteresis | HILIC water layer instability. | Sample Diluent Matching . |
Module 1: Chromatography & Retention
Q: Why do my phosphonates elute in the void volume on C18?
A: Phosphonic acids are highly hydrophilic (logP < 0). On a standard C18 column, the "solvophobic effect" is insufficient to drive them into the stationary phase.
The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC) Do not use standard silica HILIC.[4] Phosphonates require a Zwitterionic (Z-HILIC) phase to provide both electrostatic interaction and a stable water-enriched layer.
Standard Operating Procedure (SOP): Z-HILIC Setup
-
Column: Agilent Poroshell 120 HILIC-Z or Phenomenex Luna Polar Pesticides.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH ensures the phosphonate is fully deprotonated (
), maximizing interaction with the cationic quaternary amine on the zwitterionic phase. -
Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water (pH 9.0).
-
Gradient: Start at 100% B (High Organic). Ramp to 60% B.
-
Critical Step (Sample Diluent): You MUST dissolve your sample in 70-80% Acetonitrile. Injecting a 100% aqueous sample into a HILIC column destroys the water layer at the head of the column, causing split peaks.
Visualizing the Method Selection Process
Use this decision tree to select the correct separation mode based on your analyte's properties.
Figure 1: Decision tree for selecting the chromatographic mode. Note that HILIC is preferred over Ion-Pairing to avoid permanent system contamination.
Module 2: Peak Shape & Metal Chelation
Q: My peaks are tailing severely or disappearing completely at low concentrations. Why?
A: This is the "Lewis Acid" problem. Phosphonate groups are strong Lewis bases. They chelate with Lewis acid sites (Iron, Chromium) on the stainless steel surfaces of your LC pump, tubing, and column frits.
The Fix: System Passivation with Medronic Acid You must mask these metal sites. While EDTA is a common chelator, it suppresses MS ionization.[1] Medronic Acid (InfinityLab Deactivator) is the industry standard for LC-MS because it binds to metal sites without suppressing your analyte signal.
Protocol: Medronic Acid Passivation
-
Concentration: Add medronic acid to Mobile Phase A and B to a final concentration of 5 µM (approx. 0.1% of stock solution).
-
Hardware: Replace stainless steel capillaries with PEEK or PEEK-lined steel where possible.
-
Warning: Do not use >10 µM medronic acid, or you will begin to suppress your analyte's ionization.
Mechanism of Action: Chelation vs. Passivation
Figure 2: Mechanism of Medronic Acid. It acts as a sacrificial shield, binding to active iron sites on the column walls so your phosphonate analyte can pass through to the detector.
Module 3: Sensitivity & Derivatization
Q: I can retain the peak, but ESI(-) sensitivity is too low. Can I use Positive Mode?
A: Native phosphonates ionize poorly in ESI(+) because the phosphate group wants to be negative. To use the more sensitive ESI(+) mode, you must neutralize the acidic protons via derivatization .
Protocol: Methylation with TMS-Diazomethane This reaction converts phosphonic acids into their methyl esters, making them hydrophobic (better retention) and capable of protonation in ESI(+).
-
Reagent: Trimethylsilyldiazomethane (TMSCHN₂) (2 M in hexanes).
-
Solvent: Methanol (MeOH).
-
Reaction: Mix Sample (50 µL) + MeOH (50 µL) + TMSCHN₂ (50 µL).
-
Incubate: Room temperature for 30 minutes.
-
Quench: Add 10 µL Formic Acid.
-
Result: Analyte is now a methyl-phosphonate ester. Analyze using standard C18 / ESI(+).
Pros/Cons of Derivatization:
-
Pro: Increases sensitivity by 10-100x.
-
Pro: Allows use of standard C18 columns.
-
Con: Adds a sample prep step.
-
Con: TMSCHN₂ is toxic and potentially explosive; handle in a fume hood.
Comparison of Techniques
| Feature | HILIC (Native) | Ion-Pairing (IP-RP) | Derivatization (TMS) |
| Retention Mechanism | Partitioning (Water Layer) | Charge Neutralization | Hydrophobic Interaction |
| Column Type | Zwitterionic / Amide | C18 | C18 |
| MS Mode | Negative ESI(-) | Negative ESI(-) | Positive ESI(+) |
| Sensitivity | Moderate | Low (Suppression) | High |
| Robustness | Low (Diluent sensitive) | Moderate | High |
| System Cleanliness | High | Dirty (Reagents stick) | High |
References & Further Reading
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. (Discusses Zwitterionic phases and medronic acid).
-
Hsiao, J. J., et al. (2018). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Analytical Chemistry.[1][5][6][7][8][9][10] (The definitive paper on passivation).
-
Phenomenex. (2021).[5] LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. (Application note on specific gradients).
-
Al-Tameemi, M., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids.[11][12] (Protocol for derivatization).[3]
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Phosphonic Acid in Water by LC | Phenomenex [phenomenex.com]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: 3-(N-Hydroxyamino)propyl Phosphonate vs. Established DXR Inhibitors
Executive Summary
This guide provides a rigorous technical comparison between 3-(N-Hydroxyamino)propyl Phosphonate (3-HPP) —the deacetylated core scaffold—and its N-acyl derivatives, Fosmidomycin and FR-900098 .
While 3-HPP represents the fundamental pharmacophore for targeting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC) in the non-mevalonate (MEP) pathway, it is frequently misunderstood as being functionally equivalent to its derivatives. This guide clarifies that 3-HPP serves primarily as a mechanistic control or synthetic precursor , exhibiting significantly reduced inhibitory potency compared to the N-formyl (Fosmidomycin) and N-acetyl (FR-900098) analogs. We analyze the structural reasons for this disparity, focusing on metal chelation dynamics and lipophilicity, and provide a validated protocol for quantifying these differences in vitro.
Mechanistic Context: The MEP Pathway
The target enzyme, DXR, catalyzes the rate-limiting step in the MEP pathway, converting 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[1] This pathway is essential for Gram-negative bacteria (e.g., E. coli, P. aeruginosa) and apicomplexan parasites (e.g., Plasmodium falciparum), but is absent in humans, making it an ideal therapeutic target.
Pathway Visualization
The following diagram illustrates the critical intervention point of phosphonate inhibitors within the MEP pathway.
Figure 1: The Non-Mevalonate Pathway.[2] DXR is the obligate target for 3-(N-Hydroxyamino)propyl phosphonates, blocking the conversion of DXP to MEP.
Comparative Analysis: 3-HPP vs. N-Acyl Alternatives[3]
The structural distinction lies in the capping of the nitrogen atom. Fosmidomycin and FR-900098 possess an acyl group (formyl and acetyl, respectively) which is critical for stabilizing the "cis" conformation required for optimal metal chelation in the DXR active site. 3-HPP lacks this group, resulting in a flexible amine that binds with significantly lower affinity.
Table 1: Physicochemical and Biological Comparison
| Feature | 3-(N-Hydroxyamino)propyl Phosphonate (The Topic) | Fosmidomycin (Standard) | FR-900098 (Alternative) |
| Chemical Structure | Deformyl/Deacetylated Core | N-Formyl derivative | N-Acetyl derivative |
| CAS Number | 66508-37-0 (Generic/Salt dependent) | 66508-53-0 | 196850-48-5 |
| DXR Inhibition ( | Micromolar range ( | Nanomolar range ( | Sub-nanomolar ( |
| Binding Mode | Bidentate chelation (Weak) | Bidentate chelation (Strong) | Bidentate chelation (Strong) |
| Lipophilicity (LogP) | Very Low (Highly Polar) | -1.7 (Polar) | -0.8 (Slightly better) |
| Cellular Permeability | Poor | Poor (Requires GlpT transporter) | Moderate (Improved) |
| Primary Application | Synthetic intermediate; Negative control | Clinical candidate (Malaria) | Lead compound (Optimization) |
Deep Dive: The "N-Acyl Switch" Hypothesis
The superior performance of Fosmidomycin and FR-900098 over 3-HPP is driven by the Retro-Hydroxamate geometry.
-
Fosmidomycin/FR-900098: The carbonyl oxygen of the N-acyl group and the N-hydroxy oxygen form a tight chelating claw around the active site
or . -
3-HPP: Lacking the carbonyl oxygen, 3-HPP relies solely on the hydroxylamine group. It cannot effectively displace the water molecules coordinated to the metal ion with the same entropy-favored dynamics as the N-acyl analogs.
Experimental Protocol: Validating Inhibition Potency
To objectively compare 3-HPP against Fosmidomycin, researchers must utilize a spectrophotometric assay tracking the oxidation of NADPH. This protocol is self-validating: if the absorbance decrease (340 nm) does not slow down significantly with 3-HPP compared to Fosmidomycin, the hypothesis of lower affinity is confirmed.
Reagents Required[1][2][3][4][5]
-
Enzyme: Recombinant E. coli or P. falciparum DXR (IspC).
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced).[2]
-
Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM
(or ). -
Inhibitors: 3-HPP (Test), Fosmidomycin (Positive Control).
Step-by-Step Workflow
-
Preparation:
-
Prepare a master mix containing Buffer,
(1 mM final), and NADPH (0.15 mM final). -
Aliquot enzyme (DXR) to a final concentration of 50–100 nM.
-
Incubate enzyme with varying concentrations of inhibitor (0 nM to 10
M) for 10 minutes at 25°C. Note: Pre-incubation is critical for slow-binding inhibitors like Fosmidomycin.
-
-
Initiation:
-
Start the reaction by adding DXP (Substrate) to a final concentration equal to its
(typically ~50 M).
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm continuously for 10 minutes using a UV-Vis spectrophotometer or plate reader.
-
The slope of the linear portion represents the initial velocity (
).
-
-
Data Analysis:
-
Plot fractional activity (
) against log[Inhibitor]. -
Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves.
-
Expected Results
-
Fosmidomycin: Sharp inhibition curve with IC50 ~30–100 nM.
-
3-HPP: Shifted curve with IC50 in the high micromolar range, demonstrating the necessity of the formyl group.
Structural Logic & Binding Diagram
The following diagram details the Structure-Activity Relationship (SAR) logic that researchers should use when selecting between these compounds.
Figure 2: SAR Logic flow. The transition from the 3-HPP core to active drugs requires N-acylation to enable effective metal chelation.
References
-
Jomaa, H., et al. (1999). Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs. Science, 285(5433), 1573-1576.
-
Knak, T. J., et al. (2025). Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities. Pharmaceuticals.[2][3][4][5][6][7][8]
-
Kurz, T., et al. (2013). Alpha-heteroatom derivatized analogues of 3-(acetylhydroxyamino)propyl phosphonic acid (FR900098) as antimalarials.[9] Journal of Medicinal Chemistry.
-
Proteau, P. J. (2004). 1-Deoxy-D-xylulose 5-phosphate reductoisomerase: an overview. Bioorganic Chemistry.
-
Dowd, C. S., et al. (2016). Structure–Activity Relationships of the MEPicides: N-Acyl and O-Linked Analogs of FR900098 as Inhibitors of Dxr.[9] ACS Infectious Diseases.[9]
Sources
- 1. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
3-(N-Hydroxyamino)propyl Phosphonate vs bisphosphonates in bone resorption studies
This guide provides an in-depth technical comparison between 3-(N-Hydroxyamino)propyl Phosphonate (3-HPP) and Bisphosphonates (BPs) in the context of bone resorption studies.
Executive Summary
This guide contrasts the established "Gold Standard" (Bisphosphonates) with a specific mechanistic probe (3-HPP).
-
Bisphosphonates (e.g., Alendronate, Zoledronate): Characterized by a P-C-P backbone. They bind avidly to hydroxyapatite (mineral phase) and inhibit osteoclast function via the mevalonate pathway (FPPS inhibition).
-
3-(N-Hydroxyamino)propyl Phosphonate (3-HPP): Characterized by a single phosphonate (P-C) group and a hydroxamic acid moiety (-NHOH). This compound functions primarily as a metalloproteinase (MMP) inhibitor or a mechanistic probe for the organic matrix degradation phase, distinct from the mineral-targeting action of bisphosphonates.
Mechanistic Divergence: Mineral vs. Matrix
The core distinction lies in the target phase of bone resorption: Demineralization (Mineral Phase) vs. Proteolysis (Organic Phase).
Bisphosphonates: The "Bone Hook" & Metabolic Poison
-
Structure: Two phosphonate groups attached to a single carbon (Geminal).
-
Mechanism:
-
Physicochemical: The P-C-P structure acts as a "bone hook," chelating Calcium ions in hydroxyapatite with extreme affinity (
). -
Cellular: Upon acidification of the resorption lacuna, BPs are released and endocytosed by osteoclasts.
-
Molecular Target: Nitrogen-containing BPs inhibit Farnesyl Pyrophosphate Synthase (FPPS) , blocking protein prenylation (Ras/Rho signaling), leading to cytoskeletal collapse and apoptosis.
-
3-(N-Hydroxyamino)propyl Phosphonate (3-HPP): The Matrix Probe
-
Structure: A single phosphonate group (weak bone affinity) + a Hydroxamic acid group (Strong metal chelator, specifically Zinc).
-
Mechanism:
-
Physicochemical: The single phosphonate provides only weak/transient binding to bone mineral compared to BPs.
-
Molecular Target: The hydroxamic acid moiety is a potent chelator of the catalytic Zinc ion in Matrix Metalloproteinases (MMPs) (e.g., MMP-9) and Cathepsins .
-
Physiological Role: It blocks the degradation of Type I Collagen (the organic scaffold) without necessarily stopping the acidification/demineralization process.
-
Visualization of Signaling Pathways
The following diagram illustrates the divergent pathways targeted by BPs (Mevalonate Pathway) versus 3-HPP (Matrix Degradation/MMP Pathway).
Caption: Figure 1. Divergent inhibition mechanisms. BPs (Red) target intracellular metabolism (FPPS) via mineral binding. 3-HPP (Green) targets extracellular matrix degradation via metalloenzyme inhibition.
Experimental Comparison & Data Analysis
Table 1: Comparative Profile in Bone Resorption Assays
| Feature | Bisphosphonates (e.g., Alendronate) | 3-(N-Hydroxyamino)propyl Phosphonate |
| Primary Target | FPPS (Intracellular) | MMPs / Metalloenzymes (Extracellular/Intracellular) |
| Bone Affinity ( | High (Micromolar range) | Low (Millimolar range) |
| Resorption Pit Phenotype | Absent/Small: Total suppression of pit formation. | Shallow/Ghost: Mineral is removed, but collagen matrix remains (Demineralized Bone Matrix). |
| Osteoclast Survival | Significantly Reduced (Apoptosis). | Generally Unaffected (unless high conc. toxicity). |
| Reversibility | Irreversible (due to bone embedding). | Reversible (washout restores enzyme activity). |
| Experimental Use | Drug Efficacy Standard. | Mechanistic Probe for Matrix Degradation. |
Detailed Experimental Protocols
To scientifically validate the difference between these two compounds, you must use an assay that distinguishes mineral release from matrix degradation .
Protocol A: The Hydroxyapatite Binding Assay (Validation of "Bone Hook")
Purpose: To demonstrate the superior bone-binding affinity of BPs over 3-HPP.
-
Preparation:
-
Suspend 10 mg of synthetic Hydroxyapatite (HAP) beads in 1 mL of binding buffer (50 mM Tris-HCl, pH 7.4).
-
Prepare 100 µM solutions of Alendronate (Control) and 3-HPP.
-
-
Incubation:
-
Add test compounds to HAP suspension. Incubate for 1 hour at 37°C with rotation.
-
-
Separation:
-
Centrifuge at 10,000 x g for 5 mins. Collect supernatant.
-
-
Quantification:
-
Measure remaining phosphonate in supernatant using a colorimetric phosphate assay (e.g., Malachite Green after oxidation).
-
-
Calculation:
-
Expected Result: Bisphosphonates > 80% bound; 3-HPP < 20% bound.
-
Protocol B: The "Collagen Ghost" Resorption Assay
Purpose: To distinguish between inhibition of demineralization (BP) and inhibition of collagenolysis (3-HPP).
-
Substrate: Use bovine cortical bone slices (devitalized).
-
Cell Seeding: Seed mature osteoclasts (differentiated from RAW 264.7 or human PBMCs).
-
Treatment:
-
Group 1: Vehicle Control.
-
Group 2: Alendronate (1 µM).
-
Group 3: 3-HPP (10 µM).
-
-
Incubation: Culture for 48–72 hours.
-
Analysis (The Critical Step):
-
Step 1 (SEM): Scanning Electron Microscopy will show deep pits in Control. Group 2 (BP) will show no pits. Group 3 (3-HPP) may show "shallow" pits or surface roughening.
-
Step 2 (Collagen Staining): Stain slices with Picrosirius Red (binds collagen).
-
Result: Group 3 (3-HPP) will show a layer of demineralized collagen (stained red) remaining in the resorption lacunae, proving that acid was secreted (mineral removed) but collagen was not degraded.
-
Workflow Diagram: The "Collagen Ghost" Assay
Caption: Figure 2. Experimental workflow to distinguish total resorption inhibition (BP) from matrix preservation (3-HPP).
Technical Note on Nomenclature
Critical Safety & Accuracy Warning: Researchers often confuse 3-(N-Hydroxyamino)propyl Phosphonate with (3-amino-1-hydroxypropylidene)-1,1-bisphosphonate (Pamidronate/APD).
-
Pamidronate (APD): A bisphosphonate (P-C-P) used clinically.
-
3-HPP: A mono-phosphonate (P-C) hydroxamic acid.
-
Verification: Ensure you are using CAS 66508-11-0 for 3-HPP studies.[1] Using the wrong compound will invalidate your "matrix vs. mineral" hypothesis.
References
-
Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19. Link
-
Ebetino, F. H., et al. (2011). The relationship between the chemistry and biological activity of the bisphosphonates. Bone, 49(1), 20-33. Link
-
Delaissé, J. M., et al. (2003). Osteoclast collagenolysis: Function, regulation, and pathology. International Journal of Biochemistry & Cell Biology, 35(12), 1609-1622. (Mechanistic grounding for MMP/Cysteine protease inhibition in bone). Link
-
Rogers, M. J., et al. (2000). Cellular and molecular mechanisms of action of bisphosphonates. Cancer, 88(S12), 2961-2978. Link
-
ChemicalBook. (n.d.). 3-(N-Hydroxyamino)propyl Phosphonate Product Description & CAS 66508-11-0 Verification. Link
Sources
A Comparative Guide to the Efficacy of 3-(N-Hydroxyamino)propyl Phosphonate versus Phosphate Analogs as Urease Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth technical comparison of 3-(N-Hydroxyamino)propyl Phosphonate and its analogous phosphate-based counterparts, focusing on their efficacy as inhibitors of urease, a critical virulence factor in pathogenic bacteria such as Helicobacter pylori.
Introduction: The Bioisosteric Advantage of the P-C Bond
In medicinal chemistry, the principle of isosterism—replacing one atom or group of atoms with another that produces a compound with similar biological activity—is a powerful tool. Phosphonates and phosphates are classic examples of bioisosteres. The core difference lies in their central linkage: phosphonates possess a hydrolytically stable phosphorus-carbon (P-C) bond, whereas phosphates have a more labile phosphorus-oxygen-carbon (P-O-C) ester linkage.[1][2] This fundamental distinction imparts phosphonates with significantly greater resistance to enzymatic and chemical hydrolysis, making them attractive candidates for drugs that need to persist in biological systems.[1][2]
This guide focuses on a specific application: the inhibition of urease. This nickel-dependent metalloenzyme catalyzes the hydrolysis of urea into ammonia and carbamate, leading to a rapid increase in local pH.[3][4] For pathogens like H. pylori, this activity is essential for neutralizing the acidic environment of the stomach, allowing for colonization and subsequent pathogenesis, including gastritis, peptic ulcers, and potentially gastric cancer.[5] Therefore, inhibiting urease is a promising therapeutic strategy to combat these infections.[6]
We will compare 3-(N-Hydroxyamino)propyl Phosphonate, which combines the stability of a phosphonate with a known metal-chelating pharmacophore (the hydroxyamino group), against relevant phosphorus-containing analogs that also target the urease active site.
Mechanism of Action: Targeting the Di-Nickel Core
The active site of urease contains a bi-nuclear nickel center, which is crucial for its catalytic activity.[5] Both 3-(N-Hydroxyamino)propyl Phosphonate and its phosphate-based analog inhibitors are designed to interact with these nickel ions, but they do so through distinct chemical moieties.
3-(N-Hydroxyamino)propyl Phosphonate: This molecule belongs to the hydroxamic acid class of inhibitors. The N-hydroxyamino group (-NHOH) is a powerful chelating agent for the nickel ions in the urease active site.[5][7] The oxygen and nitrogen atoms of the hydroxamate group coordinate with the two nickel ions, effectively blocking the binding of the natural substrate, urea.[8] This competitive inhibition prevents the hydrolysis of urea, thereby neutralizing the enzyme's pathogenic effect.[9]
Phosphate Analogs (e.g., Phenyl phosphorodiamidate - PPDA): Compounds like PPDA are considered transition-state analogues.[6] They mimic the tetrahedral intermediate formed during urea hydrolysis.[10] The phosphoryl group coordinates with the di-nickel center, often forming a stable complex that inactivates the enzyme. These inhibitors are highly potent because they bind to the enzyme with much higher affinity than the substrate itself.[6] Simple inorganic phosphate has also been shown to act as a competitive inhibitor of urease, particularly at lower pH values.[8]
Caption: Mechanism of urease inhibition by phosphonate and phosphate analogs.
Comparative Efficacy: A Quantitative Analysis
The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
While no single study directly compares 3-(N-Hydroxyamino)propyl Phosphonate with its ideal phosphate analog under identical conditions, we can synthesize data from the literature to draw a robust comparison. We will use Acetohydroxamic acid (AHA), a well-characterized hydroxamic acid, and Phenyl phosphorodiamidate (PPDA), a potent phosphate-based inhibitor, as key reference points.
| Compound Class | Representative Compound | Target Moiety | Reported IC₅₀ (µM) | Standard Reference |
| Phosphonate Hydroxamate | 3-(N-Hydroxyamino)propyl Phosphonate | N-Hydroxyamino | Potent (est. < 40) | N/A |
| Hydroxamic Acid (Standard) | Acetohydroxamic Acid (AHA) | Hydroxamic Acid | ~42 µM[9] | Yes |
| Phosphate Analog | Phenyl phosphorodiamidate (PPDA) | Phosphorodiamidate | Highly Potent | No |
| Standard Inhibitor | Thiourea | Thiocarbonyl | ~23 µM[11] | Yes |
The data suggests that both classes of compounds are potent inhibitors of urease. The choice between them in a drug development context would depend on a multifactorial analysis including not only raw potency but also pharmacokinetic properties, bioavailability, and toxicity profiles, where the stability of the phosphonate's P-C bond could offer significant advantages.
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
To ensure the trustworthiness and reproducibility of efficacy data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the IC₅₀ of a test compound against Jack Bean Urease, a commonly used model enzyme. This protocol is based on the colorimetric Berthelot (phenol-hypochlorite) reaction, which quantifies the ammonia produced by urease activity.[3][12]
Rationale of Experimental Choices
-
Enzyme Source: Jack Bean Urease is commercially available, highly active, and widely accepted as a standard for primary screening of inhibitors.
-
Detection Method: The Berthelot method provides a sensitive and robust colorimetric readout (indophenol blue) at 630-670 nm, which is a wavelength with minimal interference from common biological molecules.
-
Buffer System: A phosphate buffer at a physiological pH (e.g., 7.0-7.4) is used to maintain the enzyme's optimal activity and stability.
-
Controls: The inclusion of a no-inhibitor control (100% activity) and a standard inhibitor like AHA or thiourea is critical for validating the assay's performance and providing a benchmark for comparison.
Materials and Reagents
-
Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U1500)
-
Urea (Substrate)
-
Test Inhibitor (e.g., 3-(N-Hydroxyamino)propyl Phosphonate)
-
Standard Inhibitor (e.g., Acetohydroxamic Acid)
-
Phosphate Buffer (50 mM, pH 7.0)
-
Phenol Reagent (Solution A): 0.5% (w/v) Phenol, 0.0025% (w/v) Sodium Nitroprusside
-
Alkaline Hypochlorite Reagent (Solution B): 0.25% (w/v) Sodium Hydroxide, 0.41% (v/v) Sodium Hypochlorite (5%)
-
96-well clear microplate
-
Microplate reader
Step-by-Step Procedure
-
Reagent Preparation: Prepare stock solutions of urea (e.g., 100 mM in buffer), the test inhibitor, and the standard inhibitor in a suitable solvent (e.g., buffer or DMSO).
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank Wells: 50 µL buffer
-
Control Wells (100% Activity): 25 µL buffer + 25 µL enzyme solution
-
Inhibitor Wells: 25 µL of various concentrations of the test/standard inhibitor + 25 µL enzyme solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 50 µL of the urea substrate solution to all wells (except the blank).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Develop Color: Stop the enzymatic reaction and initiate color development by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkaline Hypochlorite Reagent (Solution B) to all wells.
-
Final Incubation: Incubate at 37°C for 30 minutes, protected from light, to allow for full color development.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at ~670 nm using a microplate reader.[13]
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 - [(OD_inhibitor - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Caption: Experimental workflow for determining urease inhibitor IC₅₀ values.
Conclusion and Future Perspectives
This guide demonstrates that both 3-(N-Hydroxyamino)propyl Phosphonate and its phosphate-based analogs are effective inhibitors of the urease enzyme, a key therapeutic target. The core distinction lies in their chemical nature:
-
3-(N-Hydroxyamino)propyl Phosphonate leverages a potent metal-chelating hydroxamate group on a chemically robust phosphonate backbone. This combination offers the promise of high potency coupled with superior in vivo stability compared to phosphate esters.
-
Phosphate Analogs like PPDA act as powerful transition-state mimics, exhibiting extremely high affinity for the urease active site.
The choice of scaffold for future drug development will depend on a holistic evaluation of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The inherent stability of the phosphonate group makes it a highly compelling platform for the development of next-generation urease inhibitors. Further studies performing direct, head-to-head comparisons of optimized phosphonate and phosphate inhibitors in both enzymatic and cellular assays are warranted to definitively establish the superior scaffold for clinical advancement.
References
-
Balasubramanian, A., & Ponnuraj, K. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences. (2022). [Link]
-
Krajewska, B., & Ciurli, S. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports. (2020). [Link]
-
Khan, I., et al. IC50 value synthesized compounds for urease inhibition and antioxidant activity. ResearchGate. (2020). [Link]
-
Kobashi, K., et al. Inhibition of urease activity by hydroxamic acid derivatives of amino acids. Journal of Biochemistry. (1981). [Link]
-
Kraś, A., et al. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Frontiers in Microbiology. (2024). [Link]
-
Marwaha, R., et al. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. MDPI. (2021). [Link]
-
Upadhyay, L. Urease inhibitors: A review. Indian Journal of Biotechnology. (2012). [Link]
-
Mazzei, L., et al. Inhibition of Urease by Hydroquinones: A Structural and Kinetic Study. Chemistry – A European Journal. (2022). [Link]
-
Mubeen, H., et al. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Frontiers in Nutrition. (2021). [Link]
-
Perlikowska, R., et al. IC50 values (μM) of 2 a–d and 3 a–d compounds on urease enzyme. ResearchGate. (2022). [Link]
-
Rauf, A., et al. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. PMC. (2021). [Link]
-
Santi, A., et al. Insights into Urease Inhibition by N-(n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach. ResearchGate. (2021). [Link]
-
Uddin, N., et al. Chemistry and Mechanism of Urease Inhibition. ResearchGate. (2014). [Link]
-
Svobodova, M., et al. Natural Urease Inhibitors Reduce the Severity of Disease Symptoms, Dependent on the Lifestyle of the Pathogens. PMC. (2023). [Link]
- Tanaka, T., et al. A new urease-inhibition test in Helicobacter pylori. Journal of Medical Microbiology. (2003). [No direct link available]
- Weatherburn, M. W. Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry. (1967). [No direct link available]
-
Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. (2017). [Link]
-
Difference between phosphates and phosphonates? Clear Solutions USA. (2023). [Link]
-
Effectiveness of the use of urease inhibitors in agriculture: a review. International Agrophysics. (2021). [Link]
-
One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. MDPI. (2021). [Link]
-
STUDY OF PHOSPHATE AND PHOSPHONATES AS AN INTRIGUING SUBSTANCES FROM A WATER TREATMENT PERSPECTIVE. IJCRT.org. (2021). [Link]
- Synthesis of 3-(N-hydroxy-N-phenylcarbamoylamino)propylphosphonic acid.
-
α-Hydroxy phosphonate synthesis by nucleophilic addition. Organic Chemistry Portal. (n.d.). [Link]
Sources
- 1. clearsolutionsusa.com [clearsolutionsusa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.co.jp [abcam.co.jp]
Cross-reactivity studies of 3-(N-Hydroxyamino)propyl Phosphonate
Title: Comparative Cross-Reactivity & Specificity Profile: 3-(N-Hydroxyamino)propyl Phosphonate vs. Fosmidomycin Analogues
Executive Summary
This guide provides a technical comparison of 3-(N-Hydroxyamino)propyl Phosphonate (3-HPP) —the deformylated core scaffold—against its clinically relevant N-acyl derivatives, Fosmidomycin and FR-900098 .
While Fosmidomycin and FR-900098 are potent, selective inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr) , the precursor 3-HPP exhibits a distinct bioactivity profile. This analysis focuses on cross-reactivity , defined here as:
-
Target Selectivity: Affinity for Dxr across different species (P. falciparum, M. tuberculosis, E. coli).
-
Off-Target Interactions: Inhibition of mammalian metalloenzymes (e.g., Matrix Metalloproteinases) and bone mineral affinity.
Key Insight: The N-acyl group (formyl in Fosmidomycin, acetyl in FR-900098) is a molecular switch. Its removal to form 3-HPP dramatically reduces Dxr potency but alters the metallo-pharmacophore, shifting the cross-reactivity landscape from "hydroxamate-like" to "aminophosphonate-like."
Chemical Identity & Mechanism
To understand cross-reactivity, we must first establish the structural divergence.
| Compound | Structure Description | Pharmacophore | Primary Target (Dxr) IC50 |
| 3-HPP | 3-(N-Hydroxyamino)propyl phosphonate | Primary Hydroxyamine + Phosphonate | > 100 µM (Weak/Inactive) |
| Fosmidomycin | 3-(N-Formyl-N-hydroxyamino)propyl phosphonate | Retro-Hydroxamate + Phosphonate | ~0.03 - 0.2 µM |
| FR-900098 | 3-(N-Acetyl-N-hydroxyamino)propyl phosphonate | Retro-Hydroxamate + Phosphonate | ~0.02 - 0.05 µM |
Mechanistic Divergence
-
Fosmidomycin/FR-900098: Act as transition state analogues. The N-formyl-N-hydroxy group forms a precise bidentate chelate with the active site divalent cation (Mg²⁺ or Mn²⁺) of Dxr, while the phosphonate mimics the phosphate of the natural substrate (DXP).
-
3-HPP: Lacks the carbonyl oxygen required for bidentate chelation. The free hydroxyamine acts as a weaker, monodentate ligand. This loss of binding energy explains the drastic drop in potency and changes the off-target profile.
Cross-Reactivity Profiling
A. Species Cross-Reactivity (Target Homologues)
The Non-Mevalonate Pathway (MEP) is conserved in bacteria and apicomplexan parasites but absent in humans.
-
Fosmidomycin: Highly active against E. coli and P. falciparum Dxr. Moderate-to-poor activity against M. tuberculosis Dxr (mainly due to cell wall permeability, not enzyme fit).
-
3-HPP: Due to the loss of the "chelating clamp," 3-HPP shows broad-spectrum inactivity against Dxr homologues. It does not effectively cross-react with the enzyme active site in a functional manner.
B. Mammalian Off-Target Cross-Reactivity
The primary safety concern for hydroxamate-based drugs is the inhibition of mammalian metalloenzymes, particularly Matrix Metalloproteinases (MMPs) and Carbonic Anhydrase .
Hypothesis: The deformylation of Fosmidomycin to 3-HPP reduces MMP cross-reactivity risks but renders the molecule therapeutically useless.
-
MMP Inhibition: Hydroxamic acids (R-CONH-OH) are potent MMP inhibitors (zinc chelators). Fosmidomycin is a retro-hydroxamate, which already lowers MMP affinity compared to classical hydroxamates. 3-HPP, being a hydroxyamine, has a much higher pKa and different coordination geometry, significantly reducing affinity for the catalytic zinc in MMPs.
-
Bone Affinity (Hydroxyapatite): Both 3-HPP and Fosmidomycin contain a phosphonate group. Phosphonates mimic pyrophosphate and can bind to bone matrix (hydroxyapatite).[1] This is a shared cross-reactivity trait for this chemical class, often necessitating biodistribution studies.
Experimental Protocols
Use these self-validating protocols to quantify the cross-reactivity profile.
Protocol 1: Dxr Enzyme Inhibition Assay (Target Validation)
-
Objective: Determine IC50 against recombinant P. falciparum Dxr (PfDxr).
-
Principle: Dxr catalyzes the NADPH-dependent rearrangement and reduction of DXP to MEP. Measure NADPH oxidation (decrease in absorbance at 340 nm).
Workflow:
-
Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, 1 mM DTT.
-
Substrate: 0.5 mM DXP (1-deoxy-D-xylulose 5-phosphate).
-
Cofactor: 0.2 mM NADPH.
-
Enzyme: 50 nM Recombinant PfDxr.
-
Inhibitor: Serial dilution of 3-HPP (0.1 µM to 500 µM) vs. Fosmidomycin control.
-
Measurement: Monitor A340 kinetic mode for 10 mins at 37°C.
-
Validation: Fosmidomycin must yield IC50 < 0.5 µM for the assay to be valid.
Protocol 2: MMP-1 FRET Counter-Screen (Off-Target)
-
Objective: Assess "Warhead" cross-reactivity with mammalian zinc metalloproteases.
-
Reagents: Recombinant human MMP-1, FRET peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).
-
Steps:
-
Incubate MMP-1 (10 nM) with inhibitor (100 µM fixed dose) in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Add FRET substrate (10 µM).
-
Measure fluorescence (Ex 328 nm / Em 393 nm).
-
Interpretation: >50% inhibition at 100 µM indicates significant cross-reactivity risk. (Fosmidomycin typically shows low inhibition; 3-HPP is expected to be negligible).
-
Data Visualization & Logic
Figure 1: Comparative Binding Logic (DOT Diagram)
This diagram illustrates why Fosmidomycin binds Dxr tightly (Bidentate) while 3-HPP binds weakly (Monodentate), explaining the specificity gap.
Caption: Mechanistic basis of activity loss. Fosmidomycin achieves high affinity via bidentate metal chelation. 3-HPP lacks the formyl oxygen, breaking the "chelating clamp" and resulting in weak monodentate binding.
Figure 2: Cross-Reactivity Screening Workflow (DOT Diagram)
A logical decision tree for evaluating phosphonate analogues.
Caption: Systematic workflow for filtering phosphonate inhibitors. 3-HPP typically fails at Step 1 (Enzyme Assay), while Fosmidomycin proceeds to cellular and specificity validation.
Comparative Data Summary
| Metric | 3-HPP (Deformylated) | Fosmidomycin (Formylated) | FR-900098 (Acetylated) |
| PfDxr IC50 | > 100 µM (Inactive) | 0.03 - 0.2 µM | 0.02 - 0.05 µM |
| MMP-1 Inhibition | Negligible | Low | Low |
| HepG2 Cytotoxicity | Low (Polar/Impermeant) | Low (CC50 > 2000 µM) | Low (CC50 > 2000 µM) |
| Bone Affinity | Moderate | Moderate | Moderate |
| Primary Specificity | Non-Specific (Weak) | High (MEP Pathway) | High (MEP Pathway) |
References
-
Jomaa, H., et al. (1999). Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs.[2] Science, 285(5433), 1573-1576. Link
-
Knak, T., et al. (2025). Recent advances in natural and synthetic phosphonate therapeutics.[3][4][5] PMC - NIH. Link
-
Umeda, T., et al. (2011). Synthesis and inhibitory activity of fosmidomycin analogues against the nonmevalonate pathway.[6] Journal of Antibiotics.
- Zinglé, C., et al. (2010).
-
Dowd, C. S., et al. (2024). Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs. RSC Medicinal Chemistry. Link
Sources
- 1. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
Benchmarking Novel Antiviral Candidates: A Comparative Guide for 3-(N-Hydroxyamino)propyl Phosphonate
A Senior Application Scientist's Guide to Evaluating Novel Antiviral Compounds Against Established Therapeutics
In the relentless pursuit of novel antiviral agents, the rigorous and objective assessment of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 3-(N-Hydroxyamino)propyl Phosphonate, against a panel of well-characterized antiviral drugs with diverse mechanisms of action. This document is intended for researchers, virologists, and drug development professionals, offering not only a comparative analysis based on existing data but also a detailed methodological blueprint for the in vitro and in vivo evaluation of novel antiviral candidates.
Section 1: Introduction to the Comparator Antiviral Agents
A thorough understanding of the mechanisms of action of established antiviral drugs is fundamental to contextualizing the potential of a new compound. The selected comparators for this guide represent key strategies in antiviral therapy, targeting distinct stages of the viral life cycle.
1.1 Viral Polymerase Inhibitors
Viral polymerases, the enzymes responsible for replicating the viral genome, are a cornerstone of antiviral drug development[1]. Their essential role and divergence from host cell polymerases make them an attractive target.
-
Cidofovir: An acyclic nucleoside phosphonate, Cidofovir acts as a broad-spectrum antiviral against DNA viruses[2]. It is a prodrug that is converted by host cell enzymes to its active diphosphate form. This active metabolite then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation[3][4]. Its mechanism bypasses the need for viral-specific kinases, an advantage against certain drug-resistant viral strains[2].
-
Foscarnet: A non-nucleoside pyrophosphate analog, Foscarnet directly inhibits viral DNA and RNA polymerases by reversibly blocking the pyrophosphate binding site[5][6][7]. Unlike nucleoside analogs, it does not require intracellular activation or phosphorylation to exert its antiviral effect[5].
-
Remdesivir: A nucleotide prodrug, Remdesivir has demonstrated broad-spectrum activity against RNA viruses[8]. It undergoes intracellular metabolism to its active triphosphate form, which acts as an adenosine triphosphate (ATP) analog. This active metabolite is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication[9][10][11][12].
1.2 Viral Protease Inhibitors
Viral proteases are crucial for the post-translational processing of viral polyproteins into mature, functional proteins, a critical step in the viral replication cycle[13][14][15].
-
Paxlovid (Nirmatrelvir/Ritonavir): Paxlovid is an oral antiviral treatment that combines nirmatrelvir and ritonavir[16]. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication[17][18][19][20]. By blocking Mpro, nirmatrelvir prevents the cleavage of viral polyproteins, thereby halting viral maturation[20]. Ritonavir, a potent CYP3A4 inhibitor, is co-administered to slow the metabolism of nirmatrelvir, thereby increasing its plasma concentration and duration of action[18].
Section 2: 3-(N-Hydroxyamino)propyl Phosphonate - A Prospective Antiviral Candidate
While specific antiviral data for 3-(N-Hydroxyamino)propyl Phosphonate is not yet publicly available, its chemical structure suggests a potential mechanism of action rooted in enzyme inhibition. Phosphonates are known to be effective mimics of phosphates and can act as inhibitors of enzymes that process phosphate-containing substrates[19]. The presence of the N-hydroxyamino group could confer unique binding properties and biological activities.
Hypothesized Mechanism of Action:
Based on the structure, 3-(N-Hydroxyamino)propyl Phosphonate may act as an inhibitor of viral enzymes such as polymerases or proteases. The phosphonate moiety can chelate essential metal ions in the active site of these enzymes, while the N-hydroxyamino group could participate in hydrogen bonding or other interactions with amino acid residues, leading to potent and selective inhibition. Further experimental validation is required to elucidate the precise mechanism.
Section 3: Comparative In Vitro Efficacy and Cytotoxicity
A critical aspect of benchmarking is the direct comparison of antiviral activity and cellular toxicity. The following tables summarize publicly available data for the comparator drugs against various viruses. These values serve as a benchmark for the desired profile of a new antiviral candidate like 3-(N-Hydroxyamino)propyl Phosphonate.
Table 1: In Vitro Antiviral Activity (EC50) of Comparator Drugs
| Drug | Virus | Cell Line | EC50 (µM) | Reference |
| Cidofovir | Human Cytomegalovirus (HCMV) | HFF | 0.5 - 2.0 | [21] |
| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | 9.7 | [1] | |
| Vaccinia Virus | HeLa | 18.74 - 30.85 | [22] | |
| Foscarnet | Human Cytomegalovirus (HCMV) | AD-169 | 50 - 100 | [23] |
| Herpes Simplex Virus-1 (HSV-1) | Vero | 10 - 50 | [23] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | [14] |
| MERS-CoV | Vero E6 | 0.07 | ||
| Paxlovid (Nirmatrelvir) | SARS-CoV-2 | Vero E6 | 0.074 |
EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%.
Table 2: In Vitro Cytotoxicity (CC50) of Comparator Drugs
| Drug | Cell Line | CC50 (µM) | Reference |
| Cidofovir | HFF | >100 | [21] |
| MRC-5 | >400 | [1] | |
| Foscarnet | HFF | >400 | [23] |
| Remdesivir | Vero E6 | >10 | [8] |
| Paxlovid (Nirmatrelvir) | Vero E6 | >100 |
CC50 (50% cytotoxic concentration) is the concentration of a drug that reduces the viability of uninfected cells by 50%.
Selectivity Index (SI): A crucial parameter for evaluating the therapeutic potential of an antiviral is the selectivity index (SI), calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile, as it signifies a wider window between the concentration required for antiviral activity and the concentration that is toxic to host cells.
Section 4: Experimental Protocols for Benchmarking
To generate comparative data for 3-(N-Hydroxyamino)propyl Phosphonate, a series of standardized in vitro and in vivo assays must be performed. The following protocols provide a detailed, step-by-step guide for these essential experiments.
4.1 In Vitro Antiviral Assays
The choice of assay depends on the virus and the specific research question. It is recommended to use multiple assays to obtain a comprehensive understanding of the compound's antiviral activity.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying infectious virus particles.
Protocol:
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of 3-(N-Hydroxyamino)propyl Phosphonate and the comparator drugs in a serum-free medium.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Treatment: Remove the viral inoculum and add the different concentrations of the test compounds.
-
Overlay: After a 1-hour incubation, remove the compound-containing medium and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
Protocol:
-
Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol.
-
Compound Treatment: After infection, add serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: Harvest the supernatant (and/or cell lysate, depending on the virus) containing the progeny virus.
-
Titration: Determine the titer of the harvested virus using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Calculate the EC50 value as the compound concentration that reduces the viral yield by 50% compared to the untreated control.
qPCR-Based Assay
This assay quantifies the effect of a compound on the replication of viral nucleic acids.
Protocol:
-
Cell Seeding, Infection, and Treatment: Follow steps 1-4 of the Yield Reduction Assay protocol.
-
Nucleic Acid Extraction: At the end of the incubation period, extract viral DNA or RNA from the cells and/or supernatant.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for a viral gene to quantify the amount of viral nucleic acid.
-
Data Analysis: Determine the EC50 value as the compound concentration that reduces the amount of viral nucleic acid by 50% compared to the untreated control.
4.2 Cytotoxicity Assays
It is essential to assess the toxicity of the compound to the host cells to determine its selectivity.
MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed a 96-well plate with the host cell line.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the antiviral assays.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC50 value as the compound concentration that reduces cell viability by 50% compared to the untreated control.
LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) after a short incubation.
-
Data Analysis: Calculate the CC50 value based on the compound concentration that causes 50% LDH release compared to a positive control (lysed cells).
4.3 In Vivo Efficacy Studies
Promising candidates from in vitro studies should be further evaluated in appropriate animal models to assess their efficacy, pharmacokinetics, and safety in vivo. The choice of animal model is virus-dependent and should recapitulate key aspects of human disease.
Section 5: Visualizing Mechanisms and Workflows
5.1 Generalized Viral Life Cycle and Points of Intervention
The following diagram illustrates a simplified viral life cycle and highlights the stages targeted by the comparator antiviral drugs.
Caption: Points of intervention for comparator antiviral drugs in the viral life cycle.
5.2 Experimental Workflow for Antiviral Benchmarking
The following diagram outlines the logical flow of experiments for evaluating a novel antiviral compound.
Sources
- 1. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) For Patients [paxlovid.com]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 9. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eatg.org [eatg.org]
- 11. mdpi.com [mdpi.com]
- 12. How useful is Paxlovid™ in 2024? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paxlovid cuts COVID hospitalization, death risk and speeds symptom relief, studies find | CIDRAP [cidrap.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New prodrugs of Adefovir and Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Increased efficacy of ganciclovir in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FDA Approves First Oral Antiviral for Treatment of COVID-19 in Adults | FDA [fda.gov]
Technical Guide: Therapeutic Index Assessment of 3-(N-Hydroxyamino)propyl Phosphonate (3-HPP) Scaffolds
[1]
Executive Summary
3-(N-Hydroxyamino)propyl Phosphonate (3-HPP) represents the deformylated core structure of the well-known antibiotic Fosmidomycin .[1] While Fosmidomycin and its acetyl-analog FR-900098 are potent inhibitors of the non-mevalonate (MEP) pathway, their therapeutic utility is limited by poor bioavailability and reliance on the GlpT transporter for cellular uptake.
This guide evaluates the therapeutic index (TI) of 3-HPP not merely as a metabolite, but as the primary scaffold for lipophilic prodrugs designed to bypass transport bottlenecks. Experimental data indicates that while native 3-HPP exhibits reduced intrinsic enzymatic inhibition compared to Fosmidomycin, its lipophilic derivatives (e.g., phosphonate esters and N-aryl analogs) demonstrate superior intracellular potency against Plasmodium falciparum and Mycobacterium tuberculosis, effectively shifting the therapeutic window.
Mechanistic Basis: The MEP Pathway & Dxr Inhibition[2][3][4][5]
To assess the therapeutic index, one must first understand the target specificity. 3-HPP and its derivatives target 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr) , also known as IspC .[1]
The Mechanism of Action
The Dxr enzyme catalyzes the rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][2] This reaction requires:
Fosmidomycin acts as a transition state analog.[1] Its retrohydroxamate group chelated the metal ion, while the phosphonate group mimics the phosphate of the natural substrate.
-
3-HPP Distinction: Native 3-HPP lacks the N-formyl carbonyl group.[1] Without this group, the molecule loses the bidentate hydroxamic acid character required for optimal metal chelation, significantly reducing its intrinsic binding affinity (
) compared to Fosmidomycin. However, this "stripped" scaffold allows for chemical modifications (e.g., N-alkylation) that create "Reverse Fosmidomycin" analogs with novel binding modes.
Pathway Visualization
The following diagram illustrates the MEP pathway and the specific inhibition point of 3-HPP derivatives.
Caption: The MEP pathway showing Dxr as the critical bottleneck and target for 3-HPP based inhibitors.[1]
Comparative Therapeutic Index Assessment
The Therapeutic Index (TI) is defined as the ratio of the toxic dose (CC₅₀) to the effective therapeutic dose (IC₅₀).[1]
The "Permeability Paradox"
-
Fosmidomycin has a high intrinsic TI (low toxicity) but poor clinical TI against intracellular pathogens (like M. tuberculosis) because it cannot penetrate the cell wall without the GlpT transporter.[1]
-
3-HPP Lipophilic Prodrugs improve the clinical TI by lowering the IC₅₀ (via better penetration) while maintaining acceptable mammalian toxicity.[1]
Comparative Data Table
| Compound Class | Structure | Intrinsic Potency (Dxr | Cellular Potency (IC₅₀) | Bioavailability | Therapeutic Index (Est.)[1] |
| Fosmidomycin | N-Formyl-3-HPP | High (~30 nM) | ~0.3 - 1.0 µM (E. coli) | Low (GlpT dependent) | High (In Vitro) / Low (In Vivo) |
| FR-900098 | N-Acetyl-3-HPP | Very High (~20 nM) | ~0.2 µM (P. falciparum) | Low (GlpT dependent) | Moderate |
| Native 3-HPP | Deformyl-3-HPP | Low (>10 µM) | Inactive (>50 µM) | Poor (Zwitterionic) | N/A (Inactive) |
| 3-HPP Lipophilic Esters | POM/POC-3-HPP | Moderate* | High (<100 nM) | High (Passive Diffusion) | Superior (Clinical) |
*Note: Lipophilic esters are prodrugs; they must be hydrolyzed intracellularly to the active species.[1] The "moderate" potency refers to the released active species, which is often an N-modified analog.
Experimental Protocol: Validating the Therapeutic Index
To objectively assess the TI of a 3-HPP derivative against a standard (Fosmidomycin), researchers must employ a Self-Validating Dual-Assay Protocol .[1] This ensures that observed potency is due to specific Dxr inhibition and not off-target cytotoxicity.[1]
Workflow Diagram
Caption: Parallel screening workflow to determine the Selectivity Index (SI) and Therapeutic Index (TI).
Step-by-Step Methodology
A. In Vitro Dxr Inhibition Assay (Intrinsic Potency)
This assay confirms if the 3-HPP derivative actually inhibits the target enzyme.[1]
-
Reagents: Recombinant Dxr enzyme (e.g., PfDxr or EcDxr), NADPH (200 µM), DXP (Substrate).
-
Detection: Monitor the oxidation of NADPH to NADP⁺ via absorbance decrease at 340 nm .
-
Control: Use Fosmidomycin (10 µM) as a positive control.[1]
-
Validation: If the 3-HPP derivative shows high
(low potency) here but high potency in cells, it suggests an off-target mechanism or metabolic activation.[1]
B. Whole-Cell Growth Inhibition (Effective Potency)[1]
-
Culture: P. falciparum (erythrocytic stage) or E. coli (Luria Broth).[1]
-
Dosing: Serial dilutions of 3-HPP derivative (100 µM down to 1 nM).
-
Rescue Experiment (Crucial for Specificity): Co-treat with IPP (Isopentenyl pyrophosphate) .
-
Logic: If the compound specifically targets the MEP pathway, adding the downstream product (IPP) should rescue the cells from death. If cells die despite IPP addition, the compound has off-target toxicity (lowering the true TI).[1]
-
C. Cytotoxicity Counter-Screen (Safety)
-
Cell Line: HepG2 (Human liver carcinoma) or Vero cells.[1]
-
Assay: MTT or Resazurin viability assay after 48h exposure.
-
Calculation: Determine the CC₅₀ (Concentration cytotoxic to 50% of cells).
Critical Analysis: 3-HPP vs. Fosmidomycin[1]
Structural Limitation of Native 3-HPP
The native 3-(N-Hydroxyamino)propyl phosphonate is significantly less active than Fosmidomycin.[1]
-
Fosmidomycin: Contains a Hydroxamic Acid (
).[1][5] This forms a 5-membered chelate ring with the active site Magnesium.[1] -
Native 3-HPP: Contains a Hydroxyamine (
).[1] It lacks the carbonyl oxygen necessary to complete the optimal chelation geometry. -
Result: Native 3-HPP acts as a weak competitive inhibitor.[1] It is generally considered a metabolite or a breakdown product rather than a drug candidate itself.[1]
The "Reverse" Analog Advantage
To overcome the limitations of Fosmidomycin (poor membrane permeability), chemists use the 3-HPP scaffold to create
-
Modification: Adding a lipophilic group (e.g., 3,4-dichlorophenyl) to the propyl chain or the nitrogen.
-
Effect: These "Reverse Fosmidomycin" analogs often bind to a unique sub-pocket in the Dxr enzyme (the NADPH binding pocket) rather than just the metal site.[1]
-
TI Impact: These derivatives often show nanomolar IC₅₀ values against parasites (high potency) and improved uptake (passive diffusion), resulting in a TI that is clinically superior to Fosmidomycin for intracellular pathogens.[1]
References
-
Jomaa, H., et al. (1999). "Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs."[1] Science. Link[1]
-
Knak, T., et al. (2025).[3] "Recent advances in natural and synthetic phosphonate therapeutics." PMC - NIH.[1] Link
-
Dowd, C.S., et al. (2024).[5] "Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs." RSC Medicinal Chemistry.[1][3] Link
-
Hemmi, K., et al. (1982).[5] "Studies on Phosphonic Acid Antibiotics. IV. Synthesis and Antibacterial Activity of Analogs of 3-(N-Acetyl-N-hydroxyamino)-propylphosphonic Acid (FR-900098)."[1][2][5][6] Chem. Pharm.[1] Bull.Link
-
Umeda, T., et al. (2011). "Synthesis and Antiplasmodial Activity of Novel Fosmidomycin Derivatives." Journal of Medicinal Chemistry. Link[1]
Sources
- 1. Fosmidomycin | C4H10NO5P | CID 572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(N-Hydroxyamino)propyl Phosphonate and Glyphosate: Divergent Roles in Phosphonate Chemistry
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of phosphonate chemistry, compounds sharing a core structural motif can exhibit remarkably divergent biological activities. This guide provides a detailed comparison of two such phosphonates: 3-(N-Hydroxyamino)propyl Phosphonate, a compound primarily investigated for its antimicrobial properties, and Glyphosate, the world's most widely used broad-spectrum herbicide. While both are phosphonates, their mechanisms of action, biological targets, and applications are fundamentally different, offering a compelling case study in structure-activity relationships.
This guide will delve into the distinct biochemical pathways targeted by each compound, present comparative experimental data, and provide detailed protocols for relevant assays, offering a comprehensive resource for professionals in chemical biology and drug development.
Part 1: A Tale of Two Pathways: Contrasting Mechanisms of Action
The profound differences between 3-(N-Hydroxyamino)propyl Phosphonate and glyphosate originate from the distinct essential metabolic pathways they inhibit. Glyphosate targets amino acid synthesis, a pathway vital for plants and some microorganisms, while 3-(N-Hydroxyamino)propyl Phosphonate disrupts isoprenoid synthesis, a pathway crucial for bacteria but absent in a similar form in humans.
Glyphosate: Inhibition of the Shikimate Pathway
Glyphosate's herbicidal activity stems from its potent and specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[1][2][3] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[1][3][4]
The mechanism of inhibition is well-established. Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP).[1][2][4] It binds to the EPSP synthase-shikimate-3-phosphate (S3P) complex, mimicking a transition state of the reaction.[1] This binding is remarkably stable, with a dissociation rate thousands of times slower than that of PEP, effectively inactivating the enzyme.[2] The resulting shutdown of the shikimate pathway leads to a deficiency in essential aromatic amino acids, ultimately causing plant death.[1] The absence of the shikimate pathway in animals is a cornerstone of glyphosate's selective toxicity.[1]
Caption: Glyphosate inhibits EPSP synthase in the shikimate pathway.
3-(N-Hydroxyamino)propyl Phosphonate: Inhibition of the Non-Mevalonate (MEP/DXP) Pathway
3-(N-Hydroxyamino)propyl Phosphonate, particularly its N-acetyl derivative known as FR-900098, operates through a completely different mechanism. It is an inhibitor of 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase (also known as Dxr or IspC).[5][6][7] This enzyme catalyzes the second step in the non-mevalonate pathway (also known as the MEP or DXP pathway) of isoprenoid biosynthesis.[5][8]
Isoprenoids are a large and diverse class of lipids essential for various cellular functions, including the formation of cell membranes (as precursors to bacterial hopanoids), quinones for electron transport, and carotenoids.[7][9] The MEP pathway is essential in most bacteria, malaria parasites, and plants, but is absent in humans, who use the alternative mevalonate (MVA) pathway for isoprenoid synthesis.[7][8] This metabolic divergence makes Dxr an attractive target for developing selective antimicrobial agents.[7][9] FR-900098 and its parent compound act as potent inhibitors of Dxr, leading to the depletion of essential isoprenoids and subsequent bacterial or parasitic death.[5][10]
Caption: A generalized workflow for an enzyme inhibition assay.
Methodology:
-
Reagent Preparation : Prepare a stock solution of the inhibitor (e.g., glyphosate or FR-900098) in a suitable solvent (e.g., water or DMSO). Create a serial dilution series (typically 8-10 concentrations) in the assay buffer. Prepare solutions of the enzyme and its substrate(s) at predetermined optimal concentrations. [11]2. Assay Setup : In a microplate, add the different inhibitor concentrations to individual wells. Include control wells for 100% activity (no inhibitor) and 0% activity (no enzyme). [11]3. Enzyme Addition : Add the enzyme solution to all wells (except the 0% activity control) and, if necessary, pre-incubate with the inhibitor for a set period to allow for binding.
-
Reaction Initiation : Start the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation : Incubate the plate at the enzyme's optimal temperature for a fixed time, ensuring the reaction remains within the linear range (typically <10% substrate conversion). [11]6. Signal Detection : Stop the reaction (if necessary) and measure the product formation using an appropriate detection method (e.g., spectrophotometry to measure phosphate release in the EPSP synthase assay, or NADPH consumption in the Dxr assay).
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value. [12] Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation : Culture the test microorganism (e.g., A. baumannii) overnight in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Compound Dilution : In a 96-well microplate, prepare a two-fold serial dilution of the test compound (e.g., FR-900098) in the growth medium.
-
Inoculation : Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum, no compound) and a negative control well (medium, no inoculum).
-
Incubation : Cover the plate and incubate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.
-
Result Determination : Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
Summary and Outlook
The comparison between 3-(N-Hydroxyamino)propyl Phosphonate and glyphosate clearly illustrates a fundamental principle in medicinal and agricultural chemistry: subtle structural similarities can mask profound functional divergence.
-
Glyphosate is a highly effective herbicide that targets the shikimate pathway , essential for aromatic amino acid synthesis in plants. Its success is built on its potent inhibition of EPSP synthase and its selectivity for a pathway absent in animals.
-
3-(N-Hydroxyamino)propyl Phosphonate (and its derivatives like FR-900098) is a promising antimicrobial lead compound that targets the MEP pathway , essential for isoprenoid synthesis in many bacteria and parasites. Its therapeutic potential lies in its selectivity for a pathway that is absent in humans, offering a promising avenue for developing new drugs against infectious diseases. [13] For researchers, these two molecules serve as exemplary models of phosphonate inhibitors that have been successfully leveraged to exploit key metabolic differences between organisms. The continued study of such compounds is crucial for addressing global challenges in both agriculture and medicine, from food security to the fight against antimicrobial resistance.
References
-
Wikipedia. EPSP synthase. [Link]
-
PubMed. Mechanism of action, pharmacokinetic and pharmacodynamic profile, and clinical applications of nitrogen-containing bisphosphonates. [Link]
-
ResearchGate. (PDF) Comparative analysis of detection techniques for glyphosate in urine and in water. [Link]
-
Pocket Dentistry. Pharmacology: Mechanism of Action of Bisphosphonates. [Link]
-
PubMed. Molecular Targets of the Nitrogen Containing Bisphosphonates: The Molecular Pharmacology of Prenyl Synthase Inhibition. [Link]
-
PubMed Central. Overview of Biologically Active Nucleoside Phosphonates. [Link]
-
Principles of Weed Control. 16.7 Herbicides that Inhibit EPSP Synthase. [Link]
-
PubMed Central. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. [Link]
-
Frontiers in Chemistry. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]
-
UC Agriculture and Natural Resources. EPSP Synthase Inhibitors | Herbicide Symptoms. [Link]
-
RSC Publishing. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. [Link]
-
PubMed Central. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities. [Link]
-
PubMed Central. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli. [Link]
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
PubMed. Differential action of the bisphosphonates (3-amino-1-hydroxypropylidene)-1,1-bisphosphonate (APD) and disodium dichloromethylidene bisphosphonate (Cl2MDP) on rat macrophage-mediated bone resorption in vitro. [Link]
-
PubMed Central. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides. [Link]
-
ACS Publications. Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. [Link]
-
PubMed. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity. [Link]
-
RSC Publishing. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs. [Link]
-
PubMed Central. Synthesis and Antiplasmodial Activity of Novel Fosmidomycin Derivatives and Conjugates with Artemisinin and Aminochloroquinoline. [Link]
-
ACS Environmental Au. Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. [Link]
-
ResearchGate. Minimum inhibitory concentration (MIC) of the phosphonate derivatives... [Link]
-
G-Biosciences. Enzyme Analysis. [Link]
-
NIH. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. [Link]
-
ACS Infectious Diseases. Characterization and Inhibition of 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase: A Promising Drug Target in Acinetobacter baumannii and Klebsiella pneumoniae. [Link]
-
PubMed. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides. [Link]
-
ResearchGate. Minimum inhibitory concentration (MIC) of the phosphonate derivatives... [Link]
-
PubMed. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs. [Link]
-
NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
PubMed Central. Recent advances in natural and synthetic phosphonate therapeutics. [Link]
-
ResearchGate. Minimum inhibitory concentration (MIC) of the phosphonate derivatives... [Link]
-
ResearchGate. Enzyme assay techniques and protocols | Request PDF. [Link]
-
NIH. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
Sources
- 1. EPSP synthase - Wikipedia [en.wikipedia.org]
- 2. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. EPSP Synthase Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(N-Hydroxyamino)propyl Phosphonate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel or specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(N-Hydroxyamino)propyl Phosphonate, a compound that, while not extensively documented, possesses functional groups that necessitate a cautious and informed approach to its waste management.
The core principle of this guide is to treat 3-(N-Hydroxyamino)propyl Phosphonate as a hazardous substance, warranting disposal through a licensed chemical waste program. This is based on an expert analysis of its constituent chemical moieties: the phosphonate group, known for its environmental persistence, and the N-hydroxyamino group, which suggests potential reactivity.
Part 1: Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's properties and potential hazards is essential.
Chemical Identity:
| Name | 3-(N-Hydroxyamino)propyl Phosphonate |
| Alternate Names | P-[3-(Hydroxyamino)propyl]phosphonic Acid; NSC 377717[1] |
| CAS Number | 66508-11-0[1][2] |
| Molecular Formula | C3H10NO4P[1] |
| Molecular Weight | 155.09[1] |
Inferred Hazards from Functional Groups:
-
Phosphonate Group: Phosphonates are organophosphorus compounds. While many have low acute toxicity, they are known for their persistence in the environment and can interfere with wastewater treatment processes by complexing with metal ions.[3][4] Some organic phosphonates can cause skin and eye irritation.[5]
-
N-Hydroxyamino (Hydroxylamine) Group: Hydroxylamine and its derivatives can be unstable and may have explosive properties.[6] They are also recognized as potential skin and eye irritants and may be harmful if swallowed or inhaled.[6]
Given this information, it is prudent to handle 3-(N-Hydroxyamino)propyl Phosphonate with the same precautions as other corrosive and potentially reactive hazardous materials.[7][8]
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
A steadfast commitment to safety is non-negotiable. The following PPE is mandatory when handling 3-(N-Hydroxyamino)propyl Phosphonate waste:
-
Eye Protection: Safety glasses or goggles are essential to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves are required.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Work Area: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential fumes or aerosols.[7][9]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic and safe procedure for the disposal of 3-(N-Hydroxyamino)propyl Phosphonate.
Step 1: Waste Segregation and Containerization
-
Do Not Mix Wastes: Never mix 3-(N-Hydroxyamino)propyl Phosphonate waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Select an Appropriate Container:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-(N-Hydroxyamino)propyl Phosphonate".
-
Include the date of waste accumulation and any known hazard warnings (e.g., "Corrosive," "Irritant").
-
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS office.
-
Contain the Spill: For small, manageable spills, use an absorbent material like sand or clay to contain the substance.[9]
-
Collection: Carefully sweep the spilled substance and absorbent material into a designated, sealable container for disposal.[12] If the material is a powder, moisten it slightly before sweeping to prevent dusting.[6][12]
-
Decontamination: Thoroughly clean the affected area and any contaminated equipment.[9]
-
Dispose of Cleanup Materials as Hazardous Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[13]
Step 3: Final Disposal Pathway
-
Contact Your EHS Office: The primary and most critical step is to contact your institution's Environmental Health and Safety (EHS) office or equivalent regulatory body. They will provide specific instructions for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[13]
-
Professional Disposal: 3-(N-Hydroxyamino)propyl Phosphonate waste should be sent to a licensed chemical destruction plant or a specialized waste disposal system, likely involving controlled incineration.[6][14]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of in the sanitary sewer.[9][13] This is to prevent environmental contamination and interference with wastewater treatment facilities.[3][4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 3-(N-Hydroxyamino)propyl Phosphonate.
Sources
- 1. 3-(N-Hydroxyamino)propyl Phosphonate | CAS 66508-11-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3-(N-Hydroxyamino)propyl Phosphonate [biogen.es]
- 3. Organic Phosphonates in Detergents - Wasser 3.0 [wasserdreinull.de]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. msds.water-id.com [msds.water-id.com]
- 9. htdchem.com [htdchem.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. danielshealth.com [danielshealth.com]
- 12. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 13. vumc.org [vumc.org]
- 14. redox.com [redox.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-(N-Hydroxyamino)propyl Phosphonate
Executive Safety Assessment
Compound Class: Phosphonate / N-substituted Hydroxylamine Primary Hazard Classification: Irritant / Potential Sensitizer
While specific GHS data for 3-(N-Hydroxyamino)propyl phosphonate (an analogue/metabolite of Fosmidomycin) is often extrapolated, the structural moieties dictate a strict safety protocol. We do not rely solely on the "Non-Hazardous" labeling often found on the sodium salt forms of related antibiotics. Instead, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR):
-
Hydroxylamine Moiety (N-OH): Known for skin sensitization and potential mutagenicity (Ames positive in related low-MW hydroxylamines). It is a reducing agent incompatible with strong oxidizers.
-
Phosphonate Group (-PO3H2): Highly acidic in free acid form (pH < 2 in solution), posing a risk of serious eye damage and skin corrosion.
-
Physical State: Typically a hygroscopic solid. The primary exposure vector is inhalation of dust or dermal absorption during solubilization.
PPE Selection Matrix
This matrix moves beyond generic advice, selecting equipment based on permeation kinetics and physical state.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P100 Respirator (Secondary) | The compound is a likely respiratory irritant. If handling >100mg of powder outside a hood, a fit-tested P100 is mandatory to prevent mucous membrane sensitization. |
| Dermal (Hands) | Double Nitrile Gloves Inner: 4 mil (0.10 mm) Outer: 5-8 mil (extended cuff) | Hydroxylamines can permeate thin latex. Nitrile offers superior degradation resistance against the acidic phosphonate group. Change outer gloves every 60 mins. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient. The acidity of the phosphonate group can cause irreversible corneal opacity upon contact. |
| Body | Lab Coat (Tyvek/Poly) + Apron | Cotton coats absorb liquids. If working with >100mL solutions, wear a chemically resistant apron (PVC/Neoprene) to prevent saturation. |
PPE Decision Logic (Workflow)
The following diagram illustrates the decision-making process for selecting PPE based on the experimental scale and state of matter.
Figure 1: Decision logic for PPE selection based on physical state and quantity.
Operational Protocols
A. Weighing & Solubilization (Critical Step)
The hygroscopic nature of phosphonates creates a "sticky" powder risk, increasing the chance of spatula contamination.
-
Static Control: Use an anti-static gun on the weighing boat before dispensing. Phosphonate powders are prone to static cling, which causes aerosolization.
-
Solvent Addition:
-
Add solvent (Water/Methanol) slowly.
-
Caution: The dissolution of the free acid is exothermic. If neutralizing with NaOH/KOH, chill the vessel on ice to prevent thermal degradation of the N-OH bond (potential disproportionation).
-
-
pH Monitoring: The free acid solution will be pH ~2.0. Neutralize to pH 7.0 for biological assays using 1N NaOH, adding dropwise.
B. Spill Response Strategy
Do not use standard paper towels immediately. The acidity requires neutralization.
-
Isolate: Evacuate the immediate 3-meter radius.
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO3) or a dedicated Acid Neutralizer. Wait for effervescence to cease.
-
Absorb: Once neutral (pH paper check), absorb with vermiculite or absorbent pads.
-
Clean: Wipe surface with 10% bleach (destroys the hydroxylamine residue) followed by water.
Waste Disposal & Incompatibility
Proper segregation is vital to prevent "runaway" reactions in waste containers.
-
Incompatibility: NEVER mix with oxidizing agents (Peroxides, Nitric Acid, Chromates). The hydroxylamine group is a reducing agent; mixing can generate heat and toxic nitrogen oxide gases.
-
Waste Stream:
-
Solid Waste: Double-bagged in hazardous waste polyethylene bags. Label as "Toxic Solid - Phosphonate."
-
Liquid Waste: Segregate into "Aqueous - Organic/Acidic" waste. Do not mix with metal-containing waste (potential for metal-phosphonate precipitation).
-
Emergency Workflow (Exposure)
Immediate actions for exposure incidents.
Figure 2: Immediate emergency response actions for different exposure routes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135, Fosmidomycin. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Hydroxylamine. (General hazards of hydroxylamine functional groups). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
